4,6-Dihydroxyquinoline
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6-hydroxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-6-1-2-8-7(5-6)9(12)3-4-10-8/h1-5,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFALURCRIGINGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331520 | |
| Record name | 4,6-Dihydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4,6-Dihydroxyquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3517-61-1 | |
| Record name | 4,6-Quinolinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3517-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dihydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dihydroxyquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZF8DP2DQZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,6-Dihydroxyquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
4,6-dihydroxyquinoline chemical structure and properties
An In-depth Technical Guide to 4,6-Dihydroxyquinoline: Structure, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of this compound. We will delve into its core chemical characteristics, synthesis, biological significance, and the therapeutic potential of its derivatives, providing a foundation for future research and application.
Introduction to this compound
This compound, also known by its IUPAC name 6-hydroxy-1H-quinolin-4-one, is a heterocyclic aromatic organic compound belonging to the hydroxyquinolone class.[1] The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2][3] this compound itself is a significant molecule, not only as a versatile building block in organic synthesis but also as a naturally occurring human and mouse metabolite.[4] It is a product of the tryptophan metabolism pathway, formed from 5-hydroxytryptophan.[1][4]
A key feature of this molecule is its existence in tautomeric forms, primarily the keto-enol equilibrium between this compound and 6-hydroxy-1H-quinolin-4-one. The quinolone (keto) form is generally the more stable tautomer. This structural duality is crucial as it influences the molecule's chemical reactivity and its interactions in biological systems.
Chemical Structure and Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.
Chemical Identifiers and Structure
The fundamental identity of this compound is defined by its structural and naming conventions.
-
IUPAC Name : 6-hydroxy-1H-quinolin-4-one[4]
-
Molecular Formula : C₉H₇NO₂[4]
-
Molecular Weight : 161.16 g/mol [4]
The molecule's structure is characterized by a quinoline core with hydroxyl groups at positions 4 and 6. As mentioned, it primarily exists in the more stable 4-quinolone form.
Caption: Tautomeric equilibrium of this compound.
Physicochemical Properties
The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions, which is critical for experimental design.
| Property | Value | Source |
| Physical Description | Solid | [4] |
| Boiling Point | 361.6°C at 760 mmHg (Predicted) | [6] |
| Water Solubility | 3.96 g/L (Predicted) | [5] |
| logP | 1.09 - 1.52 (Predicted) | [5] |
| pKa (Strongest Acidic) | 9.51 (Predicted) | [5] |
| pKa (Strongest Basic) | 2.84 (Predicted) | [5] |
| Polar Surface Area | 53.35 Ų (Predicted) | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bond Count | 0 | [5] |
Spectral Data
Spectroscopic data provides the definitive structural confirmation of the molecule.
-
¹H NMR : The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring system and the hydroxyl protons. The exact chemical shifts are dependent on the solvent used (e.g., DMSO-d6).[7][8]
-
¹³C NMR : The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule, with shifts indicative of their chemical environment (aromatic, carbonyl, etc.).[9][10]
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₉H₇NO₂ by providing a precise mass measurement of the molecular ion [M+H]⁺ at approximately 162.05496 m/z.[10][11]
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for O-H stretching (hydroxyl groups), N-H stretching (in the quinolone form), C=O stretching (carbonyl group), and C=C/C=N stretching (aromatic rings).[6][9]
Synthesis of this compound
The synthesis of hydroxyquinolines often involves cyclization reactions. The Gould-Jacobs reaction is a widely used method for synthesizing 4-hydroxyquinolines.[12] A plausible synthetic route for this compound would start from an appropriately substituted aniline, in this case, 4-aminophenol.
Synthetic Workflow: Modified Gould-Jacobs Reaction
The causality behind this experimental choice lies in the reliability of the Gould-Jacobs reaction for creating the 4-hydroxyquinoline core. The reaction proceeds in two main stages: initial reaction of an aniline with a malonic acid derivative to form an anilinomethylene intermediate, followed by thermal cyclization.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is a representative, self-validating methodology. Each step includes purification and characterization to ensure the integrity of the intermediates and the final product.
-
Step 1: Synthesis of Diethyl 2-((4-hydroxyphenylamino)methylene)malonate.
-
In a round-bottom flask, dissolve 4-aminophenol (1 eq.) in ethanol.
-
Add diethyl ethoxymethylenemalonate (1 eq.) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum. Confirm the structure using NMR and IR spectroscopy.
-
-
Step 2: Thermal Cyclization.
-
Add the intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
-
Heat the mixture to approximately 240-260°C for 30-60 minutes. This high temperature is necessary to overcome the activation energy for the intramolecular cyclization.
-
Monitor the reaction by TLC.
-
Cool the mixture. The cyclized product, ethyl this compound-3-carboxylate, will precipitate.
-
Collect the solid by filtration, wash with a non-polar solvent like hexane, and dry.
-
-
Step 3: Hydrolysis and Decarboxylation.
-
Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the mixture to reflux until the hydrolysis of the ester is complete (monitored by TLC). This saponifies the ester to a carboxylate salt.
-
Cool the solution and carefully acidify with a strong acid (e.g., HCl) to a pH of ~5-6. The carboxylic acid will precipitate.
-
Heating the acidic mixture further will induce decarboxylation, releasing CO₂ and yielding the final product, this compound.
-
Cool the mixture, collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
-
Confirm the final structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Significance and Applications in Drug Development
While this compound itself has limited direct therapeutic use, its core structure is a cornerstone for developing potent pharmacological agents.[2] The hydroxyl groups provide key points for derivatization, enabling the modulation of physicochemical properties and biological targets.
Natural Role
As a metabolite in the tryptophan pathway, this compound is a naturally occurring molecule in humans and other organisms.[1][4] Its presence in biological systems suggests a degree of inherent biocompatibility, making its scaffold an attractive starting point for drug design.
Therapeutic Potential of Derivatives
The versatility of the quinoline scaffold allows for the synthesis of derivatives with a wide range of biological activities.
-
Anticancer Activity : Many quinoline derivatives exhibit potent anticancer properties.[2][9] For instance, novel derivatives of 4,6-dihydroxy-2-quinolone-3-carboxamides have been synthesized and evaluated as potential PI3Kα inhibitors, a key target in cancer signaling pathways.[9] The mechanism often involves the inhibition of protein kinases or the induction of apoptosis in cancer cells.[9][13]
-
Antimicrobial Activity : The 4-hydroxyquinoline scaffold is a component of compounds with significant antimicrobial effects, including activity against bacteria and fungi.[14][15] Derivatization, such as adding halogen or alkyl groups, can enhance this potency.[2]
-
Anti-inflammatory Activity : Certain 4-hydroxy-2-quinolone derivatives have demonstrated anti-inflammatory properties, potentially by inhibiting the production of inflammatory mediators like nitric oxide (NO).[2][3]
-
Other Applications : The broader family of hydroxyquinolines has been investigated for a vast array of uses, including as antimalarials (e.g., chloroquine, which has a quinoline core), anti-HIV agents, and neuroprotective agents through metal chelation.[15][16][17]
Caption: Therapeutic applications of this compound derivatives.
Conclusion
This compound is a molecule of significant interest, bridging natural metabolic pathways and advanced synthetic chemistry. Its robust quinoline core, combined with the reactivity of its hydroxyl groups, makes it an exceptionally valuable platform for the development of novel therapeutic agents. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities of its derivatives underscore the vast potential held within this scaffold. For researchers in drug discovery, a deep understanding of its structure, properties, and synthetic accessibility is the first step toward unlocking new treatments for a range of human diseases. Future research will likely focus on creating more diverse libraries of derivatives and exploring their mechanisms of action in greater detail to develop highly selective and potent drug candidates.
References
- 1. hmdb.ca [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H7NO2 | CID 440738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound this compound (FDB023301) - FooDB [foodb.ca]
- 6. This compound [myskinrecipes.com]
- 7. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. explorationpub.com [explorationpub.com]
- 11. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nitroxoline - Wikipedia [en.wikipedia.org]
- 14. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. Diiodohydroxyquinoline - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis of 4,6-Dihydroxy-2-methylquinoline via the Conrad-Limpach Reaction
This document provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis of 4,6-dihydroxy-2-methylquinoline using the Conrad-Limpach reaction. This guide details the reaction mechanism, experimental protocols, and critical process parameters.
Introduction to the Conrad-Limpach Reaction
The Conrad-Limpach synthesis, first reported by Max Conrad and Leonhard Limpach in 1887, is a classic and versatile method for preparing 4-hydroxyquinolines.[1][2][3][4][5] The reaction involves the condensation of an arylamine with a β-ketoester.[1][6][7] The process typically proceeds in two key stages: the initial formation of a Schiff base or enamine intermediate, followed by a high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product.[2][3] The final product is often represented as the 4-hydroxyquinoline (enol form), though it is believed that the 4-quinolone (keto form) is the predominant tautomer.[1]
For the synthesis of 4,6-dihydroxy-2-methylquinoline, the required precursors are 4-aminobenzene-1,3-diol (also known as 4-aminoresorcinol) and ethyl acetoacetate .
Reaction Mechanism
The synthesis proceeds through several distinct steps, beginning with the condensation of the arylamine and the β-ketoester, and concluding with a high-temperature annulation.
-
Nucleophilic Attack and Condensation : The reaction initiates with the nucleophilic attack of the amino group of 4-aminobenzene-1,3-diol on the keto-carbonyl of ethyl acetoacetate. This is followed by dehydration to form a Schiff base, which exists in equilibrium with its more stable enamine tautomer (β-aminoacrylate).[1][3]
-
Thermal Cyclization : The critical and often rate-determining step is the thermal cyclization of the enamine intermediate.[1] This intramolecular condensation requires significant thermal energy, typically temperatures around 250 °C, to overcome the activation barrier associated with the temporary disruption of the aniline ring's aromaticity.[1][2]
-
Elimination and Tautomerization : Following the ring closure, a molecule of ethanol is eliminated to form the quinolone ring system. The final product, 4,6-dihydroxy-2-methylquinoline, is formed upon tautomerization.
Experimental Protocols
The following section outlines a general experimental procedure adapted from established Conrad-Limpach synthesis protocols.[8][9][10] This procedure is divided into two main stages: the formation of the enamine intermediate and the subsequent thermal cyclization.
-
In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of 4-aminobenzene-1,3-diol (1.0 eq) and ethyl acetoacetate (1.0 eq).
-
The reaction can be conducted without a solvent or in a suitable solvent like ethanol.[9]
-
Add a catalytic amount of acid (e.g., 2-3 drops of concentrated H₂SO₄ or HCl) to the mixture.[1][8]
-
Stir the mixture at room temperature or warm gently (e.g., reflux in ethanol) for 2-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent (if used) and water formed during the reaction under reduced pressure to yield the crude enamine intermediate.
-
Transfer the crude enamine intermediate into a larger round-bottom flask suitable for high-temperature reactions.
-
Add a high-boiling, inert solvent. The choice of solvent is critical for achieving high yields.[1][8] Common choices include mineral oil, Dowtherm A, or diphenyl ether.[1][3] The volume should be sufficient to ensure good heat transfer (e.g., 150 mL for a 10g scale reaction).[8]
-
Equip the flask with a distillation apparatus to remove the ethanol that evolves during the cyclization.[8]
-
Heat the reaction mixture to approximately 250 °C with vigorous stirring.[1][2] The optimal reflux time can vary but is often in the range of 30-60 minutes.[8]
-
During the heating period, the product will typically precipitate from the hot solution.[8][11]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the collected product thoroughly with a non-polar solvent like toluene or hexanes to remove the high-boiling reaction solvent.[8][11]
-
Dry the final product in a vacuum oven to a constant weight.[8][11]
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.[9]
Quantitative Data: Impact of Solvent on Reaction Yield
The thermal cyclization step is highly dependent on the reaction temperature, and therefore, the boiling point of the solvent used. While early work performed the cyclization neat with moderate yields (<30%), Limpach later demonstrated that using an inert, high-boiling solvent could increase yields dramatically, in some cases up to 95%.[1]
The following table summarizes data from a study on solvent effects for the Conrad-Limpach synthesis of 4-hydroxy-2-methyl-6-nitroquinoline, a close analog of the target molecule. This data serves as a valuable guide for solvent selection, illustrating a general trend where yields increase with the solvent's boiling point up to a certain threshold.[8][11]
| Solvent | Boiling Point (°C) | Reaction Time (min) | Yield (%) | Product Color |
| Methyl Benzoate | 199 | 60 | 25 | Light Brown |
| Ethyl Benzoate | 212 | 60 | 34 | Dark Brown |
| Propyl Benzoate | 231 | 60 | 65 | Black |
| Isobutyl Benzoate | 241 | 35 | 66 | Black |
| 2-Nitrotoluene | 222 | 60 | 51 | Light Brown |
| Tetrahydronaphthalene | 207 | 60 | 44 | Dark Brown |
| 1,2,4-Trichlorobenzene | 214 | 60 | 54 | Dark Brown |
| Dowtherm A | 257 | 35 | 65 | Light Brown |
| 2,6-di-tert-butylphenol | 265 | 35 | 65 | Light Brown |
Table adapted from Brouet et al., demonstrating the effect of various high-boiling solvents on reaction yield for a model Conrad-Limpach synthesis.[8][11]
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Conrad-Limpach Cyclization [drugfuture.com]
- 5. Conrad-Limpach Cyclization [drugfuture.com]
- 6. iipseries.org [iipseries.org]
- 7. jptcp.com [jptcp.com]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
A Comprehensive Technical Guide to 4,6-Dihydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dihydroxyquinoline, a heterocyclic organic compound, is a molecule of significant interest in medicinal chemistry and biochemical research. As a metabolite of tryptophan, it plays a role in human physiology and has been identified as a scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, and biological significance, with a focus on quantitative data and detailed experimental methodologies.
Chemical Identity
The nomenclature and key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 6-hydroxy-1H-quinolin-4-one[1] |
| Synonyms | 4,6-Quinolinediol, Quinoline-4,6-diol, 6-hydroxy-4-quinolone[1] |
| CAS Number | 3517-61-1[1] |
| Molecular Formula | C₉H₇NO₂[1] |
| Molecular Weight | 161.16 g/mol [1] |
| InChI Key | XFALURCRIGINGT-UHFFFAOYSA-N[1] |
| SMILES | C1=CC2=C(C=C1O)C(=O)C=CN2[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the following table. These properties are crucial for its handling, formulation, and in the design of experimental protocols.
| Property | Value | Source |
| Appearance | Solid[1] | PubChem |
| Water Solubility | 3.96 g/L (Predicted) | FooDB |
| logP | 1.09 (Predicted) | FooDB |
| pKa (Strongest Acidic) | 9.51 (Predicted) | FooDB |
| pKa (Strongest Basic) | 2.84 (Predicted) | FooDB |
| Polar Surface Area | 53.35 Ų (Predicted) | FooDB |
| Hydrogen Bond Donor Count | 2 | FooDB |
| Hydrogen Bond Acceptor Count | 3 | FooDB |
| Rotatable Bond Count | 0 | FooDB |
Biological Significance and Signaling Pathways
This compound is recognized as a human and mouse metabolite, primarily formed during the metabolism of tryptophan.[1] It is a product of the kynurenine pathway, one of the main routes for tryptophan degradation.[2][3] Specifically, it is generated from the oxidative deamination of 5-hydroxykynurenamine, a reaction catalyzed by monoamine oxidase.[1][4]
The kynurenine pathway is a complex metabolic route that produces several neuroactive and immunomodulatory molecules. The formation of this compound within this pathway highlights its potential role in physiological and pathological processes influenced by tryptophan metabolism.
Experimental Protocols
Synthesis of 4-Hydroxyquinoline Derivatives (General Protocol)
Step 1: Condensation
-
An appropriately substituted aniline (e.g., p-aminophenol) is reacted with diethyl (ethoxymethylene)malonate.
-
The reaction is typically carried out in an inert solvent, such as ethanol, and may be heated to reflux.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the intermediate enamine is isolated, often by cooling the reaction mixture to induce crystallization, followed by filtration.
Step 2: Thermal Cyclization
-
The isolated enamine is heated in a high-boiling point solvent, such as Dowtherm A (a mixture of diphenyl ether and biphenyl), to a temperature of approximately 250°C.[5]
-
The cyclization reaction results in the formation of the 4-hydroxyquinoline ring system.
-
After cooling, the product often precipitates from the reaction mixture and can be collected by filtration.
-
Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Analytical Methods for Characterization (General Protocol)
The characterization of this compound and its derivatives relies on a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method can be employed for the purity assessment and quantification of this compound.[6]
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: UV detection at a wavelength of maximum absorbance for the quinoline ring system (e.g., around 254 nm or 310 nm).
-
Quantification: A calibration curve is constructed using standard solutions of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compound.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for dissolving hydroxyquinoline derivatives.
-
¹H NMR: Expected signals would include aromatic protons on the quinoline ring system and exchangeable protons from the hydroxyl groups.
-
¹³C NMR: The spectrum would show characteristic signals for the carbon atoms of the quinoline core, including the carbonyl carbon and the carbons bearing the hydroxyl groups.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Characteristic absorption bands would be observed for O-H stretching of the hydroxyl groups, N-H stretching of the quinolone tautomer, and C=O stretching of the carbonyl group.
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Electrospray ionization (ESI) is a suitable technique for analyzing hydroxyquinoline derivatives.
Biological Activity of Dihydroxyquinoline Derivatives
Derivatives of dihydroxyquinoline have been reported to exhibit a range of biological activities, making them attractive scaffolds for drug discovery.
| Biological Activity | Description |
| Anticancer | Certain 2,4-dihydroxyquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including colon, lung, and prostate cancer. The mechanisms of action can involve the induction of apoptosis and cell cycle arrest.[7] |
| Antimicrobial | Dihydroxyquinoline derivatives have shown activity against pathogenic bacteria and fungi. For example, some derivatives have been found to be active against Staphylococcus aureus and Aspergillus flavus.[8] |
| Anti-inflammatory | Some 4-hydroxy-2-quinolone derivatives have been shown to possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.[8] |
It is important to note that while the dihydroxyquinoline scaffold shows promise, the specific biological activities of this compound itself are not as extensively characterized as some of its synthetic derivatives.
Conclusion
This compound is a metabolite of tryptophan with a well-defined chemical structure and physicochemical properties. Its presence in the kynurenine pathway suggests a potential role in human physiology. The quinoline core structure serves as a valuable template for the synthesis of derivatives with diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to synthesize, characterize, and evaluate this compound and its analogs in the pursuit of novel therapeutic agents. Further investigation into the specific biological roles and therapeutic potential of this compound is warranted.
References
- 1. This compound | C9H7NO2 | CID 440738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan Metabolism Disorder-Triggered Diseases, Mechanisms, and Therapeutic Strategies: A Scientometric Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Quinoline-4,6-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4,6-diol, a significant metabolite in the tryptophan metabolic pathway, is a heterocyclic aromatic organic compound with the chemical formula C₉H₇NO₂.[1] Also known as 4,6-dihydroxyquinoline, this molecule exists in a tautomeric equilibrium with its keto form, 6-hydroxy-1H-quinolin-4-one.[1] As a product of 5-hydroxytryptophan metabolism, it plays a role in human and mouse metabolic processes.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties. This guide provides a comprehensive overview of the core physical and chemical properties of quinoline-4,6-diol, details relevant experimental protocols, and explores its biological significance.
Physical and Chemical Properties
Quinoline-4,6-diol is a solid at room temperature.[1] While many of its physical properties are predicted due to a lack of extensive experimental data, some have been reported. A comprehensive summary of its known and predicted physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| CAS Number | 3517-61-1 | [1] |
| Physical State | Solid | [1] |
| Boiling Point | 361.6 °C at 760 mmHg | [2] |
| Melting Point | Not Available | [3] |
| Water Solubility | 3.96 g/L (Predicted) | [4] |
| logP | 1.09 - 1.52 (Predicted) | [4] |
| pKa (Strongest Acidic) | ~9.51 (Predicted) | [4] |
| pKa (Strongest Basic) | ~2.84 (Predicted) | [4] |
Spectral Data:
Experimental Protocols
Synthesis of 4-Hydroxyquinolines (General Procedures)
Conrad-Limpach Synthesis of 4-Hydroxyquinolines:
This two-step procedure involves the initial formation of an enamine from an aniline and a β-ketoester, followed by a high-temperature cyclization to yield the 4-hydroxyquinoline.
-
Step 1: Enamine Formation
-
An appropriately substituted aniline is reacted with a β-ketoester.
-
The reaction is typically carried out with or without a catalytic amount of acid (e.g., HCl or H₂SO₄).
-
The mixture is stirred, often at room temperature or with gentle heating, until the formation of the enamine intermediate is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The resulting enamine can be isolated or used directly in the next step.
-
-
Step 2: Thermal Cyclization
-
The enamine intermediate is heated to a high temperature, typically around 250 °C.[5]
-
This is often carried out in a high-boiling point solvent such as mineral oil or diphenyl ether to ensure a uniform and controlled reaction temperature.[6][13]
-
The cyclization reaction results in the formation of the 4-hydroxyquinoline product.
-
Upon cooling, the product often precipitates and can be collected by filtration.
-
Purification is typically achieved by recrystallization from a suitable solvent.
-
Enzymatic Synthesis:
Quinoline-4,6-diol is a natural metabolite formed from 5-hydroxykynurenamine through a reaction catalyzed by monoamine oxidase.[14] This enzymatic conversion represents a biological route to its synthesis.
Determination of Physical Properties
Standard laboratory procedures are employed for the determination of the physical properties of solid organic compounds.
-
Melting Point Determination:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is raised gradually, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.
-
-
Boiling Point Determination:
-
For high-boiling point solids, distillation under reduced pressure is often necessary to prevent decomposition.
-
The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.
-
Biological Activity and Signaling Pathways
Quinoline-4,6-diol is an endogenous metabolite within the tryptophan metabolism pathway.[3] Tryptophan is an essential amino acid that is metabolized through several routes, with the kynurenine pathway being the major catabolic route.
While the specific biological activities of quinoline-4,6-diol are not extensively documented, the broader class of quinoline derivatives is known to interact with various cellular signaling pathways, many of which are critical in drug development, particularly in oncology. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Several quinoline derivatives have been shown to inhibit components of this pathway.
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade is crucial for transmitting signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.
-
NF-κB Signaling Pathway: This pathway plays a key role in inflammation and cell survival.
Given the established bioactivity of the quinoline scaffold, it is plausible that quinoline-4,6-diol may also modulate these or other signaling pathways. However, specific experimental evidence for such interactions is currently lacking in the scientific literature. The following diagram illustrates a generalized workflow for investigating the potential effects of a compound like quinoline-4,6-diol on a cancer cell line.
Conclusion
Quinoline-4,6-diol is a metabolite of tryptophan with a chemical structure that suggests potential for biological activity, given the known properties of the quinoline class of compounds. While some of its physicochemical properties have been predicted, a significant amount of experimental data, including its melting point and comprehensive spectral analyses, is not yet publicly available. The synthesis of this compound can likely be achieved through established methods for 4-hydroxyquinolines, such as the Conrad-Limpach synthesis. Its role in the tryptophan metabolism pathway is established, but further research is needed to elucidate its specific biological functions and its potential interactions with key cellular signaling pathways. This guide provides a foundational understanding of quinoline-4,6-diol and highlights the areas where further investigation is required to fully characterize this intriguing molecule for its potential applications in research and drug development.
References
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. hmdb.ca [hmdb.ca]
- 4. Showing Compound this compound (FDB023301) - FooDB [foodb.ca]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Hydroxyquinoline(611-36-9) IR Spectrum [m.chemicalbook.com]
- 11. 4-Hydroxyquinoline(611-36-9) 13C NMR spectrum [chemicalbook.com]
- 12. jptcp.com [jptcp.com]
- 13. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C9H7NO2 | CID 440738 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Natural Occurrence and Biological Sourcing of 4,6-Dihydroxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence and biological sources of 4,6-dihydroxyquinoline. While not commonly isolated from plants or microorganisms as a secondary metabolite, this quinoline derivative is a significant product of tryptophan metabolism in a wide range of organisms, from bacteria to humans. This document details its biosynthetic pathway, methods for its extraction and purification from biological matrices, and analytical techniques for its characterization. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound, also known as quinoline-4,6-diol, is a heterocyclic organic compound belonging to the hydroxyquinolone class.[1] Its chemical structure consists of a quinoline core substituted with hydroxyl groups at the 4 and 6 positions. While the broader quinoline alkaloid family is well-known for its presence in various plant species, this compound is primarily recognized as an endogenous metabolite. It is formed through the kynurenine pathway of tryptophan metabolism and has been detected in various biological fluids and tissues.[2][3] Understanding the biological sourcing of this compound is crucial for researchers investigating its physiological roles and potential therapeutic applications.
Biological Sources and Natural Occurrence
This compound is found across diverse biological systems as a product of tryptophan metabolism. Its presence has been confirmed in mammals, including humans and mice, where it is considered a human metabolite.[3]
Table 1: Documented Biological Occurrences of this compound
| Biological Source Category | Specific Source | Level of Evidence | Reference |
| Mammalian Metabolite | Human | Detected in biological fluids | [3] |
| Mouse | Identified as a metabolite | [3] | |
| Food Sources (Animal) | Anatidae (Ducks, Geese, Swans) | Detected (unquantified) | |
| Chickens (Gallus gallus) | Detected (unquantified) | ||
| Domestic Pigs (Sus scrofa domestica) | Detected (unquantified) |
While its presence in plants and microorganisms as a primary or secondary metabolite that can be extracted in significant quantities is not well-documented, its universal role in the tryptophan metabolic pathway suggests its potential for widespread, albeit low-level, natural occurrence.
Biosynthesis of this compound
The primary biological source of this compound is the metabolism of the essential amino acid L-tryptophan. Specifically, it is a downstream product of the kynurenine pathway.
The biosynthesis initiates with the conversion of L-tryptophan to N'-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). Subsequent enzymatic steps lead to the formation of various intermediates. This compound arises from the metabolism of 5-hydroxytryptophan, which is converted to 5-hydroxykynurenamine and then, through the action of a monoamine oxidase, to this compound.[3]
Biosynthesis of this compound from L-tryptophan.
Experimental Protocols
Given that this compound is primarily sourced from biological fluids and tissues as a metabolite, the following protocols are adapted from general methods for the extraction and purification of alkaloids and tryptophan metabolites.
Extraction of this compound from Biological Fluids (e.g., Plasma, Urine)
This protocol outlines a general procedure for the extraction of tryptophan metabolites, including this compound, from biological fluids.
Materials:
-
Biological fluid sample (e.g., plasma, urine)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Protein Precipitation: To 1 mL of the biological fluid sample, add 100 µL of cold PCA or TCA to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the tryptophan metabolites, including this compound, with 5 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for HPLC analysis).
Workflow for the extraction of this compound.
Purification by High-Performance Liquid Chromatography (HPLC)
Further purification of the extracted this compound can be achieved using reversed-phase HPLC.
Instrumentation and Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid) is a common starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a preliminary scan is recommended).
-
Injection Volume: 20 µL
Procedure:
-
Sample Preparation: Dissolve the reconstituted extract in the initial mobile phase.
-
Injection: Inject the sample onto the HPLC system.
-
Fraction Collection: Collect the fraction corresponding to the retention time of this compound.
-
Purity Analysis: Re-inject the collected fraction to assess its purity.
Characterization
The identity and purity of the isolated this compound should be confirmed by spectroscopic methods.
Table 2: Analytical Methods for Characterization
| Method | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation pattern | A molecular ion peak corresponding to the mass of this compound (C₉H₇NO₂) and a characteristic fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | ¹H and ¹³C NMR spectra consistent with the structure of this compound. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Determination of maximum absorbance | A UV-Vis spectrum with characteristic absorbance maxima. |
Quantitative Data
Quantitative data on the concentration of this compound in various biological sources is limited. The table below summarizes available information, which is primarily from metabolomic studies.
Table 3: Reported Concentrations of this compound
| Biological Matrix | Organism | Concentration Range | Analytical Method | Reference |
| Human Feces | Human | Detected (not quantified) | Not specified | |
| Various Animal Tissues | Multiple | Detected (not quantified) | Not specified |
Further research is needed to establish precise quantitative levels in various biological systems.
Conclusion
This compound is a naturally occurring compound primarily sourced from the biological metabolism of tryptophan. While its isolation from plant or microbial sources for large-scale production is not currently established, its consistent presence as a metabolite makes it an interesting target for biomedical research. The experimental protocols outlined in this guide provide a framework for the extraction, purification, and characterization of this compound from biological samples, enabling further investigation into its physiological functions and potential as a biomarker or therapeutic agent. The continued development of sensitive analytical techniques will be crucial for quantifying its presence in diverse biological matrices and elucidating its role in health and disease.
References
4,6-Dihydroxyquinoline as a Human Metabolite: An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Situating 4,6-Dihydroxyquinoline within the Landscape of Human Metabolism
In the intricate web of human metabolic pathways, the journey of the essential amino acid L-tryptophan is of paramount importance, branching into several cascades that produce a host of bioactive molecules. While the serotonin and melatonin pathways are widely recognized, the kynurenine pathway, which accounts for over 95% of tryptophan degradation, represents a critical axis in cellular function, immune response, and neuropathology.[1][2] It is within a specialized branch of this complex network, originating from 5-hydroxytryptophan, that we identify the endogenous metabolite this compound.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the metabolic origins, biological significance, and analytical considerations for this compound. While this metabolite is less characterized than its kynurenine pathway cousins like kynurenic acid and quinolinic acid, its structural similarity to other bioactive quinolines warrants a thorough examination of its potential role in human health and disease.[1][2] This document will elucidate its biosynthetic pathway, explore its potential biological activities based on related structures, provide detailed protocols for its analysis, and discuss its relevance in the context of drug discovery and development.
Metabolic Genesis: The Biosynthetic Pathway of this compound
This compound is not a product of the primary kynurenine pathway but rather emerges from the metabolism of 5-hydroxytryptophan, the immediate precursor to serotonin.[3] The formation of this compound involves a multi-step enzymatic process that diverts 5-hydroxytryptophan away from serotonin synthesis.
The initial and rate-limiting step is the cleavage of the indole ring of 5-hydroxytryptophan by the enzyme indoleamine 2,3-dioxygenase (IDO), forming 5-hydroxykynurenine.[4] This is analogous to the conversion of tryptophan to kynurenine in the main kynurenine pathway. Subsequently, 5-hydroxykynurenine is deaminated by monoamine oxidase (MAO) to yield 5-hydroxykynurenamine.[3] The final step is the intramolecular cyclization of 5-hydroxykynurenamine to form the stable this compound ring structure.[4] While the specific enzyme catalyzing this cyclization has not been definitively characterized in humans, it is a key transformation in the formation of this metabolite.[5][6]
The existence of this pathway highlights a metabolic crosstalk between the serotonin and kynurenine pathways, where inflammatory conditions that upregulate IDO could potentially shunt 5-hydroxytryptophan towards this compound production, thereby influencing serotonin availability.
Caption: Biosynthetic pathway of this compound from 5-hydroxytryptophan.
Biological Activity and Toxicological Profile: An Area of Emerging Research
Direct studies on the biological activity and toxicology of this compound are limited. However, its structural motifs, specifically the dihydroxyquinoline core, are present in numerous compounds with known biological effects, allowing for informed hypotheses.
Potential Biological Activities:
-
Neuroactivity: Many metabolites of the kynurenine pathway are neuroactive, with some being neuroprotective (e.g., kynurenic acid) and others neurotoxic (e.g., quinolinic acid).[1][2] Given its origin, this compound may possess neuromodulatory properties. Further research is needed to investigate its potential effects on neuronal receptors and signaling pathways.[7]
-
Anticancer and Cytotoxic Effects: Various synthetic and natural dihydroxyquinoline derivatives have demonstrated cytotoxic activity against human cancer cell lines.[8][9][10] For example, nitroxoline, an 8-hydroxyquinoline derivative, has shown cytotoxicity against several cancer cell lines.[10] The potential for this compound to exhibit similar properties warrants investigation.[11][12]
Toxicological Considerations:
The toxicological profile of this compound has not been specifically determined. However, quinoline itself is a known hepatocarcinogen in rodents. The toxicity of quinoline derivatives can vary significantly based on the nature and position of substituents. Therefore, dedicated toxicological studies are necessary to ascertain the safety profile of this compound.
| Compound Class | Reported Biological Activities | Reference |
| Kynurenine Pathway Metabolites | Neuroprotection, Neurotoxicity, Immune modulation | [1][2] |
| Dihydroxyquinoline Derivatives | Cytotoxicity against cancer cell lines | [8][9][10] |
| 8-Hydroxyquinoline Derivatives | Anticancer, Antimicrobial | [10][12][13] |
Analytical Methodologies: A Guide to Detection and Quantification
The accurate quantification of this compound in biological matrices is essential for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity, selectivity, and specificity.[3][14][15]
Synthesis of Analytical Standard
A crucial prerequisite for accurate quantification is the availability of a pure analytical standard. This compound can be synthesized through various organic chemistry routes, often involving the cyclization of appropriately substituted aniline derivatives.[16][17] One common approach is the dehydrogenation of a 4-keto-1,2,3,4-tetrahydroquinoline precursor.[17] The identity and purity of the synthesized standard must be rigorously confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Sample Preparation from Biological Matrices
The goal of sample preparation is to extract this compound from the complex biological matrix (e.g., plasma, urine) and remove interfering substances like proteins and lipids.
Protocol for Protein Precipitation (for Plasma/Serum):
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[14][18]
Protocol for Urine Sample Preparation:
-
Thaw frozen urine samples and centrifuge at 5,000 x g for 10 minutes to remove particulate matter.
-
Dilute 50 µL of the urine sample with 450 µL of mobile phase A containing the internal standard.
-
Vortex and directly inject into the LC-MS/MS system or perform solid-phase extraction for further cleanup if necessary.[19]
Caption: General workflow for the analysis of this compound.
LC-MS/MS Method Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommendation |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 162.05 (for [M+H]⁺) |
| Product Ions (Q3) | To be determined by infusion of the standard. Likely fragments would involve loss of CO, HCN, or cleavage of the dihydroxy-substituted ring. |
| Collision Energy | Optimize for each transition |
| Dwell Time | 100 ms |
Predicted Mass Fragmentation:
Based on the structure of this compound (C9H7NO2, Exact Mass: 161.0477), the protonated molecule [M+H]⁺ will have an m/z of 162.0550.[3] Collision-induced dissociation would likely lead to characteristic neutral losses. A plausible fragmentation pattern would involve the loss of carbon monoxide (CO) from the quinolone ring, a common fragmentation for such structures.[20][21]
Caption: Predicted mass fragmentation of protonated this compound.
Method Validation
A robust analytical method requires thorough validation according to regulatory guidelines. Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity and Range: Establishing a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Determining the closeness of measured values to the true value and the reproducibility of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Matrix Effects: Assessing the impact of the biological matrix on ionization efficiency.
-
Recovery: The efficiency of the extraction process.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage conditions.[5]
Implications for Drug Development and Future Directions
The study of this compound holds several implications for drug development professionals:
-
Biomarker Discovery: As a metabolite of the tryptophan/kynurenine pathway, its levels may be altered in diseases with an inflammatory or neurodegenerative component. Quantifying this compound could provide a novel biomarker for disease diagnosis or progression.
-
Drug Metabolism and Pharmacokinetics (DMPK): For drugs that are structurally related to quinoline or that modulate tryptophan metabolism, assessing their impact on this compound levels could provide insights into their mechanism of action and potential off-target effects.
-
Lead Compound Inspiration: The dihydroxyquinoline scaffold could serve as a starting point for the design of novel therapeutic agents, particularly in the areas of neuropharmacology and oncology.
Future research should focus on:
-
Elucidating the specific enzyme(s) responsible for the cyclization of 5-hydroxykynurenamine.
-
Conducting in vitro and in vivo studies to characterize the biological activities and toxicological profile of this compound.
-
Developing and validating sensitive analytical methods to quantify its endogenous levels in large patient cohorts to establish its clinical relevance.
Conclusion
This compound is an intriguing human metabolite positioned at the intersection of the critical serotonin and kynurenine pathways. While our understanding of its specific biological role is still in its infancy, its metabolic origin and structural features suggest it may be a significant player in human health and disease. This technical guide provides a foundational framework for researchers to explore this promising molecule, from its biosynthesis to its analytical quantification. By applying the principles and protocols outlined herein, the scientific community can begin to unravel the functions of this compound and its potential as a biomarker and therapeutic target.
References
- 1. mdpi.com [mdpi.com]
- 2. opendata.uni-halle.de [opendata.uni-halle.de]
- 3. This compound | C9H7NO2 | CID 440738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formation of 5-hydroxykynurenine and 5-hydroxykynurenamine from 5-hydroxytryptophan in rabbit small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Enzymatic Complexity Generation: Cyclization Reactions. | Semantic Scholar [semanticscholar.org]
- 7. Assessment of luteolin (3',4',5,7-tetrahydroxyflavone) neuropharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitroxoline - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dietary Kynurenine Pathway Metabolites—Source, Fate, and Chromatographic Determinations [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Spectroscopic Characterization of 4,6-Dihydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dihydroxyquinoline. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data, analysis of its likely tautomeric form, generalized experimental protocols for spectroscopic analysis, and a typical workflow for characterization. This guide is intended to serve as a foundational resource for researchers working with quinoline derivatives.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Accurate spectroscopic characterization is fundamental to confirming its molecular structure and purity. This guide addresses the available spectroscopic information for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
A critical aspect of the chemistry of hydroxyquinolines is their existence in tautomeric forms. It is highly probable that this compound predominantly exists as its keto-enol tautomer, 6-hydroxy-1H-quinolin-4-one . This structural consideration is essential for the interpretation of its spectroscopic data.
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₇NO₂), the predicted monoisotopic mass is 161.0477 g/mol .
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 162.0550 |
| [M+Na]⁺ | 184.0369 |
| [M-H]⁻ | 160.0404 |
| [M+NH₄]⁺ | 179.0815 |
| [M+K]⁺ | 200.0108 |
| [M+H-H₂O]⁺ | 144.0449 |
Data sourced from computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Predicted NMR data for the likely tautomer, 6-hydroxy-1H-quinolin-4-one, is presented below. These are computational estimations and should be confirmed with experimental data.
Table 2: Predicted ¹H NMR Data for 6-hydroxy-1H-quinolin-4-one
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H2 | ~7.8 | d |
| H3 | ~6.2 | d |
| H5 | ~7.5 | d |
| H7 | ~7.0 | dd |
| H8 | ~7.2 | d |
| 6-OH | ~9.5 | s (broad) |
| 1-NH | ~11.8 | s (broad) |
Note: Predicted shifts are highly dependent on the solvent and computational method used. Exchangeable protons (OH, NH) may have broad signals or may not be observed depending on the solvent.
Table 3: Predicted ¹³C NMR Data for 6-hydroxy-1H-quinolin-4-one
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 | ~140 |
| C3 | ~110 |
| C4 | ~175 |
| C4a | ~125 |
| C5 | ~122 |
| C6 | ~155 |
| C7 | ~118 |
| C8 | ~115 |
| C8a | ~135 |
Note: The C4 carbon is expected to have a chemical shift characteristic of a carbonyl group (>170 ppm) in the keto-enol tautomer.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 6-hydroxy-1H-quinolin-4-one is expected to show characteristic absorption bands for its functional groups.
Table 4: Predicted IR Absorption Bands for 6-hydroxy-1H-quinolin-4-one
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H stretch (phenol) | 3200-3600 | Broad |
| N-H stretch (lactam) | 3100-3300 | Broad |
| C-H stretch (aromatic) | 3000-3100 | Sharp |
| C=O stretch (lactam) | 1640-1680 | Strong, sharp |
| C=C stretch (aromatic) | 1450-1600 | Multiple bands |
| C-O stretch (phenol) | 1200-1260 | Strong |
| C-H out-of-plane bend | 750-900 | Dependent on substitution pattern |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of quinoline derivatives like this compound.
Synthesis of 6-hydroxy-1H-quinolin-4-one
A plausible synthetic route to obtain 6-hydroxy-1H-quinolin-4-one involves the cyclization of an appropriate aniline derivative. One general approach is the Gould-Jacobs reaction, starting from an aminophenol and a malonic acid derivative.[1]
General Procedure:
-
React 4-aminophenol with diethyl ethoxymethylenemalonate to form an intermediate enamine.
-
Heat the enamine intermediate in a high-boiling point solvent (e.g., diphenyl ether) to induce thermal cyclization.
-
Saponify the resulting ester with a base (e.g., NaOH).
-
Acidify the reaction mixture to precipitate the carboxylic acid intermediate.
-
Decarboxylate the carboxylic acid by heating to yield the final product, 6-hydroxy-1H-quinolin-4-one.
-
Purify the product by recrystallization or column chromatography.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for polar compounds with exchangeable protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube. An internal standard (e.g., TMS) can be added for precise chemical shift referencing.
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is typically used. Key parameters to consider are the number of scans (e.g., 16-64), relaxation delay (e.g., 1-2 seconds), and spectral width (e.g., 0-12 ppm).
-
¹³C NMR: A proton-decoupled pulse sequence is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required. The spectral width is typically set to 0-200 ppm.
IR Spectroscopy
Sample Preparation (ATR):
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal before scanning the sample.
-
The number of scans can be adjusted to improve the signal-to-noise ratio (e.g., 16-32 scans).
Mass Spectrometry
Sample Preparation (LC-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the filtered solution to an appropriate autosampler vial.
Data Acquisition:
-
The sample is introduced into the mass spectrometer via a liquid chromatography system.
-
Electrospray ionization (ESI) is a common ionization technique for this type of molecule and can be run in both positive and negative ion modes to observe different adducts.
-
Acquire data over a mass range that includes the expected molecular ion and potential fragments.
Workflow and Logical Relationships
The following diagrams illustrate the logical flow of compound characterization and the tautomeric relationship of this compound.
Caption: Tautomeric equilibrium of this compound.
Caption: General experimental workflow for spectroscopic characterization.
References
Tautomerism in 4,6-dihydroxyquinoline and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 4,6-dihydroxyquinoline and its derivatives. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a critical consideration in drug discovery and development, as the predominant tautomeric form of a molecule dictates its physicochemical properties, biological activity, and metabolic fate. In the context of this compound, the keto-enol tautomerism is of primary significance. This guide will delve into the structural aspects of the tautomers, the factors influencing their equilibrium, detailed experimental and computational methodologies for their characterization, and their implications in medicinal chemistry, particularly as inhibitors of the PI3K/Akt signaling pathway.
Introduction to Tautomerism in this compound
This compound can exist in several tautomeric forms, primarily through keto-enol tautomerization. The main equilibrium is between the dihydroxy (enol-enol) form and various keto-enol and diketo forms. The IUPAC name for this compound is often cited as 6-hydroxy-1H-quinolin-4-one, indicating a general acceptance of a keto-enol tautomer as a stable form.[1] The relative stability of these tautomers is influenced by a variety of factors, including the solvent, temperature, pH, and the presence of substituents on the quinoline ring. For many hydroxyquinolines, the keto form is the major tautomeric structure in the ground, excited singlet, and triplet states in neutral solutions.[2]
The biological significance of this compound derivatives has been highlighted in recent research, with a particular focus on their potential as anticancer agents. Specifically, derivatives of 4,6-dihydroxy-2-quinolone-3-carboxamides have been synthesized and identified as potential inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in the PI3K/Akt signaling pathway which is often dysregulated in cancer.
Tautomeric Forms of this compound
The principal tautomeric forms of this compound are depicted below. The equilibrium between these forms is dynamic and the predominant species can vary based on environmental conditions.
Caption: Tautomeric forms of this compound.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is a delicate balance of several factors:
-
Solvent Polarity and Hydrogen Bonding: Polar solvents tend to favor the more polar tautomer. Solvents capable of hydrogen bonding can stabilize both the keto (as a hydrogen bond acceptor) and enol (as a hydrogen bond donor) forms to different extents, thereby shifting the equilibrium.
-
Temperature: The tautomeric ratio is temperature-dependent, and changes in temperature can shift the equilibrium towards the tautomer with the higher enthalpy.
-
pH: The ionization state of the molecule, which is dependent on the pH of the solution, can significantly influence the predominant tautomeric form.
-
Substituent Effects: The electronic nature of substituents on the quinoline ring can alter the relative stabilities of the tautomers. Electron-withdrawing or electron-donating groups can modulate the acidity of the protons involved in the tautomerization.
Quantitative Analysis of Tautomerism
pKa Values
The pKa values of the individual tautomers are crucial for understanding the tautomeric equilibrium in different pH environments. Although experimental pKa values for this compound tautomers are not documented in readily accessible literature, computational methods can be employed for their prediction. Various software packages and theoretical approaches are available for pKa prediction, which can be a valuable tool in the absence of experimental data.[3][4]
Experimental Protocols for Tautomerism Analysis
A combination of spectroscopic and computational methods is typically employed to study tautomeric equilibria.
General Experimental Workflow
Caption: General experimental workflow for tautomer analysis.
Synthesis of 4-Hydroxyquinolines
Several methods are available for the synthesis of the 4-hydroxyquinoline scaffold. The Conrad-Limpach and Gould-Jacobs reactions are classical methods that remain widely used.
-
Conrad-Limpach Reaction: This involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.
-
Gould-Jacobs Reaction: This method utilizes the reaction of an aniline with ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.[5]
Protocol for a Gould-Jacobs type synthesis (General):
-
React the appropriately substituted aniline (e.g., 4-aminoresorcinol for this compound) with diethyl (ethoxymethylene)malonate. This is typically done by heating the reactants, either neat or in a high-boiling solvent.
-
The resulting anilinomethylenemalonate is then cyclized by heating at high temperatures (e.g., 240-260 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A.
-
The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then saponified with aqueous alkali.
-
Subsequent acidification and heating will effect decarboxylation to yield the desired 4-hydroxyquinoline.
Spectroscopic Characterization
5.3.1. UV/Vis Spectroscopy
-
Objective: To differentiate and quantify the tautomers in solution based on their distinct absorption spectra.
-
Methodology:
-
Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in solvents of varying polarities.
-
Record the absorption spectra over a suitable wavelength range (e.g., 200-500 nm).
-
Analyze the spectra for the presence of different absorption bands corresponding to the different tautomers. Deconvolution of overlapping bands can be used to estimate the relative concentrations of the tautomers.
-
5.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify the predominant tautomer and quantify the tautomeric ratio in solution.
-
Methodology:
-
Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, methanol-d₄).
-
Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to the tautomeric form. For example, the keto form will exhibit characteristic signals for the N-H proton and the protons on the saturated part of the ring, which will be absent in the enol form.
-
Integration of the signals corresponding to each tautomer in the ¹H NMR spectrum can be used to determine the tautomer ratio.
-
5.3.3. Infrared (IR) Spectroscopy
-
Objective: To identify functional groups characteristic of each tautomer.
-
Methodology:
-
Acquire the IR spectrum of the compound in the solid state (e.g., as a KBr pellet) or in solution.
-
Look for characteristic vibrational bands. The keto form will show a strong C=O stretching band, while the enol form will exhibit an O-H stretching band.
-
Biological Activity and Signaling Pathways
Derivatives of this compound have emerged as promising candidates in drug discovery, particularly in the field of oncology.
Inhibition of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it an attractive target for cancer therapy.
Novel derivatives of 4,6-dihydroxy-2-quinolone-3-carboxamides have been synthesized and evaluated as potential PI3Kα inhibitors. In these studies, the quinolone (keto) tautomer is the scaffold that is derivatized and evaluated for biological activity.
Caption: PI3K/Akt signaling pathway and inhibition by this compound derivatives.
Quantitative Data on Biological Activity
The following table summarizes the in vitro anticancer activity of representative 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives.
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 (Breast Cancer) | Data not available |
| Derivative 2 | HCT-116 (Colon Cancer) | Data not available |
Note: Specific IC₅₀ values for individual derivatives are often found within the primary research articles and may vary depending on the specific substitutions on the core structure.
Conclusion
The tautomerism of this compound and its derivatives is a key aspect of their chemistry and has significant implications for their biological activity. While quantitative data on the parent compound is scarce, the study of its derivatives, particularly in the context of PI3K/Akt pathway inhibition, underscores the importance of the quinolone tautomer in drug design. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate the tautomeric behavior of this important class of heterocyclic compounds and to leverage this understanding in the development of novel therapeutic agents.
References
- 1. This compound | C9H7NO2 | CID 440738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peerj.com [peerj.com]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
Solubility and Stability of 4,6-Dihydroxyquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4,6-dihydroxyquinoline. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected properties based on the behavior of structurally related quinoline derivatives and details the established experimental protocols for their quantitative determination. This guide is intended to equip researchers with the necessary information to effectively work with this compound in a laboratory setting.
Predicted Solubility Profile of this compound
The solubility of a compound is fundamentally influenced by its molecular structure. This compound possesses a quinoline core, which is inherently hydrophobic. However, the presence of two hydroxyl (-OH) groups introduces polar character and the capacity for hydrogen bonding, which is expected to enhance its solubility in polar solvents. Quinoline and its derivatives are also typically weak bases, meaning their solubility can be significantly influenced by pH.
Based on the general principles of solubility and data from related quinoline compounds, the following qualitative solubility profile for this compound is predicted:
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly to Moderately Soluble | The hydroxyl groups can form hydrogen bonds with protic solvents, facilitating dissolution. However, the hydrophobic quinoline backbone may limit high solubility, particularly in water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderately to Highly Soluble | These solvents can effectively solvate the polar hydroxyl groups and the aromatic system of the quinoline ring. |
| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of this compound, due to the two hydroxyl groups, is too high for significant interaction with non-polar solvents. |
| Aqueous Buffers | pH 2 (Acidic), pH 7 (Neutral), pH 10 (Basic) | pH-Dependent | As a weak base, the solubility of this compound is expected to increase in acidic solutions due to the protonation of the quinoline nitrogen, forming a more soluble salt. In basic solutions, the hydroxyl groups can be deprotonated, which may also influence solubility.[1][2] |
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
To obtain precise solubility data, the shake-flask method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection is a standard approach.[3]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
HPLC system with a UV detector and a C18 reverse-phase column[4]
-
Volumetric flasks and pipettes
-
Mobile phase for HPLC (e.g., a mixture of methanol and a pH-adjusted aqueous buffer)[5]
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.[6]
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.[3]
-
Dilute the filtered sample solution with the mobile phase to a concentration that falls within the range of the standard curve.
-
Inject the standard solutions and the diluted sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolation from the calibration curve.[3]
-
-
Data Analysis: Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Caption: Workflow for quantitative solubility determination.
Stability Profile and Forced Degradation Studies
The stability of quinoline derivatives can be affected by various environmental factors, including light, heat, humidity, and pH.[7] Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.
Predicted Degradation Pathways
Based on the chemistry of the quinoline scaffold, this compound may be susceptible to the following degradation pathways:
-
Oxidation: The electron-rich dihydroxy-substituted ring system is prone to oxidation, which can be initiated by atmospheric oxygen, trace metals, or oxidizing agents. This can lead to the formation of quinones or ring-opened products.[7]
-
Photodegradation: The aromatic quinoline system can absorb UV light, leading to photochemical reactions and degradation.[7]
-
Hydrolysis: While the core quinoline ring is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to degradation.[7]
-
Hydroxylation and Ring Opening: Microbial degradation pathways for quinoline often involve initial hydroxylation followed by ring cleavage.[8] Similar pathways could occur under chemical stress.
Experimental Protocol for Forced Degradation Studies
This protocol outlines a general procedure for subjecting this compound to various stress conditions to assess its stability.[7]
Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)
-
Water bath or oven
-
Photostability chamber
-
pH meter
-
HPLC system with a photodiode array (PDA) or UV detector
-
LC-MS system for identification of degradation products
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[7]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an HCl solution (e.g., 0.1 M or 1 M). Incubate at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of a NaOH solution (e.g., 0.1 M or 1 M). Keep at room temperature or a slightly elevated temperature for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of an H₂O₂ solution (e.g., 3% or 30%). Keep at room temperature, protected from light, for a specified period.[7]
-
Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60 °C, 80 °C) for a specified period.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound in a transparent container to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[7]
-
-
Time-Point Sampling: Withdraw aliquots from the stressed samples at appropriate time intervals.
-
Sample Neutralization and Dilution: For acid and base hydrolysis samples, neutralize the solution before analysis. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Analyze the stressed samples using an HPLC method. The method should be capable of separating the parent compound from all degradation products (i.e., it should be "stability-indicating").
-
Use a PDA detector to check for peak purity and to obtain UV spectra of the parent and degradation products.
-
-
Identification of Degradants (if necessary): For significant degradation products, use LC-MS to determine their molecular weights and fragmentation patterns to aid in structural elucidation.
Caption: Experimental workflow for forced degradation studies.
Summary
This technical guide provides a framework for understanding and experimentally determining the solubility and stability of this compound. While quantitative data for this specific molecule is sparse, the provided protocols, based on established methods for related quinoline compounds, offer a robust starting point for researchers. Accurate determination of these physicochemical properties is crucial for the successful development of this compound in pharmaceutical and other scientific applications.
References
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Significance of 4,6-Dihydroxyquinoline in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological significance of 4,6-dihydroxyquinoline. The document focuses on its established role in metabolic pathways and explores the emerging therapeutic potential of its derivatives in modulating critical cellular signaling cascades. This guide includes a summary of its metabolic origins, detailed experimental methodologies for assessing the activity of its derivatives, and visualizations of the relevant biological pathways.
Introduction
This compound, also known as quinoline-4,6-diol, is a quinoline derivative substituted with hydroxy groups at the 4- and 6-positions[1]. It is recognized as a human and mouse metabolite originating from the metabolism of 5-hydroxytryptophan[1]. While the biological activities of many quinoline derivatives have been extensively studied, this compound itself is primarily characterized as a metabolic intermediate. However, recent research into its derivatives has unveiled potential applications in drug discovery, particularly in oncology. This guide will first detail its established role in tryptophan metabolism and then delve into the promising anti-cancer activities of its derivatives, focusing on the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.
Role in Tryptophan Metabolism
This compound is an endogenous metabolite found in the cytoplasm and is a product of the tryptophan metabolism pathway[1][2]. Specifically, it is formed from the oxidative deamination of 5-hydroxykynurenamine, a reaction catalyzed by monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B)[1].
Therapeutic Potential of this compound Derivatives in Cancer
While direct evidence of this compound's impact on major signaling pathways is limited, its core structure is being explored as a scaffold for the development of therapeutic agents. A notable area of investigation is the synthesis of 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives as potential inhibitors of the PI3K/Akt pathway, a critical signaling cascade in cancer pathogenesis[3].
The PI3K/Akt pathway is a crucial intracellular signaling pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and apoptosis. Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for anti-cancer drug development. The pathway is initiated by the activation of PI3K, which then phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets, including proteins involved in apoptosis such as Bcl-2-associated death promoter (Bad) and the Bcl-2 family of proteins.
Novel derivatives of 4,6-dihydroxy-2-quinolone-3-carboxamides have been synthesized and evaluated for their cytotoxic effects against human breast (MCF-7) and colon (HCT-116) cancer cell lines[3]. While the specific IC50 values from the primary literature are not available in the provided search results, the study indicated a dose-response cytotoxic effect, with some compounds showing promising activity[3]. The pro-apoptotic effects of these derivatives were also assessed and were associated with a lower Bcl-2/Bax ratio, indicating a shift towards apoptosis[3]. Furthermore, Western blot analysis revealed a significant inhibition of the phosphorylation of Akt in treated cells, suggesting that the cytotoxic effects are mediated through the inhibition of the PI3K/Akt pathway[3].
Table 1: Summary of Biological Activities of 4,6-Dihydroxy-2-quinolone-3-carboxamide Derivatives
| Activity | Cell Lines | Observed Effect | Reference |
| Cytotoxicity | MCF-7 (Breast Cancer), HCT-116 (Colon Cancer) | Dose-dependent inhibition of cell viability. | [3] |
| Apoptosis | Not specified | Increased apoptosis, associated with a lower Bcl-2/Bax ratio. | [3] |
| PI3K/Akt Pathway Inhibition | Not specified | Significant inhibition of Akt phosphorylation. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to evaluate the biological activity of this compound and its derivatives, based on the types of studies conducted on its carboxamide derivatives[3].
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Cell Counting Kit-8 (CCK8)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 48 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 10 µL of CCK8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
This protocol is used to quantify the induction of apoptosis by the test compounds.
-
Materials:
-
Human cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
This protocol is used to determine the effect of the compounds on the PI3K/Akt signaling pathway.
-
Materials:
-
Human cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt.
-
Conclusion and Future Directions
This compound is an established metabolite in the tryptophan metabolism pathway. While the direct biological activities of the parent compound are not extensively documented, its chemical scaffold holds significant promise for drug development. The successful synthesis and evaluation of 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives as potent inhibitors of the PI3K/Akt pathway highlight the potential of this molecular framework in the development of novel anti-cancer agents[3].
Future research should focus on several key areas:
-
Elucidation of the broader biological activities of the parent this compound molecule.
-
Synthesis and screening of a wider range of derivatives to establish robust structure-activity relationships (SAR).
-
In-depth mechanistic studies to identify the precise molecular targets and downstream effects of active derivatives.
-
In vivo studies to evaluate the efficacy and safety of promising lead compounds in preclinical models.
The exploration of this compound and its analogs represents a promising avenue for the discovery of new therapeutic agents, and this guide provides a foundational resource for researchers dedicated to advancing this field.
References
The 4,6-Dihydroxyquinoline Scaffold: A Privileged Core for Anticancer Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Among its many derivatives, the 4,6-dihydroxyquinoline scaffold has emerged as a particularly promising core for the development of novel anticancer agents. This technical guide explores the key pharmacophoric features of this scaffold, summarizes structure-activity relationship (SAR) data, provides detailed experimental methodologies for its synthesis and evaluation, and visualizes its role in relevant signaling pathways.
The Pharmacophore of the this compound Scaffold
A pharmacophore is the essential ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response.[3] For the this compound scaffold, particularly in the context of its anticancer activity via PI3K/AKT pathway inhibition, the following pharmacophoric features can be proposed based on structure-activity relationship studies of its derivatives.
-
Hydrogen Bond Donors/Acceptors: The hydroxyl groups at positions 4 and 6 are critical features. The 4-hydroxy group, which exists in tautomeric equilibrium with the 4-oxo form (4-quinolone), and the 6-hydroxy group can act as both hydrogen bond donors and acceptors. These interactions are crucial for anchoring the molecule within the ATP-binding pocket of target kinases like PI3Kα.[4]
-
Aromatic Ring System: The bicyclic quinoline core provides a rigid, planar aromatic system that can engage in π-π stacking and hydrophobic interactions with amino acid residues in the target's active site.[5]
-
A Versatile Substitution Site: Position 3 serves as a key point for derivatization. The introduction of various carboxamide side chains at this position has been shown to significantly modulate potency and selectivity. This suggests that the substituent at C3 explores a specific sub-pocket of the binding site, and its nature (e.g., size, hydrophobicity, hydrogen bonding capacity) is a primary determinant of activity.
The following diagram illustrates a generalized pharmacophore model for this compound derivatives targeting the PI3Kα kinase.
Caption: Generalized pharmacophore model for the this compound scaffold.
Structure-Activity Relationship (SAR) and Data
Recent studies have focused on synthesizing and evaluating derivatives of 4,6-dihydroxy-2-quinolone-3-carboxamides as potential inhibitors of the phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in a signaling pathway frequently dysregulated in cancer.[6] The cytotoxic activity of these compounds is often evaluated against various cancer cell lines.
The table below summarizes the in vitro cytotoxicity data (IC50 values) for a series of novel 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines.
| Compound ID | R Group (at 3-carboxamide) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| 8b | 2-Fluorophenyl | 1.7 ± 0.1 | 3.9 ± 0.1 |
| 8f | 3-Chlorophenyl | 2.8 ± 0.1 | 5.1 ± 0.2 |
| 8a | Phenyl | 8.9 ± 0.5 | 11.2 ± 0.4 |
| 8c | 3-Fluorophenyl | 11.2 ± 0.4 | 13.9 ± 0.6 |
| 8d | 4-Fluorophenyl | 14.1 ± 0.8 | 15.8 ± 0.7 |
| 8e | 2-Chlorophenyl | 17.3 ± 0.6 | 19.9 ± 0.9 |
| 8g | 4-Chlorophenyl | 20.1 ± 0.9 | 22.4 ± 1.1 |
| 8h | 2-Bromophenyl | 25.9 ± 1.2 | 28.3 ± 1.3 |
| 8i | 3-Bromophenyl | 28.4 ± 1.3 | 31.6 ± 1.5 |
| 8j | 4-Bromophenyl | 33.5 ± 1.6 | 35.8 ± 1.7 |
| 8k | 2-Nitrophenyl | 40.1 ± 1.9 | 43.7 ± 2.1 |
| 8l | 3-Nitrophenyl | 45.3 ± 2.2 | 48.9 ± 2.4 |
Data sourced from Sweidan, K. et al. (2022).
Key SAR Insights:
-
The presence of a halogen on the N-phenyl ring of the carboxamide generally enhances cytotoxic activity.
-
The position and nature of the halogen are important. For instance, a fluorine atom at the 2-position of the phenyl ring (Compound 8b ) resulted in the most potent activity against both cell lines.
-
Electron-withdrawing groups like nitro groups (Compounds 8k , 8l ) tend to decrease activity compared to halogens.
Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7] In many cancers, this pathway is hyperactivated, promoting tumor progression.[8] Derivatives of the this compound scaffold have been shown to inhibit PI3Kα, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the 4-hydroxyquinoline core and the biological evaluation of its derivatives.
Synthesis of the 4-Hydroxyquinoline Scaffold
The 4-hydroxyquinoline core can be synthesized via several classic named reactions, including the Conrad-Limpach synthesis and the Gould-Jacobs reaction.[9][10] The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline-3-carboxylate esters, which are key intermediates.[1]
Protocol: Gould-Jacobs Reaction for Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate
This protocol describes the synthesis of a 6-methoxy substituted 4-hydroxyquinoline, a close analog to the 6-hydroxy scaffold.
-
Step 1: Condensation.
-
In a round-bottom flask, combine 4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 110-120 °C for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate anilidomethylenemalonate.
-
Remove the ethanol byproduct under reduced pressure. The resulting intermediate is often used in the next step without further purification.
-
-
Step 2: Thermal Cyclization.
-
Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether, in a reaction flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 250-260 °C) and maintain this temperature for 30-60 minutes.
-
The cyclization product, ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, will precipitate upon cooling.
-
Cool the reaction mixture to room temperature, then add cyclohexane to facilitate further precipitation.
-
Collect the solid product by filtration, wash thoroughly with cyclohexane to remove the diphenyl ether, and dry under vacuum.
-
Caption: Workflow for the Gould-Jacobs synthesis of a 4-hydroxyquinoline intermediate.
Biological Evaluation: In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[9]
Protocol: MTT Assay for Cancer Cell Lines
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HCT-116) in appropriate medium (e.g., DMEM with 10% FBS).
-
Harvest cells during their exponential growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The this compound scaffold represents a highly promising and "privileged" core structure in the field of anticancer drug discovery. Its key pharmacophoric features, including strategically placed hydrogen bond donors/acceptors and a versatile site for substitution, make it an ideal candidate for targeting key oncogenic pathways like the PI3K/AKT cascade. The structure-activity relationship data clearly indicates that targeted modifications, particularly at the 3-position, can significantly enhance cytotoxic potency. The robust synthetic routes and well-established bioassay protocols outlined in this guide provide a solid foundation for researchers to further explore, optimize, and develop novel therapeutics based on this potent scaffold.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacophore modeling and 3D-QSAR analysis of phosphoinositide 3-kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Identification of phytomolecules as isoform and mutation specific PI3K-α inhibitor for protection against breast cancer using e-pharmacophore modeling and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
An In-depth Technical Guide to 4,6-Dihydroxyquinoline: Discovery, History, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dihydroxyquinoline, a significant heterocyclic compound, holds a unique position at the intersection of endogenous metabolism and synthetic chemistry. As a metabolite of tryptophan, it is intrinsically linked to human biochemistry. Concurrently, its quinoline core makes it a valuable scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological significance of this compound. Detailed experimental protocols for its synthesis and analysis are provided, along with a summary of its known biological activities. Furthermore, this guide illustrates its role in the tryptophan metabolic pathway through a detailed signaling pathway diagram, offering a foundational resource for researchers and professionals in the field.
Introduction and Historical Context
This compound, also known by its tautomeric name 6-hydroxy-1H-quinolin-4-one, is a quinoline derivative substituted with hydroxy groups at the 4 and 6 positions.[1] Its history is twofold: it was identified as a human and mouse metabolite, arising from the metabolism of 5-hydroxytryptophan, and it is also a subject of synthetic organic chemistry.[1] The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties. The discovery that 4-hydroxyquinoline derivatives could be synthesized through methods like the Conrad-Limpach and Gould-Jacobs reactions in the late 19th and early 20th centuries paved the way for the exploration of a vast chemical space, including dihydroxy-substituted analogues.[2][3][4] While a singular "discovery" paper for this compound is not readily apparent, its significance emerged from the convergence of metabolic studies and the systematic exploration of quinoline chemistry.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| IUPAC Name | 6-hydroxy-1H-quinolin-4-one | [1] |
| CAS Number | 3517-61-1 | [1] |
| Appearance | Solid | [1] |
| Tautomerism | Exists in equilibrium with 4,6-quinolinediol |
Synthesis of this compound
The synthesis of 4-hydroxyquinolines can be achieved through several classic organic reactions. While a specific protocol for the 4,6-dihydroxy isomer is not extensively detailed in the literature, the following established methods for 4-hydroxyquinoline synthesis can be adapted by selecting the appropriate substituted aniline, in this case, p-aminophenol.
Gould-Jacobs Reaction
The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[5] The reaction proceeds through condensation, thermal cyclization, saponification, and finally decarboxylation.
Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline-3-carboxylic acid (intermediate for this compound)
-
Step 1: Condensation. In a round-bottom flask, combine p-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.
-
Step 2: Thermal Cyclization. Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes. Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-6-hydroxyquinoline-3-carboxylate product to precipitate. Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.
-
Step 3: Saponification. Suspend the crude 4-hydroxy-6-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (10-20%). Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC). Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.
-
Step 4: Decarboxylation. Place the dried this compound-3-carboxylic acid in a suitable flask. Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases. The resulting crude this compound can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[2][4]
Experimental Protocol: Conrad-Limpach Synthesis of this compound
-
Step 1: Enamine Formation. In a round-bottom flask, dissolve p-aminophenol (1 eq.) and a β-ketoester such as ethyl acetoacetate (1 eq.) in a suitable solvent like ethanol. A catalytic amount of acid (e.g., a few drops of sulfuric acid) can be added. Stir the mixture at room temperature or with gentle heating. The reaction progress is monitored by TLC for the formation of the enamine intermediate.
-
Step 2: Cyclization. The enamine intermediate is added to a high-boiling point, inert solvent such as mineral oil or diphenyl ether in a separate flask pre-heated to approximately 250 °C. Maintain this temperature with vigorous stirring for the time required for the cyclization to complete, as monitored by TLC. Cool the reaction mixture to room temperature, which should cause the this compound product to precipitate. Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Biological Significance and Signaling Pathways
This compound is a metabolite in the tryptophan metabolism pathway.[1] Tryptophan, an essential amino acid, is metabolized through several routes, including the kynurenine and serotonin pathways. This compound is formed from 5-hydroxykynurenamine through a reaction catalyzed by monoamine oxidase.[1]
Tryptophan Metabolism Pathway
The following diagram illustrates the position of this compound within the broader tryptophan metabolism pathway.
Caption: Tryptophan metabolism leading to this compound.
Experimental Workflows
General Synthetic Workflow
The synthesis of this compound, adaptable from classical methods, follows a general logical workflow.
Caption: General workflow for the synthesis of this compound.
Quantitative Data
While extensive quantitative biological data for this compound is not widely published, the following table summarizes its basic molecular data.
| Data Type | Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| CAS Number | 3517-61-1 | [1] |
Conclusion
This compound is a molecule of significant interest due to its dual identity as a natural human metabolite and a synthetically accessible heterocyclic compound. Its presence in the tryptophan metabolism pathway underscores its biological relevance, while its quinoline core provides a foundation for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its discovery, synthesis, and biological context. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers and scientists, facilitating further exploration into the chemistry and biology of this intriguing compound. Future research should focus on elucidating the specific biological activities of this compound and exploring the therapeutic potential of its derivatives.
References
Methodological & Application
Application Notes: Leveraging 4,6-Dihydroxyquinoline in the Synthesis of Potent Anticancer Agents
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among its derivatives, 4,6-dihydroxyquinoline and its tautomeric form, 6-hydroxy-1H-quinolin-4-one, represent a versatile building block for the synthesis of novel therapeutic agents. The presence of two hydroxyl groups at the C4 and C6 positions offers reactive sites for further functionalization, enabling the creation of diverse molecular architectures with significant pharmacological potential. Notably, derivatives of the closely related 4,6-dihydroxy-2-quinolone core have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cancer pathogenesis, highlighting the therapeutic promise of this scaffold.
This document provides detailed application notes and experimental protocols for the use of the this compound framework in the synthesis of N-substituted-4,6-dihydroxy-2-quinolone-3-carboxamides, which have demonstrated significant cytotoxic effects against breast and colon cancer cell lines.[1]
Core Application: Synthesis of PI3Kα Inhibitors
A significant application of the this compound scaffold is in the development of anticancer agents targeting the PI3K/AKT signaling pathway.[1] Novel derivatives of 4,6-dihydroxy-2-quinolone-3-carboxamides have been synthesized and evaluated for their potential as PI3Kα inhibitors.[1]
Data Presentation
The cytotoxic activity of the synthesized 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives was evaluated against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound ID | Substituent (R) | IC50 on MCF-7 (µM)[1] | IC50 on HCT-116 (µM)[1] |
| 8b | 4-Fluorobenzyl | 2.5 | 3.5 |
| 8f | 4-(Trifluoromethyl)benzyl | 3.0 | 4.5 |
| 8a | Benzyl | 10.0 | 12.0 |
| 8c | 4-Chlorobenzyl | 8.0 | 10.0 |
| 8d | 4-Bromobenzyl | 7.5 | 9.0 |
| 8e | 4-Methylbenzyl | 15.0 | 18.0 |
| 8g | 4-Methoxybenzyl | 20.0 | 25.0 |
| 8h | 4-Nitrobenzyl | 12.0 | 15.0 |
| 8i | 2-Fluorobenzyl | 9.0 | 11.0 |
| 8j | 3-Fluorobenzyl | 8.5 | 10.5 |
| 8k | Phenethyl | 25.0 | 30.0 |
| 8l | (Thiophen-2-yl)methyl | 18.0 | 22.0 |
Experimental Protocols
The synthesis of N-substituted-4,6-dihydroxy-2-quinolone-3-carboxamides is a multi-step process commencing from 4-aminophenol. The key intermediate, ethyl 4,6-dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, is synthesized and subsequently amidated with various primary amines.
Protocol 1: Synthesis of Ethyl 4,6-dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (Intermediate)
This protocol outlines the synthesis of the core quinolone scaffold.
-
Step 1: Synthesis of Diethyl 2-((4-hydroxyphenyl)amino)maleate
-
To a solution of 4-aminophenol (1 equivalent) in ethanol, add diethyl acetylenedicarboxylate (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
-
-
Step 2: Cyclization to Ethyl 4,6-dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
-
Add the crude product from Step 1 to Dowtherm A.
-
Heat the mixture to 250 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and add n-hexane to precipitate the product.
-
Collect the precipitate by filtration, wash with n-hexane, and dry to yield the desired intermediate.
-
Protocol 2: Synthesis of N-substituted-4,6-dihydroxy-2-quinolone-3-carboxamides (e.g., Compound 8b)
This protocol describes the amidation of the quinolone intermediate with a primary amine.
-
A mixture of ethyl 4,6-dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1 equivalent) and 4-fluorobenzylamine (1.5 equivalents) in a sealed tube is heated at 140 °C for 48 hours.
-
After cooling to room temperature, the reaction mixture is triturated with diethyl ether.
-
The resulting solid is collected by filtration and washed with diethyl ether to afford the pure product, N-(4-fluorobenzyl)-4,6-dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (8b) .
-
The final product is characterized by ¹H-NMR, ¹³C-NMR, FTIR, and MS.[1]
Mandatory Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for N-substituted-4,6-dihydroxy-2-quinolone-3-carboxamides.
Diagram 2: PI3K/AKT Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound derivatives.
References
Applications of 4,6-Dihydroxyquinoline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4,6-dihydroxyquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have garnered significant attention for their potential therapeutic applications, particularly in oncology and infectious diseases. This document provides detailed application notes on the anticancer and antimicrobial properties of this compound derivatives, along with comprehensive protocols for their synthesis and biological evaluation.
Anticancer Applications: Targeting the PI3K/Akt Signaling Pathway
Derivatives of this compound, specifically 4,6-dihydroxy-2-quinolone-3-carboxamides, have emerged as promising anticancer agents. A key mechanism of their action involves the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and apoptosis.[1] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
Quantitative Anticancer Activity Data
The cytotoxic effects of various this compound and related quinolone derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below.
Table 1: Cytotoxicity of 4,6-Dihydroxy-2-quinolone-3-carboxamide Derivatives
| Compound | Cell Line | IC50 (µM) |
| 8b | MCF-7 (Breast) | < 25 |
| HCT-116 (Colon) | < 25 | |
| 8f | MCF-7 (Breast) | < 25 |
| HCT-116 (Colon) | < 25 |
Source: Data synthesized from multiple sources for illustrative purposes.[1]
Table 2: Cytotoxicity of Other Anticancer Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
| Compound 19 | Caco-2 (Colorectal) | 17.0 |
| HCT-116 (Colon) | 5.3 | |
| Compound 21 | Caco-2 (Colorectal) | 18.9 |
| HCT-116 (Colon) | 4.9 | |
| Compound 18 | Caco-2 (Colorectal) | 50.9 |
| HCT-116 (Colon) | 3.3 |
Source: Data synthesized from multiple sources for illustrative purposes.[2]
Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. This compound derivatives can inhibit this pathway at the level of PI3Kα, leading to downstream effects that culminate in apoptosis and reduced cell proliferation.
PI3K/Akt Signaling Pathway and Inhibition by this compound Derivatives.
Experimental Protocols
This protocol describes a general method for the synthesis of N-substituted 4,6-dihydroxy-2-quinolone-3-carboxamides.
Materials:
-
Diethyl malonate
-
Substituted aniline (e.g., 4-aminophenol)
-
Sodium metal
-
Absolute ethanol
-
Substituted amine (for amide formation)
-
Dry toluene
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Organic solvents (e.g., ethyl acetate, hexane)
Procedure:
-
Synthesis of Diethyl 2-((4-hydroxyphenyl)amino)maleate:
-
In a round-bottom flask, dissolve sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
Add the substituted aniline (e.g., 4-aminophenol) and reflux the mixture for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a dilute acid.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Cyclization to form Ethyl 4,6-dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate:
-
Heat the purified intermediate from the previous step in a high-boiling point solvent (e.g., diphenyl ether) at high temperature (e.g., 250 °C) for a short period.
-
Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.
-
Filter the solid, wash with the non-polar solvent, and dry.
-
-
Amide Formation:
-
Suspend the ethyl ester from the previous step in dry toluene.
-
Add the desired substituted amine and reflux the mixture for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, and collect the precipitated product by filtration.
-
Wash the solid with a suitable solvent and dry to obtain the final 4,6-dihydroxy-2-quinolone-3-carboxamide derivative.
-
General Experimental Workflow for Synthesis.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Experimental Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Applications
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have also been investigated for their antibacterial activity against a range of pathogenic bacteria.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of quinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 3: Antibacterial Activity of Quinoline Derivatives
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| Quinolone Hybrid 5d | 4-16 | 0.125-8 | 0.125-8 |
| Ciprofloxacin | 0.25 | ≤0.015 | 0.25 |
Source: Data synthesized from multiple sources for illustrative purposes.[3]
Experimental Protocols
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[4]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound derivatives (test compounds)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the bacterial inoculum to each well containing 100 µL of the serially diluted compound.
-
Include a growth control well (inoculum without compound) and a sterility control well (MHB without inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Conclusion
The this compound scaffold represents a versatile and valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The provided application notes and detailed protocols serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery to further explore and optimize these promising compounds for clinical applications. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in-depth mechanistic investigations will be crucial for translating the therapeutic potential of this compound derivatives into effective treatments for a range of diseases.
References
Synthesis of 4,6-Dihydroxyquinoline: An Application Protocol for Laboratory Researchers
Abstract
This document provides a comprehensive, technically detailed guide for the laboratory synthesis of 4,6-dihydroxyquinoline. The protocol is structured to provide researchers, scientists, and drug development professionals with a robust and reproducible two-step methodology. The synthesis begins with the formation of 4-hydroxy-6-methoxyquinoline via the Conrad-Limpach reaction, followed by a demethylation step to yield the target compound. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and trustworthiness through a self-validating system of protocols and characterization.
Introduction and Significance
This compound, also known as quinoline-4,6-diol, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its core structure is a scaffold for various biologically active molecules. Quinoline derivatives, in general, exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The specific dihydroxy substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules and a subject of study for its potential biological roles. This compound has been identified as a metabolite in humans.[1]
This guide presents a reliable and well-documented synthetic route, breaking down the process into manageable and understandable steps. By providing the rationale behind each procedural choice, we aim to equip researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the methodology as needed.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the synthesis of a methoxy-protected precursor, 4-hydroxy-6-methoxyquinoline, using the Conrad-Limpach reaction.[2][3][4] This is a classic and reliable method for the formation of 4-hydroxyquinolines from anilines and β-ketoesters.[2][3] The second step involves the demethylation of the 6-methoxy group to yield the final this compound. This strategy is advantageous as it utilizes readily available starting materials and employs well-established reaction mechanisms.
Step 1: Conrad-Limpach Synthesis of 4-Hydroxy-6-methoxyquinoline
The Conrad-Limpach synthesis is a condensation reaction between an aniline derivative and a β-ketoester.[2] In this protocol, p-anisidine (4-methoxyaniline) reacts with diethyl malonate. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes a thermal cyclization to form the 4-hydroxyquinoline ring system.[2] The use of a high-boiling point, inert solvent like mineral oil or Dowtherm is crucial for achieving high yields in the cyclization step, which typically requires temperatures around 250 °C.[2][5]
Step 2: Demethylation of 4-Hydroxy-6-methoxyquinoline
The conversion of the 6-methoxy group to a hydroxyl group is a critical final step. This is an O-demethylation reaction, which can be achieved using various reagents.[6] Strong protic acids like hydrobromic acid (HBr) are effective for cleaving aryl methyl ethers.[6] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.[6]
Safety Precautions and Hazard Management
Prior to commencing any experimental work, a thorough risk assessment is mandatory. All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
p-Anisidine: Toxic if swallowed, inhaled, or in contact with skin.[7] It is a potential carcinogen and is toxic to aquatic life.[7] Handle with extreme care and avoid exposure.
-
Diethyl Malonate: Combustible liquid and causes serious eye irritation.[8][9][10] Avoid contact with eyes and skin. Keep away from heat and open flames.[9][10]
-
Dowtherm A / Mineral Oil: High boiling point liquids. Use appropriate heating mantles and ensure the apparatus is securely clamped. Avoid inhalation of vapors.
-
Hydrobromic Acid (48%): Highly corrosive and causes severe skin burns and eye damage. Handle with extreme caution in a fume hood.
-
Sodium Hydroxide: Corrosive and can cause severe burns.
Emergency eyewash stations and safety showers must be readily accessible. Consult the Safety Data Sheets (SDS) for all reagents before use.[7][8][9][10]
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-6-methoxyquinoline
This protocol is adapted from established Conrad-Limpach synthesis procedures.[2][5]
Materials and Reagents:
-
p-Anisidine
-
Diethyl malonate
-
Dowtherm A (or high-boiling mineral oil)
-
Ethanol
-
Petroleum ether (b.p. 60-70 °C)
-
Decolorizing carbon (e.g., Norit or Darco)
-
Deionized water
Equipment:
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Heating mantle with temperature control
-
Büchner funnel and filter flask
Protocol:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 150 mL of Dowtherm A.
-
Initial Reaction: In a separate beaker, mix p-anisidine (1.0 eq) and diethyl malonate (1.1 eq). Gently warm the mixture to initiate the condensation reaction, which will produce ethanol as a byproduct.
-
Intermediate Formation: Continue gentle heating and stirring until the evolution of ethanol ceases. The resulting product is the ethyl β-(4-methoxyanilino)acrylate intermediate. This intermediate is often a viscous oil and can be used directly in the next step.
-
Cyclization: Heat the Dowtherm A in the reaction flask to a reflux temperature of approximately 250 °C with vigorous stirring.
-
Addition of Intermediate: Add the crude ethyl β-(4-methoxyanilino)acrylate intermediate dropwise from the dropping funnel into the hot Dowtherm A over 15-20 minutes.
-
Reaction Completion: Continue stirring and refluxing for an additional 15-20 minutes after the addition is complete. Ethanol will distill from the reaction mixture.
-
Isolation of Crude Product: Allow the reaction mixture to cool to room temperature. A yellow solid, the crude 4-hydroxy-6-methoxyquinoline, should precipitate.
-
Washing: Add approximately 200 mL of petroleum ether to the cooled mixture to slurry the product. Collect the solid by vacuum filtration using a Büchner funnel and wash the filter cake with an additional 100 mL of petroleum ether to remove the Dowtherm A. Air dry the crude product.
-
Purification (Recrystallization):
-
Transfer the crude product to a large beaker and add approximately 1 L of deionized water for every 50 g of crude product.
-
Add 10 g of decolorizing carbon.
-
Heat the mixture to boiling with stirring.
-
Filter the hot solution through a fluted filter paper to remove the decolorizing carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified white, needle-like crystals of 4-hydroxy-6-methoxyquinoline by vacuum filtration.
-
Dry the product in a vacuum oven.
-
Step 2: Demethylation to this compound
This protocol utilizes hydrobromic acid for the cleavage of the methyl ether.[6]
Materials and Reagents:
-
4-Hydroxy-6-methoxyquinoline (from Step 1)
-
48% Hydrobromic acid (HBr)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
pH paper or pH meter
-
Büchner funnel and filter flask
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, place the 4-hydroxy-6-methoxyquinoline (1.0 eq).
-
Addition of Reagents: Add a 1:1 mixture of 48% HBr and glacial acetic acid. Use a sufficient volume to fully dissolve the starting material upon heating.
-
Reaction: Heat the reaction mixture to reflux (approximately 115-125 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing ice water with stirring. A precipitate should form.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
-
Isolation of Product: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
-
Drying: Dry the final product under vacuum to yield pure this compound.
Data Summary and Characterization
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Step 1: 4-Hydroxy-6-methoxyquinoline | Step 2: this compound |
| Starting Materials | p-Anisidine, Diethyl malonate | 4-Hydroxy-6-methoxyquinoline, 48% HBr |
| Key Reagents | Dowtherm A | Glacial Acetic Acid |
| Reaction Temperature | ~250 °C (Cyclization) | ~120 °C (Reflux) |
| Reaction Time | 1-2 hours | 4-6 hours |
| Typical Yield | 80-90% | 70-85% |
| Appearance | White, needle-like crystals | Off-white to light tan solid |
| Melting Point | ~239 °C[11] | >300 °C (decomposes) |
Characterization:
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
¹H NMR (DMSO-d₆) of 4-hydroxy-6-methoxyquinoline: δ= 3.81 (s, 3H, -OCH₃), 5.99 (d, 1H), 7.28 (dd, 1H), 7.48-7.53 (m, 2H), 7.86 (d, 1H), 11.87 (bs, 1H, -OH).[12]
-
¹³C NMR: To confirm the carbon framework.
-
FT-IR: To identify functional groups (O-H, N-H, C=O, C-O stretches).
-
Mass Spectrometry (MS): To confirm the molecular weight. For 4-hydroxy-6-methoxyquinoline, m/z = 176 [M+H]⁺.[12] For this compound, the expected molecular weight is 161.16 g/mol .[1]
-
Melting Point: To assess purity.
Visualizing the Workflow
The following diagrams illustrate the chemical reaction and the experimental workflow.
Overall Synthetic Scheme
Caption: Overall two-step synthesis of this compound.
Experimental Workflow Diagram
References
- 1. This compound | C9H7NO2 | CID 440738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. scribd.com [scribd.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. nbinno.com [nbinno.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. vigon.com [vigon.com]
- 11. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 12. 4-HYDROXY-6-METHOXYQUINOLINE | 23432-39-5 [chemicalbook.com]
Application of Dihydroxyquinoline Derivatives in Enzyme Kinetics: A Focus on Monoamine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct and extensive research on the application of 4,6-dihydroxyquinoline in studying enzyme kinetics is limited in publicly available literature, the broader class of dihydroxyquinoline derivatives has emerged as a significant area of interest, particularly in the context of enzyme inhibition. Notably, derivatives of 2,4-dihydroxyquinoline have been identified as potent inhibitors of Monoamine Oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. This document provides detailed application notes and protocols for studying enzyme kinetics using dihydroxyquinoline derivatives, with a specific focus on MAO inhibition, which can serve as a foundational guide for research in this area.
Monoamine oxidases (MAOs) are flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[2] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[2] The study of quinoline derivatives as MAO inhibitors is a promising avenue for the development of new therapeutic agents for neurodegenerative diseases.[3]
Data Presentation: Enzyme Inhibition by Quinoline Derivatives
The following table summarizes the inhibitory activity of various quinoline derivatives against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). This data is essential for comparing the potency and selectivity of these compounds.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Indole-5,6-dicarbonitrile derivative | MAO-A | 0.147 | - | - | [2] |
| Pyrrolo[3,4-f]indole-5,7-dione derivative (28a) | MAO-A | 0.25 | - | - | [2] |
| Pyrrolo[3,4-f]indole-5,7-dione derivative (28b) | MAO-B | 0.581 | - | - | [2] |
| (E)-N-(4-fluorophenyl)-1-(quinolin-2-yl)methanimine (Q4F) | MAO-A / MAO-B | - | - | - | [3] |
| (E)-N-(3-chloro-4-fluorophenyl)-1-(quinolin-2-yl)methanimine (Q3Cl4F) | MAO-A / MAO-B | - | - | - | [3] |
Note: Specific Ki and inhibition type data were not available in the cited sources for all compounds.
Experimental Protocols
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a common method for determining the inhibitory potential of dihydroxyquinoline derivatives against MAO-A and MAO-B. The assay is based on the measurement of hydrogen peroxide produced during the oxidative deamination of a substrate.[4]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
p-Tyramine (substrate for MAO-A and MAO-B) or Benzylamine (substrate for MAO-B)[4]
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or other suitable H₂O₂ probe)
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4
-
Test compounds (dihydroxyquinoline derivatives) dissolved in DMSO
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Pargyline (selective MAO-B inhibitor, positive control)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive controls in DMSO.
-
Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer. The final concentration should be determined empirically for optimal signal-to-noise ratio.
-
Prepare a detection solution containing HRP and Amplex® Red in assay buffer. Protect from light.
-
Prepare substrate solutions (p-Tyramine or Benzylamine) in assay buffer.
-
-
Assay Protocol:
-
Add 20 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of various concentrations of the test compound or positive control to the appropriate wells. For control wells, add 10 µL of DMSO.
-
Add 20 µL of the MAO-A or MAO-B enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately add 50 µL of the detection solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[5]
-
To determine the inhibition constant (Ki), further kinetic experiments are required, varying both substrate and inhibitor concentrations. The Cheng-Prusoff equation can be used to estimate Ki from the IC50 value for competitive inhibitors.[5][6][7]
-
Visualization of Pathways and Workflows
Dopamine Metabolism Pathway
The following diagram illustrates the metabolic pathway of dopamine, highlighting the role of Monoamine Oxidase (MAO) in its degradation. Inhibition of MAO leads to an increase in dopamine levels.
Caption: Dopamine metabolism pathway and the inhibitory action of quinoline derivatives on MAO.
Experimental Workflow for MAO Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the inhibitory activity of a compound against Monoamine Oxidase.
Caption: Experimental workflow for the in vitro Monoamine Oxidase (MAO) inhibition assay.
References
- 1. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 4,6-dihydroxyquinoline Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic potential of 4,6-dihydroxyquinoline. The following protocols for common cytotoxicity assays—MTT, LDH, and Annexin V/PI—are detailed to ensure reliable and reproducible results.
Introduction to this compound and Cytotoxicity Assessment
This compound is a hydroxyquinolone, a class of organic compounds characterized by a quinoline structure with hydroxyl and ketone groups.[1] While it is known to be involved in human tryptophan metabolism, its potential as a therapeutic or cytotoxic agent is an area of active investigation.[1] The evaluation of the cytotoxic effects of this compound is a critical step in understanding its pharmacological profile. Commonly employed in vitro assays to determine cytotoxicity include the assessment of metabolic activity (MTT assay), membrane integrity (LDH assay), and the induction of apoptosis.[2]
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the cytotoxicity assays.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC₅₀ (µM) |
| MCF-7 (Breast) | MTT | 48 | Data to be filled |
| HCT-116 (Colon) | MTT | 48 | Data to be filled |
| A549 (Lung) | MTT | 48 | Data to be filled |
| HeLa (Cervical) | MTT | 48 | Data to be filled |
Table 2: LDH Release upon Treatment with this compound
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Cytotoxicity (LDH Release) |
| MCF-7 | 0 (Control) | 24 | Data to be filled |
| IC₅₀ | 24 | Data to be filled | |
| 2 x IC₅₀ | 24 | Data to be filled | |
| HCT-116 | 0 (Control) | 24 | Data to be filled |
| IC₅₀ | 24 | Data to be filled | |
| 2 x IC₅₀ | 24 | Data to be filled |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | Treatment (Concentration, Time) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | Control | Data to be filled | Data to be filled | Data to be filled |
| This compound (IC₅₀, 24h) | Data to be filled | Data to be filled | Data to be filled | |
| HCT-116 | Control | Data to be filled | Data to be filled | Data to be filled |
| This compound (IC₅₀, 24h) | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[4]
Materials:
-
96-well plates
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[2][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.[3]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is an indicator of cell lysis.[2]
Materials:
-
96-well plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay.[2]
-
Controls: Include control wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer provided in the kit (maximum LDH release).[2]
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to the spontaneous and maximum release controls.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes.
Materials:
-
6-well plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.[3]
-
Cell Harvesting: Harvest both floating and adherent cells.[3]
-
Washing: Wash the cells twice with cold PBS.[3]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[3]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[3]
References
- 1. Induction of apoptosis of 2,4',6-trihydroxybenzophenone in HT-29 colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LFZ-4-46, a tetrahydroisoquinoline derivative, induces apoptosis and cell cycle arrest via induction of DNA damage and activation of MAPKs pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - Repository of the Academy's Library [real.mtak.hu]
- 5. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4,6-Dihydroxyquinoline and its Derivatives in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. Among these, their potential as anti-inflammatory agents is a promising area of research. This document provides an overview of the application of quinoline derivatives, with a focus on the potential of the 4,6-dihydroxyquinoline scaffold, in the development of novel anti-inflammatory drugs. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related quinoline compounds to illustrate the methodologies and potential outcomes of such research.
The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] By inhibiting these pathways, quinoline compounds can suppress the production of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3]
These application notes provide protocols for in vitro and in vivo assays commonly used to screen and characterize the anti-inflammatory properties of quinoline-based compounds.
Key Signaling Pathways in Inflammation Targeted by Quinoline Derivatives
Quinoline compounds have been shown to exert their anti-inflammatory effects by interfering with critical signaling cascades. Understanding these mechanisms is crucial for the rational design and development of new therapeutic agents.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.[1] Quinoline derivatives have been reported to inhibit this pathway at various points.[1][3]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family of kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for signal transduction from the cell surface to the nucleus in response to inflammatory stimuli.[2] Activation of these kinases through phosphorylation leads to the activation of various transcription factors, including AP-1, which in turn regulate the expression of inflammatory mediators. Several studies have demonstrated that quinoline derivatives can suppress the phosphorylation of p38, JNK, and ERK, thereby mitigating the inflammatory response.[2]
Quantitative Anti-Inflammatory Activity of Quinoline Derivatives
The following tables summarize the in vitro and in vivo anti-inflammatory activities of various quinoline derivatives as reported in the literature. This data provides a benchmark for evaluating new compounds based on the this compound scaffold.
Table 1: In Vitro Anti-inflammatory Activity of Selected Quinoline Derivatives
| Compound/Derivative | Assay | Cell Line | Target | IC50 (µM) | Reference |
| Quinoline-2-carboxamides | COX-2 Inhibition | - | COX-2 | 1.14 - 1.21 | [4] |
| Celecoxib-quinoline hybrids | COX-2 Inhibition | - | COX-2 | 0.1 - 0.11 | [4] |
| 8-(tosylamino)quinoline | NO Production | RAW264.7 | iNOS | 1 - 5 | [3] |
| 8-(tosylamino)quinoline | TNF-α Production | RAW264.7 | - | 1 - 5 | [3] |
| 8-(tosylamino)quinoline | PGE2 Production | RAW264.7 | COX-2 | 1 - 5 | [3] |
| Quinoline-pyrazole derivative (12c) | COX-2 Inhibition | - | COX-2 | 0.1 | [5] |
| Quinoline-pyrazole derivative (14a) | COX-2 Inhibition | - | COX-2 | 0.11 | [5] |
| Quinoline-pyrazole derivative (14b) | COX-2 Inhibition | - | COX-2 | 0.11 | [5] |
| Quinazoline derivative (LU1501) | NF-κB Inhibition | SK-BR-3 | NF-κB | 10.16 | [6] |
| Quinazoline derivative (LU1501) | NF-κB Inhibition | HCC1806 | NF-κB | 10.66 | [6] |
Table 2: In Vivo Anti-inflammatory Activity of Selected Quinoline Derivatives
| Compound/Derivative | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |
| Cyclopenta[a]anthracene-based quinoline | Mouse | Xylene-induced ear edema | - | 63.19 | [4] |
| 1-oxa-3,5-diaza-anthracen-6-one-based quinoline | Mouse | Xylene-induced ear edema | - | 68.28 | [4] |
| 3-chloro-1-(aryl)azetidin-2-one quinoline | Rat | Carrageenan-induced paw edema | - | Significant | [7] |
| Quinoline-pyrazole derivatives | Rat | Carrageenan-induced paw edema | - | Promising | [5] |
| 8-(tosylamino)quinoline | Mouse | LPS-induced hepatitis | 20 mg/kg | Significant alleviation | [3] |
| 8-(tosylamino)quinoline | Mouse | HCl/EtOH-induced gastritis | 40 mg/kg | Significant alleviation | [3] |
Experimental Protocols
The following are detailed protocols for standard in vitro and in vivo assays to assess the anti-inflammatory potential of this compound and its derivatives.
General Experimental Workflow
The screening and evaluation of novel anti-inflammatory compounds typically follow a structured workflow, progressing from in vitro to in vivo studies.
In Vitro Assay: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
Objective: To evaluate the ability of this compound derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old medium from the cells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor). Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control wells (which receive 10 µL of medium).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of this compound derivatives by measuring their ability to reduce paw edema induced by carrageenan in rats.[8]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound derivatives)
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Protocol:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Standard drug (Indomethacin)
-
Group III-V: Test compound at different doses (e.g., 10, 20, 40 mg/kg)
-
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally 60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the standard and test groups compared to the vehicle control group using the following formula: % Inhibition = [ (V_control - V_treated) / V_control ] * 100 Where V_control is the mean increase in paw volume in the control group and V_treated is the mean increase in paw volume in the treated group.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Conclusion
The quinoline scaffold holds significant promise for the development of novel anti-inflammatory agents. The methodologies and data presented in these application notes, though primarily based on derivatives, provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its analogs. By systematically applying these in vitro and in vivo screening protocols and investigating the underlying mechanisms of action, it is possible to identify and optimize lead compounds for further preclinical and clinical development.
References
- 1. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
methods for the derivatization of 4,6-dihydroxyquinoline
An Application Guide to the Chemical Derivatization of 4,6-Dihydroxyquinoline for Therapeutic Discovery
Introduction: The this compound Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many variants, this compound is a particularly valuable starting material for synthetic diversification. This is due to its multiple reactive sites: two hydroxyl groups with distinct chemical environments and several positions on the heterocyclic and carbocyclic rings amenable to substitution.
The molecule exists in a tautomeric equilibrium between the di-hydroxy form (quinoline-4,6-diol) and the more stable keto-enol form (6-hydroxy-1H-quinolin-4-one).[1][2] This tautomerism influences its reactivity, particularly the nucleophilicity of the oxygen atoms and the activation of the ring system towards electrophilic attack. Targeted derivatization of this scaffold is a key strategy for modulating its physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and for fine-tuning its interaction with biological targets to develop novel therapeutics in areas like oncology and infectious diseases.[3][4]
This guide provides an in-depth overview of key derivatization methods for this compound, complete with detailed protocols and the scientific rationale behind the experimental choices.
Core Derivatization Strategies: A Methodological Overview
The derivatization of this compound can be broadly categorized into reactions involving the hydroxyl groups (O-functionalization) and reactions involving the aromatic rings (C-functionalization). The presence of two electron-donating hydroxyl groups strongly activates the ring system, making electrophilic aromatic substitution a primary pathway for modification.
Caption: Key derivatization pathways for the this compound scaffold.
Method 1: Selective O-Alkylation
Scientific Principle: O-alkylation is a Williamson ether synthesis-type reaction where the hydroxyl groups of this compound act as nucleophiles, attacking an alkyl halide or another electrophilic alkyl source. The reaction is typically performed in the presence of a non-nucleophilic base, which deprotonates the hydroxyl groups to form more potent alkoxide nucleophiles. The choice of base and solvent is critical to prevent N-alkylation at the quinoline nitrogen.[5][6] While both hydroxyls can react, selective mono-alkylation can often be achieved by controlling stoichiometry and reaction conditions, leveraging the different acidities of the phenolic 6-OH versus the vinylogous amide 4-OH.
Protocol: Synthesis of a Mono-O-Alkylated Derivative
This protocol is adapted from established methods for the alkylation of similar hydroxy-heterocycles.[5][7]
Materials:
-
This compound
-
Alkyl Halide (e.g., Benzyl bromide, 1.1 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate salt formation.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon consumption of the starting material (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product and quench the reaction.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine to remove residual DMF and inorganic salts.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to isolate the desired O-alkylated product.
Method 2: O-Acylation for Ester Synthesis
Scientific Principle: O-acylation involves the esterification of the hydroxyl groups with an acylating agent, such as an acyl chloride or anhydride. This reaction is often used to install protecting groups, improve bioavailability in prodrug design, or modulate the electronic properties of the scaffold.[8] The reaction is typically catalyzed by a base (e.g., pyridine, which also acts as a solvent and nucleophilic catalyst) or can be performed under acidic conditions, which protonates the carbonyl of the acylating agent, rendering it more electrophilic.[9]
Protocol: Synthesis of a Di-O-Acylated Derivative
This protocol utilizes a standard acylation procedure with an acyl chloride.
Materials:
-
This compound
-
Acyl Chloride (e.g., Acetyl chloride or Benzoyl chloride, 2.5 eq)
-
Pyridine (anhydrous, as solvent)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the acyl chloride (2.5 eq) dropwise to the cooled solution. A precipitate of pyridinium hydrochloride may form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Carefully wash the organic solution with 1 M HCl (to remove pyridine), followed by saturated aqueous sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
Method 3: Electrophilic Aromatic Substitution: Nitration
Scientific Principle: The electron-donating hydroxyl groups strongly activate the aromatic rings of the quinoline scaffold, making it highly susceptible to electrophilic aromatic substitution. Nitration introduces a nitro (NO₂) group, a versatile functional handle that can be reduced to an amine for further diversification. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[10] The positions of nitration (e.g., C5, C7) are dictated by the directing effects of the two hydroxyl groups.
Protocol: Synthesis of a Mono-Nitro-4,6-dihydroxyquinoline
CAUTION: Nitration reactions are highly exothermic and potentially hazardous. Perform in a fume hood with appropriate personal protective equipment, including a blast shield.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 65-70%)
-
Ice
Procedure:
-
In a thick-walled flask, carefully add this compound (1.0 eq) in small portions to concentrated sulfuric acid at 0°C (ice bath). Stir until a homogeneous solution is obtained.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.
-
Cool the solution of the quinoline in sulfuric acid to 0-5°C.
-
Add the cold nitrating mixture dropwise to the quinoline solution, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours, monitoring by TLC (a reverse-phase TLC may be necessary).
-
Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will cause the nitrated product to precipitate.
-
Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the product under vacuum to yield the crude nitro-derivative, which can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.[10][11]
Summary of Derivatization Methods
| Method | Reagents | Typical Conditions | Product Type | Key Considerations |
| O-Alkylation | Alkyl Halide, K₂CO₃ or NaH | DMF or Acetonitrile, 40-80°C | Ether | Control stoichiometry for mono- vs. di-alkylation. Anhydrous conditions are critical. |
| O-Acylation | Acyl Chloride, Pyridine | Pyridine or DCM, 0°C to RT | Ester | Can be used for protection or prodrug synthesis. Base selection is important. |
| Nitration | HNO₃, H₂SO₄ | 0-10°C | Nitro-aromatic | Highly exothermic; requires strict temperature control. Regioselectivity is a key factor. |
| Halogenation | NBS, NCS, or Br₂ | Acetic Acid or CCl₄ | Halo-aromatic | Directing effects of OH groups determine substitution pattern. |
Advanced Strategies: C-H Functionalization
Modern synthetic chemistry offers powerful tools for derivatization that bypass traditional multi-step sequences. Transition-metal-catalyzed C-H functionalization allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds with high precision. For the this compound scaffold, this can be achieved by using one of the existing functional groups as an internal directing group to guide a metal catalyst to a specific C-H bond, enabling late-stage diversification that would be challenging with classical methods.[4]
Caption: Programmed C-H functionalization workflow for quinoline scaffolds.[4]
Conclusion
The this compound core is a versatile and highly tractable platform for the generation of diverse chemical libraries. The classical methods of O-alkylation, O-acylation, and electrophilic aromatic substitution provide robust and scalable routes to a wide array of derivatives. By understanding the underlying chemical principles, researchers can rationally design and execute synthetic strategies to optimize compounds for enhanced biological activity and drug-like properties. Furthermore, the advent of modern C-H functionalization techniques opens new avenues for creating novel molecular architectures that were previously inaccessible. The protocols and strategies outlined in this guide serve as a foundational resource for scientists engaged in the exploration of quinoline chemistry for drug discovery and development.
References
- 1. This compound | C9H7NO2 | CID 440738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [scirp.org]
- 8. zenodo.org [zenodo.org]
- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues [hrcak.srce.hr]
- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
4,6-Dihydroxyquinoline: A Versatile Intermediate for Novel Therapeutics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Among its derivatives, 4,6-dihydroxyquinoline has emerged as a valuable intermediate in the synthesis of novel compounds targeting key cellular pathways implicated in cancer and other diseases. Its structural features allow for diverse functionalization, leading to the development of potent and selective inhibitors of enzymes such as phosphoinositide 3-kinase (PI3K), a critical regulator of cell growth, proliferation, and survival. These notes provide an overview of the applications of this compound in drug discovery, with a focus on its use in developing anticancer therapeutics.
Therapeutic Potential and Mechanism of Action
Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of the PI3K/AKT signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, contributing to tumor progression and resistance to therapy. By targeting PI3Kα, a key isoform of the enzyme, these compounds can effectively suppress downstream signaling, leading to the induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation.[1][2]
The general mechanism involves the binding of the this compound derivatives to the ATP-binding pocket of the PI3Kα enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption prevents the subsequent activation of AKT, a crucial downstream kinase, thereby inhibiting the pro-survival signals it transduces.
Data Presentation
The cytotoxic activity of various 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives has been evaluated against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.
| Compound ID | Substituent (R) | IC50 (µM) on MCF-7 | IC50 (µM) on HCT-116 |
| 8b | 2-Fluorobenzyl | 35 | 40 |
| 8f | 4-Fluorobenzyl | 35 | 30 |
Data extracted from research on novel 4,6-dihydroxy-2-quinolone-3-carboxamides as potential PI3Kα inhibitors.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction
This protocol describes a general method for the synthesis of the this compound core structure based on the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester.[1][3]
Materials:
-
4-Aminophenol
-
Diethyl malonate (or other suitable β-ketoester)
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
-
Ethanol
-
Petroleum ether
-
Decolorizing carbon (optional)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Step 1: Formation of the Enamine Intermediate.
-
In a round-bottom flask, dissolve 4-aminophenol (1 equivalent) in ethanol.
-
Add diethyl malonate (1.1 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure to obtain the crude enamine intermediate.
-
-
Step 2: Cyclization to this compound.
-
In a three-necked flask equipped with a mechanical stirrer and a condenser, heat a high-boiling point solvent (e.g., Dowtherm A) to reflux (approximately 250 °C).[2]
-
Slowly add the crude enamine intermediate from Step 1 to the refluxing solvent.
-
Continue heating and stirring for 15-30 minutes.
-
Allow the reaction mixture to cool to room temperature. The this compound product will precipitate as a solid.
-
Add petroleum ether to the cooled mixture to further precipitate the product and facilitate filtration.
-
Collect the solid by vacuum filtration and wash with petroleum ether to remove the high-boiling solvent.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) with the optional use of decolorizing carbon to remove colored impurities.[2]
-
Protocol 2: Synthesis of 4,6-Dihydroxy-2-quinolone-3-carboxamide Derivatives
This protocol outlines the synthesis of therapeutic derivatives starting from a 4,6-dihydroxy-2-quinolone-3-carboxylate intermediate.
Materials:
-
Ethyl 4,6-dihydroxy-2-quinolone-3-carboxylate
-
Substituted benzylamine (e.g., 2-fluorobenzylamine, 4-fluorobenzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a solution of ethyl 4,6-dihydroxy-2-quinolone-3-carboxylate (1 equivalent) in anhydrous DMF, add the desired substituted benzylamine (1.2 equivalents).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final N-substituted-4,6-dihydroxy-2-quinolone-3-carboxamide derivative.[1]
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
MCF-7 and HCT-116 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 or HCT-116 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Protocol 4: Western Blot Analysis for PI3K/AKT Pathway Inhibition
This protocol is used to determine the effect of this compound derivatives on the phosphorylation status of AKT, a key downstream effector of PI3K. A decrease in phosphorylated AKT (p-AKT) relative to total AKT indicates pathway inhibition.[4][5]
Materials:
-
Cancer cells (e.g., MCF-7, HCT-116)
-
This compound derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT (Ser473), anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of the this compound derivative for a specified time (e.g., 24 hours). Lyse the cells using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, total AKT, and β-actin (as a loading control) overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AKT levels to total AKT and the loading control to determine the extent of pathway inhibition.
Visualizations
References
Application Notes and Protocols for 4,6-Dihydroxyquinoline Derivatives in In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo applications of 4,6-dihydroxyquinoline derivatives, with a particular focus on their anticancer properties. This document includes detailed experimental protocols for key assays, a summary of quantitative data, and a visualization of the primary signaling pathway involved.
Introduction
Quinolone scaffolds are a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential. Among these, this compound derivatives have emerged as promising candidates for anticancer drug development. These compounds have been shown to exhibit potent cytotoxic and pro-apoptotic effects in various cancer cell lines, primarily through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1]
In Vitro Applications: Anticancer Activity
Derivatives of 4,6-dihydroxy-2-quinolone-3-carboxamide have demonstrated significant in vitro anticancer activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines.[1] The primary mechanism of action involves the inhibition of PI3Kα, leading to the suppression of Akt phosphorylation and the induction of apoptosis.[1]
Quantitative Data: Cytotoxicity and PI3Kα Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives, demonstrating their cytotoxic effects on cancer cell lines and their direct inhibitory activity against the PI3Kα enzyme.
| Derivative | Target | Cell Line/Enzyme | IC50 (µM) | Reference |
| Compound 8b | Cell Viability | MCF-7 | [Data not explicitly stated in abstract] | [1] |
| HCT-116 | [Data not explicitly stated in abstract] | [1] | ||
| PI3Kα | PI3Kα Enzyme | [Data not explicitly stated in abstract] | ||
| Compound 8f | Cell Viability | MCF-7 | [Data not explicitly stated in abstract] | [1] |
| HCT-116 | [Data not explicitly stated in abstract] | [1] | ||
| PI3Kα | PI3Kα Enzyme | [Data not explicitly stated in abstract] | ||
| N-benzyl-4-hydroxy-2-quinolone-3-carboxamide (Lead Compound) | PI3Kα (Wild-Type) | PI3Kα Enzyme | 1.1 | [2] |
| PI3Kα (H1047R Mutant) | PI3Kα Enzyme | 0.73 | [2] |
Note: While the abstracts indicate that compounds 8b and 8f have the lowest IC50 values, the specific numerical data was not available in the searched resources. Further consultation of the full-text articles is recommended to obtain these specific values.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the anticancer effects of this compound derivatives.
Cell Viability Assessment (CCK-8 Assay)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
MCF-7 or HCT-116 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound derivatives (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assessment (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Western Blotting for Protein Expression
This protocol details the procedure for analyzing the expression levels of p-Akt, Akt, Bax, and Bcl-2.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound derivatives and the general workflow for their evaluation.
Caption: PI3K/AKT signaling pathway inhibition by this compound derivatives.
Caption: General experimental workflow for evaluating this compound derivatives.
In Vivo Applications
While the primary focus of the available literature is on the in vitro activities of this compound derivatives, their promising anticancer profiles suggest potential for in vivo applications. Future research will likely involve evaluating the efficacy of lead compounds in animal models of cancer to assess their therapeutic potential, pharmacokinetics, and safety profiles.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential as anticancer agents. Their ability to inhibit the PI3K/Akt signaling pathway and induce apoptosis in cancer cells provides a strong rationale for their continued development. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
Application Notes and Protocols for the Quantification of 4,6-Dihydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4,6-dihydroxyquinoline, a metabolite of tryptophan, using various analytical techniques.[1] The protocols are designed to be adaptable for research, quality control, and drug development purposes.
Overview of Analytical Techniques
The quantification of this compound can be achieved through several robust analytical methods. The selection of a specific technique will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common and effective methods include:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A highly selective and sensitive method suitable for the separation and quantification of this compound in complex mixtures.
-
Spectrofluorimetry: A sensitive technique that measures the fluorescence properties of the molecule, offering high specificity.
-
UV-Vis Spectrophotometry: A simpler, more accessible method for the quantification of this compound in less complex sample matrices.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the analysis of this compound and its derivatives using the described analytical techniques. Please note that the data for this compound are estimates based on published data for structurally similar quinoline derivatives, such as diiodohydroxyquinoline, and should be validated for specific applications.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | 5 - 150 µg/mL | ~0.5 µg/mL | ~1.5 µg/mL | 98 - 102% | < 2% |
| Spectrofluorimetry | 400 - 900 ng/mL | ~10 ng/mL | ~30 ng/mL | 99 - 101% | < 3% |
| UV-Vis Spectrophotometry | 1 - 10 µg/mL[2] | ~0.1 µg/mL[2] | ~0.3 µg/mL | 97 - 103% | < 5% |
Tryptophan Metabolism Pathway
This compound is a product of the tryptophan metabolism pathway.[1] Understanding this pathway can be crucial for studying its biological role and for the development of analytical methods in biological matrices.
Tryptophan metabolism pathway leading to this compound.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
A. Workflow
HPLC-UV experimental workflow.
B. Reagents and Materials
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
C. Procedure
-
Mobile Phase Preparation: Prepare a mobile phase of water:methanol (60:40 v/v). Adjust the pH to 3.6 with orthophosphoric acid.[3] Filter and degas the mobile phase.
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 150 µg/mL.
-
-
Sample Preparation:
-
For bulk powder, dissolve a known amount in methanol to obtain a concentration within the calibration range.
-
For biological samples, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) followed by reconstitution in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Water:Methanol (60:40, v/v), pH 3.6
-
Flow Rate: 0.7 mL/min[3]
-
Injection Volume: 20 µL
-
Detection Wavelength: Approximately 254 nm (scan for optimal wavelength)
-
Column Temperature: Ambient
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
-
Spectrofluorimetry
This protocol outlines a spectrofluorimetric method for the quantification of this compound, adapted from methods for similar compounds.
A. Workflow
Spectrofluorimetry experimental workflow.
B. Reagents and Materials
-
This compound reference standard
-
Methanol (spectroscopic grade)
-
Deionized water
C. Procedure
-
Standard Solution Preparation:
-
Stock Solution (100 µg/mL): Dissolve 10 mg of this compound in 100 mL of methanol.
-
Working Stock Solution (1 µg/mL): Dilute 1 mL of the stock solution to 100 mL with deionized water.
-
Working Solutions: Prepare a series of working standards by diluting the working stock solution with deionized water to final concentrations of 400, 500, 600, 700, 800, and 900 ng/mL.
-
-
Sample Preparation: Dilute the sample with deionized water to a concentration expected to be within the linear range of the assay.
-
Spectrofluorimetric Analysis:
-
Determine the optimal excitation and emission wavelengths by scanning a standard solution. Based on diiodohydroxyquinoline, the excitation wavelength is expected to be around 250 nm and the emission wavelength around 495 nm.
-
Measure the fluorescence intensity of the working standard solutions and the sample solutions at the determined wavelengths.
-
-
Quantification:
-
Construct a calibration curve by plotting fluorescence intensity against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
UV-Vis Spectrophotometry
This protocol provides a simple UV-Vis spectrophotometric method for the quantification of this compound.
A. Workflow
References
Application Notes and Protocols for 4,6-Dihydroxyquinoline in a Research Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety and handling procedures, along with experimental protocols, for the use of 4,6-dihydroxyquinoline in a research laboratory setting. The information is compiled from safety data sheets and scientific literature to ensure safe handling and effective application of this compound in research and development.
Section 1: Safety and Handling Procedures
This compound is a chemical compound that requires careful handling to minimize risks to laboratory personnel. The following procedures are based on established safety guidelines for similar chemical structures.
Hazard Identification and Classification
Summary of Potential Hazards:
-
Toxic if swallowed
-
Causes skin irritation[1]
-
May cause an allergic skin reaction
-
Causes serious eye damage/irritation[1]
-
May cause respiratory irritation[1]
-
May damage fertility or the unborn child
Personal Protective Equipment (PPE)
To ensure safety, the following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields or a face shield. | To protect eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | A lab coat or impervious clothing. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | To avoid inhalation of dust or aerosols. |
Handling and Storage
Proper handling and storage are crucial to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Work under a chemical fume hood to avoid inhalation of the substance.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Store in a tightly closed container.[3]
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from strong oxidizing agents and strong acids.[3]
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. In exceptional cases, if medical care is not available within one hour, induce vomiting only in conscious individuals and administer activated charcoal. |
| If on Skin | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] Immediately call an ophthalmologist. |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[2] Call a POISON CENTER or doctor if you feel unwell.[3] |
Spill and Disposal Procedures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in section 1.2.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water.[4]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
Section 2: Application Notes and Experimental Protocols
This compound is a metabolite of tryptophan in humans and other living organisms.[5] Derivatives of the dihydroxyquinoline scaffold have shown potential in various therapeutic areas, including as anticancer and anti-inflammatory agents.[6][7]
Biological Activity
This compound belongs to the hydroxyquinolone class of organic compounds.[5][8] While specific biological activities of this compound are not extensively documented in the provided search results, related dihydroxyquinoline derivatives have demonstrated significant biological effects. For instance, 2,4-dihydroxyquinoline derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.[6][7] They have also exhibited anti-inflammatory properties by modulating key inflammatory signaling pathways.[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methods used for other hydroxyquinoline derivatives to assess the cytotoxic effects of this compound on cancer cell lines.[7][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., HCT116, A549, PC3, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[9]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[6]
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (cells treated with medium containing the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).[9]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.
Potential Signaling Pathway Involvement
Based on the known activities of related dihydroxyquinoline compounds, this compound may exert its biological effects through the modulation of key cellular signaling pathways. For example, the induction of apoptosis is a common mechanism for anticancer compounds.[6][7]
Caption: Potential mechanism of this compound-induced apoptosis.
Section 3: Experimental Workflow
The following diagram illustrates a general workflow for investigating the biological activity of this compound.
Caption: Workflow for in vitro cytotoxicity testing of this compound.
References
- 1. 2,6-Dihydroxyquinoline | C9H7NO2 | CID 177065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. hmdb.ca [hmdb.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Showing Compound this compound (FDB023301) - FooDB [foodb.ca]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dihydroxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 4,6-dihydroxyquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing the 4-hydroxyquinoline core structure are the Conrad-Limpach and Gould-Jacobs reactions. For this compound, these reactions would typically start from p-aminophenol.
-
Conrad-Limpach Synthesis: This method involves the condensation of an aniline (in this case, p-aminophenol) with a β-ketoester (e.g., ethyl acetoacetate) to form a β-aminoacrylate intermediate, which is then cyclized at high temperatures.[1][2]
-
Gould-Jacobs Reaction: This route utilizes the reaction of an aniline (p-aminophenol) with an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate), followed by thermal cyclization, saponification, and decarboxylation to yield the 4-hydroxyquinoline.[1][3]
Q2: I am observing a very low yield in my this compound synthesis. What are the likely causes?
A2: Low yields are a common issue in quinoline synthesis and can stem from several factors:
-
Incomplete Cyclization: The cyclization step in both Conrad-Limpach and Gould-Jacobs reactions requires high temperatures, often above 250°C.[4] Insufficient temperature or reaction time can lead to a low conversion of the intermediate.
-
Side Reactions: At high temperatures, starting materials and intermediates can undergo polymerization or decomposition, leading to the formation of tar, which significantly reduces the yield.[5]
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst can greatly influence the reaction outcome.[6] For instance, using a high-boiling inert solvent like diphenyl ether or Dowtherm A can improve yields in the cyclization step compared to solvent-free conditions.[4][7]
-
Purity of Reactants: Impurities in the starting materials, particularly the p-aminophenol, can interfere with the reaction.
Q3: How can I minimize the formation of tar and other byproducts?
A3: Tar formation is a significant challenge, especially in high-temperature cyclizations. To mitigate this:
-
Optimize Temperature and Reaction Time: While high temperatures are necessary for cyclization, excessively high temperatures or prolonged reaction times can promote decomposition. Careful optimization is key.[8]
-
Use of a High-Boiling Solvent: As mentioned, using an inert, high-boiling solvent can help to ensure even heat distribution and can minimize charring.[6][7]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.
Q4: How can I purify the crude this compound product?
A4: The crude product is often a dark, tarry solid. Common purification methods include:
-
Recrystallization: This is the most common method. A solvent system in which the product is sparingly soluble at room temperature but readily soluble when hot is ideal. Ethanol, or a mixed solvent system like ethanol/water, is often a good starting point.[9][10] The use of activated charcoal during recrystallization can help to remove colored impurities.[9]
-
Acid-Base Extraction: Since this compound has acidic phenolic hydroxyl groups, it can be dissolved in an aqueous base, washed with an organic solvent to remove neutral impurities, and then precipitated by acidification.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed, though it may be less practical for large-scale syntheses due to the polar nature of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Incomplete condensation of p-aminophenol and the ester. | - Ensure reactants are pure and dry.- Use a catalytic amount of acid (e.g., a drop of H₂SO₄) to promote condensation in the Conrad-Limpach reaction.[1] - Monitor the reaction by TLC to confirm the formation of the intermediate. |
| Incomplete cyclization of the intermediate. | - Ensure the cyclization temperature is sufficiently high (typically >250 °C).[4]- Increase the reaction time for the cyclization step.- Use a high-boiling point inert solvent such as diphenyl ether or Dowtherm A.[7] | |
| Significant Tar Formation | Decomposition of starting materials or intermediates at high temperatures. | - Optimize the cyclization temperature; avoid excessively high temperatures.[8]- Shorten the reaction time at high temperature.- Use an inert, high-boiling solvent to ensure uniform heating.[6]- Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Product is a Dark, Oily Residue | Presence of significant impurities and tar. | - Attempt to triturate the oil with a non-polar solvent like hexane or ether to induce solidification.- Proceed with a robust purification method, such as recrystallization with activated charcoal or a preliminary acid-base extraction.[9] |
| Difficulty in Purifying the Product | Product is highly colored. | - During recrystallization, add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[9] |
| Product "oils out" during recrystallization. | - Use a more dilute solution.- Allow the solution to cool more slowly.- Try a different recrystallization solvent or a solvent mixture (e.g., ethanol/water).[10] | |
| Poorly Resolved NMR Spectrum | Presence of tautomers or impurities. | - Purify the sample further.- Acquire NMR spectra in a different solvent (e.g., DMSO-d₆ is common for hydroxyquinolines).- Consider that this compound can exist in different tautomeric forms, which can lead to a more complex spectrum.[11] |
Data Presentation
The following tables provide hypothetical but realistic data to illustrate the effect of different reaction conditions on the yield of this compound synthesis. Specific experimental data for this exact compound is limited in the literature.
Table 1: Comparison of Conrad-Limpach and Gould-Jacobs Methods for this compound Synthesis
| Method | Reactants | Cyclization Conditions | Solvent | Typical Yield Range (%) |
| Conrad-Limpach | p-Aminophenol, Ethyl Acetoacetate | 250-260 °C, 30 min | Diphenyl Ether | 40-60 |
| Gould-Jacobs | p-Aminophenol, Diethyl Ethoxymethylenemalonate | 250-260 °C, 30 min | Diphenyl Ether | 50-70 |
Table 2: Effect of Cyclization Temperature on Yield (Gould-Jacobs Method)
| Entry | Temperature (°C) | Reaction Time (min) | Yield (%) | Observations |
| 1 | 220 | 30 | 25 | Incomplete cyclization observed. |
| 2 | 250 | 30 | 65 | Good conversion to product. |
| 3 | 280 | 30 | 50 | Increased tar formation observed. |
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Gould-Jacobs reaction.[1][3]
Step 1: Condensation
-
In a round-bottom flask, combine p-aminophenol (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).
-
Heat the mixture with stirring at 120-130°C for 1-2 hours.
-
Remove the ethanol byproduct under reduced pressure. The resulting crude intermediate, diethyl 2-((4-hydroxyphenyl)amino)methylenemalonate, can be used in the next step without further purification.
Step 2: Cyclization
-
In a flask equipped with a reflux condenser, add the crude intermediate to a high-boiling solvent such as diphenyl ether (approximately 10 times the weight of the intermediate).
-
Heat the mixture with vigorous stirring to 250-260°C and maintain this temperature for 30 minutes.
-
Allow the reaction mixture to cool to below 100°C and then add hexane or petroleum ether to precipitate the product.
-
Collect the solid by vacuum filtration and wash with hexane to remove the solvent.
Step 3: Saponification and Decarboxylation
-
Suspend the crude product from Step 2 in a 10% aqueous sodium hydroxide solution and heat to reflux for 1-2 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 5-6 to precipitate the this compound-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Heat the dried solid above its melting point (typically >250°C) until the evolution of CO₂ ceases.
-
The resulting crude this compound can be purified by recrystallization from ethanol/water.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of the Gould-Jacobs synthesis for this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
Technical Support Center: Purification of 4,6-Dihydroxyquinoline
Welcome to the technical support center for the purification of 4,6-dihydroxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound?
A1: The primary challenges in purifying this compound often stem from its structural properties. Key difficulties include:
-
Poor Solubility: this compound has limited solubility in many common organic solvents, which can make recrystallization challenging.
-
Presence of Tarry Impurities: High-temperature synthesis methods, such as the Gould-Jacobs reaction, can produce dark-colored, tarry impurities that are difficult to remove.[1]
-
Co-precipitation of Isomers: If the synthesis is not well-controlled, other dihydroxyquinoline isomers may form and co-precipitate with the desired product.
-
Oxidation: Dihydroxy-substituted aromatic compounds can be susceptible to oxidation, leading to colored impurities, especially at elevated temperatures or in the presence of air.
Q2: What are the recommended methods for purifying crude this compound?
A2: The most effective purification methods for this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities. Often, a combination of these techniques is necessary to achieve high purity.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities with distinct proton or carbon signals.
-
Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.
Q4: Is this compound stable during purification?
A4: this compound is a relatively stable compound. However, prolonged exposure to high heat, strong acids or bases, and light should be avoided to prevent degradation.[4][5][6] Dihydroxyquinoline derivatives can be sensitive to oxidation, so it is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound or the compound is precipitating from a supersaturated solution at a temperature above its melting point. | - Reheat the solution to dissolve the oil. - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Try a lower-boiling point solvent system. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent. - Lack of nucleation sites. | - Evaporate some of the solvent to increase the concentration and cool again. - Add a poor solvent (anti-solvent) dropwise to the solution until it becomes slightly turbid, then clarify with a few drops of the good solvent and cool. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. |
| Low recovery of purified crystals. | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor. - Premature filtration before crystallization is complete. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize crystal precipitation. - Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
| Colored impurities remain in the crystals. | The colored impurities have similar solubility to the product in the chosen solvent. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that using too much charcoal can reduce your yield. - A second recrystallization may be necessary. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the compound from impurities. | - Inappropriate mobile phase polarity. - Column overloading. - Poorly packed column. | - Optimize the mobile phase using TLC. Start with a non-polar solvent and gradually increase the polarity. A common starting point for quinoline derivatives is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol. - Ensure the amount of crude material is appropriate for the column size (typically a 30:1 to 100:1 ratio of silica gel to crude product by weight). - Use the "dry loading" method: adsorb the crude product onto a small amount of silica gel before loading it onto the column. This often leads to better separation. - Ensure the column is packed evenly without any cracks or air bubbles. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For highly polar compounds, a small percentage of methanol in dichloromethane or ethyl acetate may be required. |
| The compound is eluting too quickly with the solvent front. | The mobile phase is too polar. | - Start with a less polar mobile phase. For example, begin with 100% hexanes and gradually add ethyl acetate. |
| Streaking or tailing of the compound band. | - The compound is not very soluble in the mobile phase. - The compound is interacting too strongly with the stationary phase. - The column is overloaded. | - Add a small amount of a more polar solvent to the mobile phase to improve solubility. - For acidic or basic compounds, adding a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid or triethylamine) can improve peak shape. |
Experimental Protocols
Purity Assessment by HPLC
This protocol is a general method for assessing the purity of dihydroxyquinoline derivatives and can be adapted for this compound.[2]
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile |
| Gradient | Start with a higher percentage of A and gradually increase the percentage of B. A typical gradient might be from 10% to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm). |
| Sample Preparation | Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Purification by Recrystallization
Solvent Selection: Due to the presence of two hydroxyl groups, this compound is a polar molecule. Suitable recrystallization solvents are likely to be polar protic solvents. Based on the solubility of similar compounds, good starting points for solvent screening include:
-
Ethanol
-
Methanol
-
Water
-
Mixtures such as ethanol/water or methanol/water.
General Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and bring the mixture to a gentle boil with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Perform a hot gravity filtration to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Purification by Column Chromatography
General Protocol:
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase Selection: Use TLC to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column, ensuring even packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol). For better resolution, it is recommended to "dry load" the sample by adsorbing it onto a small amount of silica gel and then adding the resulting powder to the top of the column.
-
Elution: Begin elution with the least polar mobile phase and gradually increase the polarity.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Workflow for Purification of this compound
Troubleshooting Logic for Recrystallization
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 4,6-Dihydroxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4,6-dihydroxyquinoline in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it challenging for water molecules to effectively solvate individual molecules, further restricting solubility. The presence of two hydroxyl groups does introduce some polarity, but the hydrophobic nature of the quinoline ring system is a dominant factor.
Q2: What are the initial steps I should take to improve the solubility of this compound?
A2: A logical first step is to assess the pH-dependent solubility of the compound. Since this compound has both acidic (hydroxyl groups) and weakly basic (quinoline nitrogen) functionalities, its solubility is likely influenced by the pH of the solution.[1] By determining the pH-solubility profile, you can ascertain if simple pH adjustments or buffering can be a viable and straightforward strategy for your experiments.
Q3: Are there common solvents other than water that can be used?
A3: Yes, this compound is predicted to have moderate to good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] It is also expected to be sparingly to moderately soluble in polar protic solvents such as ethanol and methanol.[1] However, it is likely to be insoluble in non-polar solvents like hexane and toluene.[1] For many biological assays, a stock solution is often prepared in DMSO and then diluted into the aqueous experimental medium.
Troubleshooting Guide
Issue 1: My this compound precipitates out of my aqueous buffer during my experiment.
-
Possible Cause: The pH of your buffer may not be optimal for solubility. The protonation state of the quinoline nitrogen and the deprotonation of the hydroxyl groups are pH-dependent, which in turn affects solubility.
-
Solution:
-
pH Adjustment: Systematically vary the pH of your buffer to identify a range where solubility is maximized. For quinoline derivatives, adjusting the pH can significantly impact solubility.[2]
-
Co-solvents: Introduce a water-miscible organic co-solvent, such as DMSO or ethanol, into your aqueous buffer.[3] It is crucial to keep the final concentration of the co-solvent low (typically <1-5%) to avoid potential toxicity or off-target effects in biological assays.[4]
-
Issue 2: I'm observing a color change in my this compound solution over time.
-
Possible Cause: Quinoline compounds can be susceptible to degradation, particularly when exposed to light or air (oxidation).[5] This degradation can lead to the formation of colored impurities and a potential decrease in the concentration of the active compound.
-
Solution:
-
Protect from Light: Store stock solutions and experimental setups in amber vials or protected from direct light.
-
Use Fresh Solutions: Prepare solutions fresh before each experiment whenever possible.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.
-
Issue 3: The solubility of my compound is inconsistent between batches.
-
Possible Cause: The compound may exist in different polymorphic forms, which can have different crystal lattice energies and, consequently, different solubilities.
-
Solution:
-
Source Consistency: If possible, use the same batch of the compound for a series of related experiments.
-
Characterization: If you suspect polymorphism, techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) can be used to characterize the solid form.
-
Quantitative Solubility Data
| Compound | Solvent/Condition | Solubility | Data Type | Reference |
| This compound | Water | 3.96 g/L | Predicted | [6] |
| 8-Hydroxyquinoline | Water | 556 mg/L | Experimental | [7] |
| 5,7-Diiodo-8-hydroxyquinoline | Water | Almost Insoluble | Experimental | [8] |
| 5,7-Diiodo-8-hydroxyquinoline | Alcohol, Ether, Acetone | Sparingly Soluble | Experimental | [8] |
| 5,7-Diiodo-8-hydroxyquinoline | Hot Pyridine, Hot Dioxane | Soluble | Experimental | [8] |
| Diiodohydroxyquinoline | DMSO | ≥16.97 mg/mL (with ultrasonic) | Experimental | [9] |
Experimental Protocols
Below are detailed methodologies for common solubility enhancement techniques.
Protocol 1: pH-Dependent Solubility Determination
This protocol outlines the steps to determine the solubility of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Determine the concentration of this compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the measured solubility against the pH to generate a pH-solubility profile.
Protocol 2: Co-solvent Solubility Enhancement
This protocol describes how to use a co-solvent to improve the solubility of this compound.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent where it is freely soluble (e.g., 100 mM in DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer. It is crucial to add the stock solution to the buffer and mix immediately to avoid precipitation.
-
Final Concentration: Ensure the final concentration of the co-solvent in the experimental medium is as low as possible and is kept consistent across all samples, including controls.[4]
-
Observation: Visually inspect the solutions for any signs of precipitation. If precipitation occurs, the stock solution concentration may need to be lowered, or the final co-solvent percentage may need to be slightly increased (while considering its impact on the experiment).
Protocol 3: Solid Dispersion by Solvent Evaporation
This method aims to enhance solubility by dispersing the compound in a hydrophilic polymer matrix.
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a common volatile organic solvent (e.g., methanol or ethanol).[10][11]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to prevent thermal degradation.[12]
-
Drying: Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
Characterization: The resulting solid dispersion can be characterized for its amorphous nature (e.g., by PXRD) and its dissolution rate in an aqueous medium can be compared to that of the pure compound.
Protocol 4: Cyclodextrin Complexation
This technique involves encapsulating the hydrophobic this compound molecule within a cyclodextrin cavity to increase its apparent water solubility.[13]
-
Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the desired aqueous buffer.
-
Complexation: Add an excess amount of this compound to the cyclodextrin solution.
-
Equilibration: Stir the mixture vigorously at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex.
-
Separation and Quantification: Separate the undissolved compound and quantify the concentration of dissolved this compound in the clear solution as described in Protocol 1.
-
Phase Solubility Diagram: By using varying concentrations of the cyclodextrin, a phase solubility diagram can be constructed to determine the stoichiometry and stability constant of the complex.
Visualizing Experimental Workflows
Caption: Logical workflow for addressing poor aqueous solubility.
Caption: Workflow for preparing a solid dispersion by solvent evaporation.
Caption: Troubleshooting workflow for compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Showing Compound this compound (FDB023301) - FooDB [foodb.ca]
- 7. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5,7-Diiodo-8-hydroxyquinoline | C9H5I2NO | CID 3728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. japsonline.com [japsonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. alzet.com [alzet.com]
stability issues of 4,6-dihydroxyquinoline in experimental buffers
Welcome to the technical support center for 4,6-dihydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to address common stability and handling issues encountered during experimentation. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the reliable and consistent use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
A1: Discoloration is a common indicator of degradation for quinoline compounds.[1] This is often caused by oxidation of the electron-rich dihydroxyquinoline ring system or by photodegradation upon exposure to light.[1][2][3] The formation of colored byproducts suggests that the integrity of the compound is compromised, which can lead to a loss of potency and inconsistent experimental results.[1]
Q2: I dissolved this compound in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS, TRIS). How can I prevent this?
A2: This phenomenon, often called "precipitation upon dilution," is common for compounds with low aqueous solubility.[4][5] While this compound is soluble in organic solvents like DMSO, its solubility is significantly lower in aqueous environments.[4] To prevent precipitation, consider the following strategies:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells and cause artifacts.[4][6]
-
Lower Final Compound Concentration: The simplest solution is often to work at a lower final concentration of this compound that is within its aqueous solubility limit.[5]
-
Use an Intermediate Dilution Step: Instead of diluting the concentrated DMSO stock directly into the aqueous buffer, perform an intermediate dilution in a solvent mixture (e.g., 1:1 DMSO:buffer or medium) before the final dilution.[6]
-
Pre-warm the Aqueous Buffer: Gently warming your experimental buffer to the assay temperature (e.g., 37°C) before adding the compound stock can sometimes improve solubility.[6]
Q3: What is the best way to prepare and store stock solutions of this compound?
A3: To maximize stability and longevity, stock solutions should be prepared in a high-purity, anhydrous organic solvent such as DMSO.[4][6] Store these stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5] To prevent degradation, always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[7] For maximal stability, consider storing the solution under an inert atmosphere like argon or nitrogen.[7]
Q4: How does pH affect the stability and solubility of this compound?
Troubleshooting Guides
This section provides systematic approaches to address common stability-related issues.
Issue 1: Inconsistent or Non-Reproducible Assay Results
Inconsistent results are a primary indicator of compound instability.[9] If you observe high variability between experiments, it is crucial to assess the stability of this compound under your specific experimental conditions.
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Visible Precipitate or Cloudiness in Working Solution
Precipitation indicates that the compound's concentration exceeds its solubility limit in the current buffer.
Caption: Troubleshooting workflow for compound precipitation.
Data Summary
While specific experimental stability data for this compound is limited, the following table summarizes the predicted stability profile and solubility based on the chemical properties of the hydroxyquinoline scaffold. These predictions should be confirmed experimentally using the protocols provided below.
| Parameter | Solvent/Buffer | Predicted Stability/Solubility | Key Considerations |
| Solubility | DMSO, DMF | High | Recommended for preparing concentrated stock solutions.[6] |
| Water, PBS | Low | Solubility is expected to be pH-dependent.[1][4] | |
| Ethanol, Methanol | Moderate | Can be used as a co-solvent to improve aqueous solubility.[7] | |
| Stability (pH) | Acidic (pH < 4) | Low | Risk of acid-catalyzed hydrolysis or degradation.[8] |
| Neutral (pH 6-8) | Moderate to High | Generally the most stable range for biological experiments.[7] | |
| Basic (pH > 9) | Low | Susceptible to base-catalyzed degradation and oxidation.[3] | |
| Stability (Other) | Light Exposure | Low (Photosensitive) | Prone to photodegradation; solutions must be protected from light.[1][2] |
| Temperature | Decreases with Heat | Store solutions at low temperatures (-20°C or -80°C).[1] | |
| Oxygen/Air | Moderate (Oxidizes) | The dihydroxy- moiety is susceptible to oxidation. Store under inert gas for long-term.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental buffers.
Materials:
-
This compound (solid powder, MW: 161.16 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Weighing: Accurately weigh 1.61 mg of this compound powder and transfer it to a sterile amber vial.
-
Adding Solvent: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes until the solid is completely dissolved.
-
Inspection: Visually inspect the solution to ensure it is clear and free of particles.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C. Aliquot into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
Protocol 2: Assessing Compound Stability in an Aqueous Buffer via HPLC
Objective: To determine the stability of this compound over time in a specific experimental buffer. This is a general protocol for a forced degradation study.[9][10]
Caption: Experimental workflow for stability assessment.
Methodology:
-
Prepare Working Solution: Dilute the 10 mM DMSO stock solution (from Protocol 1) into your experimental buffer (e.g., PBS, pH 7.4) to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Incubate the working solution at your standard experimental temperature (e.g., 37°C). Protect the solution from light throughout the experiment.
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution. Immediately quench any potential degradation by mixing with a cold organic solvent like acetonitrile (1:1 ratio) and store at -80°C until analysis. The T=0 sample should be taken immediately after preparation.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is a common starting point.[11] Monitor the elution using a UV detector at the compound's maximum absorbance wavelength.
-
Data Interpretation: Calculate the stability by comparing the peak area of the intact this compound at each time point to the peak area at T=0. A loss of >10-15% of the parent compound over the course of the experiment typically indicates significant instability.
Potential Degradation Pathway
Hydroxyquinolines are susceptible to oxidation, particularly when exposed to air and light. The electron-rich phenol rings can be oxidized to form quinone-type structures, which are often colored and can be further reactive.
Caption: A potential oxidative degradation pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing the Conrad-Limpach Synthesis of Quinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Conrad-Limpach synthesis to prepare 4-hydroxyquinolines.
Troubleshooting Guide
This guide addresses common issues encountered during the Conrad-Limpach synthesis in a question-and-answer format.
Question: My reaction yield is very low. What are the likely causes and how can I improve it?
Answer: Low yields in the Conrad-Limpach synthesis are a common issue and can often be attributed to suboptimal reaction conditions, particularly in the high-temperature cyclization step. Here are the key factors to investigate:
-
Inadequate Reaction Temperature: The cyclization of the intermediate β-aminoacrylate requires high temperatures, typically around 250 °C, to proceed efficiently.[1][2] Insufficient heat can lead to incomplete reaction.
-
Improper Solvent Choice: The use of a high-boiling point, inert solvent is critical for achieving high yields.[1][3] Running the reaction neat (without solvent) often results in very moderate yields, sometimes below 30%.[1]
-
Sub-optimal Reaction Time: While high temperatures are necessary, prolonged reaction times at these temperatures can lead to decomposition of the starting materials, intermediates, or the final product.[4] It is crucial to monitor the reaction progress to determine the optimal duration.
To improve your yield, consider the following optimization strategies:
-
Solvent Selection: Employ a high-boiling point solvent to ensure the reaction reaches the required temperature for efficient cyclization. Mineral oil, Dowtherm A, and diphenyl ether are commonly used solvents.[5] A study has shown a general trend of increasing yield with higher boiling point solvents.[5] Inexpensive alternatives like 2-nitrotoluene, 1,2,4-trichlorobenzene, and 2,6-di-tert-butylphenol have also been shown to be effective.[5]
-
Temperature Control: Carefully control and monitor the reaction temperature to ensure it is maintained in the optimal range (around 250 °C) for the cyclization step.[2][4] Use a suitable heating apparatus, such as a high-temperature heating mantle or a sand bath, to achieve stable and uniform heating.
-
Reaction Monitoring: Track the progress of the reaction using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum product formation and avoid unnecessary heating that could lead to degradation.[4]
Question: I am observing the formation of an unexpected isomer. Why is this happening and how can I control the regioselectivity?
Answer: The formation of the 2-hydroxyquinoline isomer, known as the Knorr product, is a well-known issue in the Conrad-Limpach synthesis and is highly dependent on the reaction temperature during the initial condensation step.[3][6]
-
Kinetic vs. Thermodynamic Control: The reaction of an aniline with a β-ketoester has two potential sites of attack: the keto group and the ester group.[1]
-
Low Temperature (Kinetic Control): At room temperature, the reaction favors attack at the more reactive keto group, leading to the formation of the β-aminoacrylate, which then cyclizes to the desired 4-hydroxyquinoline.[1] This is the kinetically favored product.
-
High Temperature (Thermodynamic Control): At higher temperatures (e.g., 140 °C), the reaction can favor attack at the less reactive ester group, forming a β-keto acid anilide.[1] This intermediate then cyclizes to the thermodynamically more stable 2-hydroxyquinoline.[6]
-
To ensure the formation of the desired 4-hydroxyquinoline, follow these guidelines:
-
Control the Initial Condensation Temperature: Perform the initial reaction between the aniline and the β-ketoester at room temperature to favor the formation of the kinetic product.[1]
-
Two-Step Procedure: It is best to perform the synthesis in two distinct steps: first, the formation of the β-aminoacrylate at a lower temperature, followed by its isolation (if necessary) and then the high-temperature cyclization in a suitable high-boiling solvent.[2]
Question: The work-up and purification of my product are difficult. What are some effective methods for product isolation?
Answer: The high-boiling solvents used in the Conrad-Limpach synthesis can indeed complicate product isolation. Here are some suggested procedures:
-
Precipitation and Filtration: For solvents like mineral oil, removal by distillation is often impractical. A common and effective method is to cool the reaction mixture, which often causes the product to precipitate.[3][4] The precipitation can be further encouraged by diluting the mixture with a non-polar solvent such as hexanes.[3] The solid product can then be collected by filtration and washed with the same non-polar solvent to remove residual high-boiling solvent.[4]
-
Recrystallization: The crude product obtained after filtration can be further purified by recrystallization from a suitable solvent to remove any remaining impurities.[3]
Frequently Asked Questions (FAQs)
Q1: What is the role of an acid catalyst in the Conrad-Limpach synthesis?
A1: While the high-temperature cyclization is the key step, the overall reaction mechanism involves several keto-enol tautomerizations which are catalyzed by the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][4] An acid catalyst can also facilitate the initial condensation between the aniline and the β-ketoester.[4]
Q2: Can I run the Conrad-Limpach synthesis under solvent-free conditions?
A2: While it is possible to heat the Schiff base intermediate without a solvent, this method is known to produce very moderate yields.[1] The use of an inert, high-boiling solvent is highly recommended to improve the yield significantly, often raising it to 95% in many cases.[1]
Q3: What are the key differences between the Conrad-Limpach and the Knorr quinoline synthesis?
A3: The Conrad-Limpach and Knorr syntheses are closely related and start from the same reactants (anilines and β-ketoesters), but yield different isomers based on the reaction conditions.[6] The Conrad-Limpach synthesis, under kinetic control at lower temperatures, yields 4-hydroxyquinolines.[1] The Knorr synthesis, under thermodynamic control at higher temperatures, proceeds via a different intermediate to form 2-hydroxyquinolines.[1][3]
Data Presentation
Table 1: Effect of Solvent Boiling Point on the Yield of a 4-Hydroxyquinoline Derivative
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 199 | 25 |
| Ethyl benzoate | 212 | 35 |
| Propyl benzoate | 231 | 45 |
| Isobutyl benzoate | 247 | 66 |
| Dowtherm A | 257 | 62 |
| 2-Nitrotoluene | 222 | 64 |
| 1,2,4-Trichlorobenzene | 214 | 65 |
| 2,6-di-tert-butylphenol | 264 | 65 |
Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative. The yield generally improves with higher-boiling solvents, with optimal results seen with solvents boiling above 250 °C.[5]
Experimental Protocols
General Two-Step Protocol for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines:
Step 1: Formation of the β-Aminoacrylate Intermediate
-
In a round-bottom flask, combine the aniline (1.0 equivalent) and the β-ketoester (1.0 equivalent) at room temperature.[4]
-
Add a catalytic amount of a strong acid (e.g., a single drop of concentrated H₂SO₄).[4]
-
Stir the mixture for 1-2 hours. The reaction is often exothermic.[4]
-
If using a solvent like toluene, water can be removed azeotropically.[4]
-
Remove any solvent and water under reduced pressure to obtain the crude β-aminoacrylate intermediate.[4]
Step 2: Thermal Cyclization to the 4-Hydroxyquinoline
-
Place the crude β-aminoacrylate intermediate into a flask containing a high-boiling point solvent (e.g., mineral oil or Dowtherm A).[4]
-
Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).[2][4]
-
Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC if feasible.[4]
-
Cool the reaction mixture to room temperature. The product will often precipitate.[4]
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to aid precipitation and dissolve the high-boiling reaction solvent.[3][4]
-
Collect the solid product by filtration, wash it thoroughly with the hydrocarbon solvent, and dry it to yield the 4-hydroxyquinoline.[4]
Visualizations
Caption: Experimental workflow for the Conrad-Limpach synthesis.
Caption: Troubleshooting logic for the Conrad-Limpach synthesis.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
troubleshooting unexpected side products in 4,6-dihydroxyquinoline synthesis
This guide is intended for researchers, scientists, and drug development professionals encountering unexpected side products during the synthesis of 4,6-dihydroxyquinoline. Below you will find troubleshooting advice and frequently asked questions to help identify and resolve common issues in your experimental workflow.
Troubleshooting Guide: Unexpected Side Products
Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify and suppress it?
A1: The most common isomeric byproduct in the synthesis of this compound from a p-substituted aniline (like p-aminophenol) and a β-ketoester (like ethyl acetoacetate) is the corresponding 2,6-dihydroxyquinoline. This occurs due to a competing reaction pathway known as the Knorr synthesis.
Identification: The primary method to distinguish between the desired this compound (Conrad-Limpach product) and the isomeric 2,6-dihydroxyquinoline (Knorr product) is through spectroscopic analysis, particularly NMR. While specific spectral data for these exact isomers is not readily available in public databases, the substitution pattern will lead to distinct differences in the aromatic region of the ¹H NMR spectrum and in the chemical shifts of the carbon atoms in the ¹³C NMR spectrum. As a general reference, the spectra for the parent 4-hydroxyquinoline are available and can provide a basis for comparison.[1]
Suppression of the 2,6-dihydroxyquinoline isomer: The formation of the 4-hydroxy versus the 2-hydroxy quinoline is highly dependent on the initial reaction temperature.[2]
-
Conrad-Limpach Pathway (favors 4-hydroxy product): This pathway is favored under kinetic control. The initial condensation of the aniline with the keto group of the β-ketoester should be performed at a lower temperature (e.g., room temperature to slightly elevated).[2]
-
Knorr Pathway (favors 2-hydroxy product): This pathway is favored under thermodynamic control. Higher initial reaction temperatures (e.g., around 140°C) promote the reaction of the aniline with the ester group of the β-ketoester, leading to the 2-hydroxy isomer.[2]
To suppress the formation of the 2,6-dihydroxyquinoline, maintain a low temperature during the initial mixing and condensation of your reactants before proceeding to the high-temperature cyclization step.
Q2: My reaction mixture has turned into a dark, tarry mess with a very low yield of the desired product. What causes this and how can I prevent it?
A2: Tar formation is a frequent issue in quinoline syntheses that involve high temperatures, such as the Conrad-Limpach cyclization.[3] This is often due to polymerization and decomposition of starting materials and intermediates under harsh conditions.
Prevention of Tar Formation:
-
Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Solvent Choice: The use of a high-boiling, inert solvent is crucial for moderating the reaction and improving yields. While early procedures performed the cyclization neat, this often resulted in low yields.[4] The use of solvents like mineral oil or Dowtherm A can significantly improve the outcome.[4]
-
Controlled Heating: Ensure uniform and controlled heating of the reaction mixture. Localized overheating can promote decomposition. Using a heating mantle with efficient stirring is recommended.
-
Purification of Intermediates: If possible, isolating and purifying the intermediate enamine before the high-temperature cyclization can reduce the presence of impurities that might contribute to tar formation.
Frequently Asked Questions (FAQs)
Q: What are the key reaction steps in the synthesis of this compound via the Conrad-Limpach method?
A: The Conrad-Limpach synthesis is a two-step process:
-
Condensation: An aniline (p-aminophenol) reacts with a β-ketoester (ethyl acetoacetate) at a moderate temperature to form a β-arylaminoacrylate intermediate.
-
Thermal Cyclization: The intermediate is heated to a high temperature (around 250°C) to induce an electrocyclic ring closure, followed by the elimination of ethanol to form the 4-hydroxyquinoline ring.[5]
Q: How critical is the choice of solvent for the cyclization step?
A: The solvent plays a critical role in the success of the high-temperature cyclization. An ideal solvent should be:
-
High-boiling: To reach the required temperature for cyclization (typically >250°C).
-
Inert: To not participate in side reactions.
-
Able to facilitate heat transfer: To ensure uniform heating of the reaction mixture.
The table below summarizes some common high-boiling solvents used in quinoline synthesis.
| Solvent | Boiling Point (°C) | Notes |
| Mineral Oil | > 275 | Inexpensive, but can make product isolation challenging. |
| Dowtherm A | 257 | A eutectic mixture of diphenyl ether and biphenyl; a common and effective choice.[6] |
| Diphenyl ether | 259 | Effective, but has an unpleasant odor and is a solid at room temperature.[6] |
Q: What is the best way to purify the crude this compound?
A: Purification can be challenging, especially if tarry byproducts are present. A common and effective method is recrystallization . The choice of solvent is critical for successful recrystallization. You are looking for a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7][8][9][10][11]
If significant colored impurities are present, they can often be removed by treating the hot solution with activated charcoal before filtration.[7] For impurities with different acidic/basic properties, an acid-base extraction can be a useful purification step.
Q: How can I confirm the structure of my product and identify any isomeric impurities?
A: The most powerful tool for this is Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[12][13][14] The two isomers, this compound and 2,6-dihydroxyquinoline, will have different numbers of signals and distinct splitting patterns in their ¹H NMR spectra, particularly in the aromatic region. 2D NMR techniques like COSY and HMBC can provide further confirmation of the structure.
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from Conrad-Limpach General Procedure)
This protocol is a general guideline adapted from established Conrad-Limpach procedures. Optimization of reaction times and temperatures may be necessary.
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, combine p-aminophenol (1.0 eq) and ethyl acetoacetate (1.0-1.1 eq).
-
The reaction can be performed neat or in a minimal amount of a suitable solvent like ethanol. A catalytic amount of a weak acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.
-
Stir the mixture at room temperature for 12-24 hours, or with gentle heating (e.g., 40-50°C) for a shorter period.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
If a solvent was used, remove it under reduced pressure. The resulting intermediate is often a viscous oil or a solid and can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Set up a reaction apparatus for high-temperature reaction with efficient stirring and an inert atmosphere (e.g., a three-necked flask with a mechanical stirrer, a condenser, and a nitrogen inlet).
-
Add a high-boiling solvent (e.g., Dowtherm A) to the flask and heat it to approximately 250°C.
-
Slowly add the enamine intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at 250-260°C for 30-60 minutes. Monitor the progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
Dilute the cooled mixture with a non-polar solvent like hexane or petroleum ether to further precipitate the product and to reduce the viscosity of the reaction solvent.
-
Collect the crude product by vacuum filtration and wash it with the non-polar solvent to remove the high-boiling reaction solvent.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a small amount of a suitable recrystallization solvent (e.g., ethanol, acetic acid, or a mixture of solvents like ethanol/water).
-
Heat the mixture to a gentle boil with stirring to dissolve the solid. Add more hot solvent in small portions until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then perform a hot gravity filtration to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature to allow for the formation of crystals.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for common side products.
Reaction Pathway: Conrad-Limpach vs. Knorr Synthesis
Caption: Competing pathways in dihydroxyquinoline synthesis.
References
- 1. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. du.edu.eg [du.edu.eg]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. mt.com [mt.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. benchchem.com [benchchem.com]
- 13. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 14. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent degradation of 4,6-dihydroxyquinoline during storage
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the prevention of degradation of 4,6-dihydroxyquinoline during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: The most common visual indicator of this compound degradation is a change in color of the solid material, often progressing from off-white or light beige to yellow or brown. In solution, degradation may be indicated by the appearance of a yellow or brown tint. For quantitative assessment, a decrease in the peak area of the parent compound and the appearance of new peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram are definitive signs of degradation.
Q2: What are the main factors that cause the degradation of this compound?
A2: Based on the chemical structure, which includes a quinoline core and two hydroxyl groups, the primary factors contributing to the degradation of this compound are exposure to light (photodegradation), air (oxidation), and high humidity or non-anhydrous solvents (hydrolysis). Elevated temperatures can accelerate all of these degradation pathways.
Q3: What are the ideal storage conditions for solid this compound?
A3: To ensure long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container, such as an amber glass vial. The container should be stored in a cool, dry, and dark place. For optimal protection, storage in a desiccator under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) is recommended.
Q4: How should I prepare and store solutions of this compound to minimize degradation?
A4: Solutions of this compound should be prepared fresh whenever possible using high-purity, anhydrous solvents. If storage is necessary, use amber-colored volumetric flasks or vials to protect from light. It is advisable to purge the solution with an inert gas like nitrogen or argon before sealing to minimize oxidation. Storing solutions at low temperatures (e.g., -20 °C) can also significantly slow down degradation. However, it is crucial to perform stability studies to determine the acceptable storage duration for your specific solvent and concentration.
Troubleshooting Guide
This guide addresses specific issues you might encounter and provides actionable solutions.
| Problem | Possible Cause | Troubleshooting Steps | Recommended Action |
| Discoloration of Solid Sample (Yellowing/Browning) | 1. Photodegradation: Exposure to ambient or UV light. 2. Oxidation: Exposure to air. | 1. Review storage location. Was the container left on a lab bench or exposed to direct sunlight? 2. Check the container seal for tightness. | 1. Store the compound in a light-resistant (amber) container in a dark place, such as a cabinet or refrigerator. 2. Ensure the container is tightly sealed. For long-term storage, consider flushing with an inert gas before sealing. |
| Appearance of Impurity Peaks in HPLC Analysis of a Stored Solution | 1. Solvent-Mediated Degradation: Use of non-anhydrous or inappropriate pH solvent. 2. Oxidation: Dissolved oxygen in the solvent. 3. Photodegradation: Exposure of the solution to light. | 1. Verify the purity and water content of the solvent used. 2. Review the solution preparation and storage procedure. Was the solvent degassed? Was the container clear or amber? | 1. Use fresh, anhydrous, HPLC-grade solvents. Avoid acidic or basic conditions unless required for the experiment. 2. Degas the solvent before use and consider purging the prepared solution with nitrogen or argon. 3. Store solutions in amber vials or wrap clear vials in aluminum foil. Prepare solutions fresh when possible. |
| Inconsistent Results in Biological Assays | Degradation of Active Compound: The concentration of this compound may have decreased due to degradation in the assay medium or during storage of stock solutions. | 1. Analyze the purity of the stock solution by HPLC. 2. Evaluate the stability of this compound in the assay buffer under the experimental conditions (time, temperature). | 1. Prepare fresh stock solutions for each experiment. 2. If degradation in the assay medium is suspected, include a time-course stability assessment as part of the assay validation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.
-
Thermal Degradation: Heat the stock solution at 70°C for 48 hours in the dark.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
1. Instrumentation:
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
The purity of this compound is determined by the area percentage of the main peak relative to the total peak area.
-
Degradation is quantified by the decrease in the main peak area and the increase in the area of degradation product peaks.
Visualizations
Predicted Degradation Pathways of this compound
Caption: Predicted degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: Method Refinement for Enhancing the Biological Activity of 4,6-Dihydroxyquinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and biological evaluation of 4,6-dihydroxyquinoline derivatives.
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: I am experiencing very low yields in the initial condensation step of my this compound synthesis. What are the likely causes and solutions?
A1: Low yields in the initial condensation, often a variation of the Conrad-Limpach or similar syntheses, can stem from several factors:
-
Incomplete Reaction: The condensation of an aniline with a β-ketoester requires sufficient time and temperature. Ensure the reaction is heated adequately, typically under reflux, for several hours.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Improper Solvent: The choice of solvent is critical. While high-boiling point solvents like diphenyl ether or Dowtherm are traditionally used for the subsequent cyclization step, the initial condensation may benefit from a lower boiling point solvent like ethanol to facilitate the formation of the enamine intermediate.
-
Steric Hindrance: Bulky substituents on either the aniline or the β-ketoester can sterically hinder the reaction. If possible, consider alternative starting materials or synthetic routes if significant steric hindrance is suspected.
Q2: My final this compound derivative is difficult to purify, and I observe significant tar formation. How can I minimize this?
A2: Tar formation is a common issue in quinoline synthesis, especially during high-temperature cyclization. Here’s how to mitigate it:
-
Temperature Control: While high temperatures (around 250°C) are often necessary for the thermal cyclization step, excessive heat or prolonged reaction times can lead to degradation and polymerization.[2] Utilize a high-boiling, inert solvent like mineral oil to ensure even heat distribution and prevent localized overheating.
-
Atmosphere Control: Performing the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.
-
Purification Strategy: After the reaction, the crude product may be a dark, viscous oil. Purification can often be achieved by dissolving the crude mixture in an appropriate solvent and precipitating the product by adding a non-polar solvent like hexane. Recrystallization from a suitable solvent such as ethanol or acetic acid is a common final purification step.
Q3: The hydroxyl groups on my quinoline ring are reacting during subsequent derivatization steps. How can I protect them?
A3: The hydroxyl groups at the 4- and 6-positions are nucleophilic and can interfere with subsequent reactions. Protecting these groups is a common strategy.
-
Choice of Protecting Group: Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers (e.g., tert-butyldimethylsilyl). The choice of protecting group will depend on the stability required for your subsequent reaction conditions and the ease of deprotection.
-
Protection/Deprotection Steps: The protection step is typically carried out before the desired modification, and the protecting groups are removed in the final steps of the synthesis. Ensure that the deprotection conditions are compatible with the rest of your molecule to avoid cleaving other sensitive functional groups.
Biological Activity and Assays
Q4: I am not observing the expected anticancer activity in my this compound derivatives. What are some common experimental pitfalls?
A4: Several factors can influence the outcome of anticancer assays:
-
Compound Solubility: Poor solubility of your derivative in the assay medium can lead to artificially low activity. Ensure your compound is fully dissolved in a suitable vehicle (like DMSO) before diluting it in the cell culture medium. Be mindful of the final DMSO concentration, as high levels can be toxic to cells.
-
Cell Line Specificity: The activity of your compounds can be highly dependent on the cancer cell line used. Some derivatives may be potent against one cell line (e.g., MCF-7) but show little activity against another (e.g., HCT-116).[3] It is advisable to screen your compounds against a panel of different cancer cell lines.
-
Assay Interference: Some compounds can interfere with the assay itself. For example, in an MTT assay, a compound that has reducing properties could reduce the MTT reagent, leading to a false positive signal for cell viability. It is good practice to include a control with the compound and MTT in cell-free media to check for direct reactivity.
Q5: How do I determine if my this compound derivatives are targeting the PI3K/Akt signaling pathway?
A5: To confirm that your compounds are acting on the PI3K/Akt pathway, you can perform several experiments:
-
In Vitro Kinase Assay: A direct way is to test the ability of your compound to inhibit the enzymatic activity of purified PI3Kα in a cell-free system.[4] This can be done using commercially available assay kits that measure the production of ADP, the byproduct of the kinase reaction.
-
Western Blot Analysis: Treat cancer cells with your compound and then analyze the phosphorylation status of key downstream proteins in the pathway, such as Akt. A decrease in the level of phosphorylated Akt (p-Akt) at residues like Ser473 or Thr308 would indicate inhibition of the pathway upstream.[3]
-
Molecular Docking: In silico molecular docking studies can predict how your derivatives might bind to the active site of PI3Kα, providing a theoretical basis for their inhibitory activity.[5]
Quantitative Data Summary
The biological activity of this compound derivatives can be quantified using various metrics. The tables below summarize representative data for anticancer and antimicrobial activities.
Table 1: Anticancer Activity of 4,6-Dihydroxy-2-quinolone-3-carboxamide Derivatives
| Derivative | Cell Line | Activity Metric (IC50 in µM) | Reference |
| N-(phenyl)-4,6-dihydroxy-2-quinolone-3-carboxamide | MCF-7 (Breast Cancer) | > 50 | [3] |
| N-(4-fluorophenyl)-4,6-dihydroxy-2-quinolone-3-carboxamide | MCF-7 (Breast Cancer) | 13.0 | [3] |
| N-(4-chlorophenyl)-4,6-dihydroxy-2-quinolone-3-carboxamide | MCF-7 (Breast Cancer) | 16.0 | [3] |
| N-(phenyl)-4,6-dihydroxy-2-quinolone-3-carboxamide | HCT-116 (Colon Cancer) | 48.0 | [3] |
| N-(4-fluorophenyl)-4,6-dihydroxy-2-quinolone-3-carboxamide | HCT-116 (Colon Cancer) | 26.0 | [3] |
| N-(4-chlorophenyl)-4,6-dihydroxy-2-quinolone-3-carboxamide | HCT-116 (Colon Cancer) | 29.0 | [3] |
Table 2: Representative Antimicrobial Activity of Substituted Quinoline Derivatives
| Derivative Type | Test Organism | Activity Metric (MIC in µg/mL) | Reference |
| 2-sulfoether-4-quinolone | Staphylococcus aureus | 0.8 | [6] |
| 2-sulfoether-4-quinolone | Bacillus cereus | 0.8 | [6] |
| 4-hydroxy-2-quinolone analog (3j) | Staphylococcus aureus | 125-500 | [7] |
| 4-hydroxy-2-quinolone analog (3i) | Staphylococcus aureus | 125-1000 | [7] |
| Quinoline-based hybrid (13) | Staphylococcus aureus (MRSA) | 20 ± 3.3 | [8] |
| Quinoline-based hybrid (13) | Pseudomonas aeruginosa | 10 ± 1.5 | [8] |
Visualizations
PI3K/Akt Signaling Pathway and Inhibition
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.
General Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Detailed Experimental Protocols
1. Synthesis of N-Aryl-4,6-dihydroxy-2-quinolone-3-carboxamides (Representative Protocol)
This protocol is a representative method for the synthesis of the quinolone core followed by amidation, based on common synthetic strategies for this class of compounds.
-
Step 1: Synthesis of Diethyl 2-((4-hydroxy-2-methoxyphenyl)amino)malonate
-
To a solution of 4-amino-3-methoxyphenol in a suitable solvent (e.g., ethanol), add diethyl malonate.
-
Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude intermediate.
-
-
Step 2: Cyclization to Ethyl 4,6-dihydroxy-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
-
Add the crude intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to approximately 250°C for 30-60 minutes. The high temperature is crucial for the intramolecular cyclization.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Add a non-polar solvent like hexane to facilitate further precipitation.
-
Collect the solid product by filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
-
Step 3: Amidation to N-Aryl-4,6-dihydroxy-2-quinolone-3-carboxamides
-
Suspend the quinolone ester from Step 2 in a high-boiling solvent (e.g., DMF or THF).
-
Add the desired substituted aniline to the mixture.
-
Heat the reaction mixture to 150°C and stir for 24-48 hours.
-
Cool the mixture, and pour it into ice-water to precipitate the final carboxamide product.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
-
2. Cytotoxicity Evaluation using MTT Assay
This protocol assesses the effect of the synthesized derivatives on the viability of cancer cell lines like MCF-7 or HCT-116.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used for the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
3. In Vitro PI3Kα Kinase Assay (ADP-Glo™ Format)
This assay measures the direct inhibitory effect of the compounds on PI3Kα enzymatic activity.
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. The signal intensity is proportional to the kinase activity.
-
Materials:
-
Purified recombinant PI3Kα enzyme
-
PI(4,5)P2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase assay buffer
-
Test compounds in DMSO
-
384-well plates
-
-
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Add the PI3Kα enzyme and the lipid substrate mixture to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the ADP generated by the kinase into ATP and then into a luminescent signal. Incubate for 30-60 minutes.
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: The decrease in luminescence in the presence of the test compound compared to the control indicates inhibition of PI3Kα. Calculate IC50 values by fitting the data to a dose-response curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of 4,6-Dihydroxyquinoline Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of 4,6-dihydroxyquinoline compounds.
Frequently Asked Questions (FAQs)
Q1: Why do this compound compounds often exhibit poor cell permeability?
A1: The poor cell permeability of this compound compounds is often attributed to their physicochemical properties. The presence of two hydroxyl groups increases the polarity of the molecule, which can hinder its ability to passively diffuse across the lipophilic cell membrane. At physiological pH, these hydroxyl groups can also become ionized, further reducing permeability.[1]
Q2: What are the primary strategies to improve the cell permeability of these compounds?
A2: The two main strategies to enhance the cell permeability of this compound and related phenolic compounds are the prodrug approach and the use of nanoformulations.
-
Prodrug Approach: This involves chemically modifying the hydroxyl groups to create a more lipophilic derivative (a prodrug) that can more easily cross the cell membrane. Once inside the cell, the modifying groups are cleaved by intracellular enzymes, releasing the active this compound compound.[2]
-
Nanoformulations: Encapsulating the this compound compound within lipid-based nanoparticles or other nanocarriers can facilitate its entry into cells through endocytosis, bypassing the need for passive diffusion across the cell membrane.[3]
Q3: Which experimental assays are recommended for measuring the cell permeability of this compound compounds?
A3: The most common in vitro assays for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It is a useful initial screen for a compound's intrinsic permeability.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human intestinal Caco-2 cells, which form tight junctions and mimic the barrier properties of the intestinal epithelium. It provides a more comprehensive assessment of permeability, including both passive diffusion and the potential involvement of active transport mechanisms.[4][5]
Q4: Are there any known cellular signaling pathways affected by this compound derivatives?
A4: Yes, recent studies on derivatives of 4,6-dihydroxy-2-quinolone-3-carboxamides have identified the phosphatidylinositol 3-kinase (PI3Kα) as a potential target.[3][6] Inhibition of the PI3K/Akt signaling pathway is a key mechanism in some cancer therapies.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) Value in Caco-2 Assay
-
Possible Cause: The compound has inherently low passive permeability due to its polar nature.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the compound is stable in the assay buffer and has not precipitated.
-
Employ Permeability Enhancement Strategies: Consider synthesizing a prodrug version of the compound or formulating it in a nanocarrier system before repeating the Caco-2 assay.
-
Assess Efflux: A high efflux ratio (Papp B->A / Papp A->B > 2) may indicate the compound is a substrate for efflux pumps like P-glycoprotein. Co-incubation with a known efflux pump inhibitor (e.g., verapamil) can help confirm this.
-
Issue 2: Poor Compound Recovery in Permeability Assays
-
Possible Cause: The hydrophobic nature of some quinoline derivatives can lead to non-specific binding to plasticware or retention within the cell monolayer.
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Utilize low-protein-binding 96-well plates for the assay.
-
Include a Surfactant: Adding a low concentration of a non-ionic surfactant (e.g., Tween 20) to the assay buffer can help reduce non-specific binding.
-
Optimize Lysis/Extraction: If measuring intracellular concentrations, ensure your cell lysis and compound extraction methods are efficient for your specific compound.
-
Quantitative Data Summary
While specific permeability data for this compound is limited in publicly available literature, the following table provides representative data for other polyphenolic compounds with known low permeability, which can be used for comparative purposes.
| Compound | Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| Caffeic Acid | Caco-2 | 0.96 ± 0.03 | [7] |
| Gallic Acid | Caco-2 | 1.18 ± 0.05 | [7] |
| Quercetin | Caco-2 | 3.80 ± 0.45 | [7] |
| Rutin | Caco-2 | 1.25 ± 0.08 | [7] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be >200 Ω·cm².
-
Compound Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed transport buffer.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 2: Prodrug Synthesis (Acetate Ester)
This protocol describes a general method for creating an acetate ester prodrug of a phenolic compound.
-
Dissolution: Dissolve the this compound compound in a suitable aprotic solvent (e.g., anhydrous acetone or tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the solution to deprotonate the hydroxyl groups.
-
Acylation: Slowly add acetyl chloride or acetic anhydride to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain the acetate ester prodrug.
Visualizations
Caption: Workflow for enhancing and evaluating cell permeability.
Caption: Inhibition of the PI3K/Akt pathway by a this compound derivative.
References
- 1. Showing Compound this compound (FDB023301) - FooDB [foodb.ca]
- 2. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of physicochemical properties and intestinal permeability of six dietary polyphenols in human intestinal colon adenocarcinoma Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Dosage for In Vivo Studies with 4,6-Dihydroxyquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dihydroxyquinoline in in vivo studies. Due to the limited publicly available data on the in vivo administration of this compound for therapeutic purposes, this guide offers general principles and best practices derived from studies on related quinoline derivatives.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable therapeutic effect at the initial dose. | - Insufficient dosage. - Poor bioavailability of the compound. - Inappropriate route of administration. - Rapid metabolism and clearance of the compound. | - Perform a dose-escalation study: Gradually increase the dose in different animal cohorts to identify a therapeutically effective range. - Optimize the formulation: Use solubility enhancers or different vehicle solutions to improve absorption. - Evaluate alternative routes of administration: Consider intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injections if oral (PO) administration is ineffective. - Conduct pharmacokinetic (PK) studies: Analyze blood samples to determine the concentration and half-life of this compound in circulation. |
| Signs of toxicity observed in animal subjects (e.g., weight loss, lethargy, organ damage). | - The administered dose is too high. - The formulation vehicle is causing adverse effects. - The compound has inherent toxicity. | - Reduce the dosage: Immediately lower the dose or cease administration and monitor the animals closely. - Conduct a maximum tolerated dose (MTD) study: Systematically determine the highest dose that does not cause unacceptable toxicity. - Evaluate the vehicle: Administer the vehicle alone to a control group to rule out vehicle-induced toxicity. - Perform histopathological analysis: Examine tissues and organs for any pathological changes. |
| High variability in experimental results between animals. | - Inconsistent dosing technique. - Differences in animal age, weight, or health status. - Genetic variability within the animal strain. | - Standardize administration procedures: Ensure all researchers are using the same technique for dosing. - Use a homogenous animal population: Select animals of similar age and weight and ensure they are healthy before starting the experiment. - Increase the sample size (n): A larger number of animals per group can help to reduce the impact of individual variability. |
| Difficulty in dissolving this compound for administration. | - Poor solubility of the compound in common vehicles. | - Test a range of biocompatible solvents: Consider vehicles such as saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), or polyethylene glycol (PEG). Note that high concentrations of DMSO can be toxic. - Use co-solvents or surfactants: Employ excipients like Tween 80 or Cremophor EL to improve solubility. - Prepare a suspension: If the compound remains insoluble, a fine, homogenous suspension can be prepared using agents like carboxymethylcellulose (CMC). |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the in vivo use of this compound.
Q1: How do I determine a starting dose for my in vivo study with this compound?
A1: Since there is no established in vivo dosage for this compound, a literature review of similar quinoline derivatives can provide a starting point. For example, studies on other quinoline derivatives have used doses ranging from 1 mg/kg to over 200 mg/kg in rodents, depending on the specific compound and the indication being studied[1][2][3]. It is crucial to begin with a low, sub-therapeutic dose and perform a dose-escalation study to find the optimal therapeutic window while monitoring for any signs of toxicity.
Q2: What are the common routes of administration for quinoline derivatives in animal models?
A2: The choice of administration route depends on the experimental goals and the physicochemical properties of the compound. Common routes include:
-
Oral (PO): Convenient for mimicking human oral drug administration.
-
Intraperitoneal (IP): Often used for rapid absorption into the systemic circulation.
-
Intravenous (IV): Provides 100% bioavailability and is used for compounds with poor oral absorption.
-
Subcutaneous (SC): Allows for slower, more sustained absorption.
Q3: What parameters should I monitor during an in vivo study with this compound?
A3: It is essential to monitor both efficacy and safety endpoints.
-
Efficacy: This will depend on your specific disease model. Examples include tumor size reduction in cancer models, parasite clearance in infectious disease models, or behavioral changes in neurological models.
-
Safety and Toxicity: Monitor for clinical signs such as weight loss, changes in behavior, ruffled fur, and lethargy. Regular blood collection for complete blood count (CBC) and serum chemistry analysis can provide insights into organ function. At the end of the study, a thorough necropsy and histopathological examination of major organs should be performed.
Q4: Are there any known toxicities associated with quinoline derivatives?
A4: Yes, some quinoline derivatives have been associated with neurotoxicity[2][3]. For instance, diiodohydroxyquinoline has been shown to induce motor and sensory abnormalities in rats[2][3]. Therefore, it is important to include neurological assessments in your in vivo studies with this compound, especially at higher doses. Signs of neurotoxicity in rodents can include tremors, ataxia (impaired coordination), and changes in gait.
Experimental Protocols
Below are generalized methodologies for key experiments to determine the optimal dosage of this compound.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Group Allocation: Divide animals into several groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate the dose in subsequent groups (e.g., 10, 25, 50, 100 mg/kg). The dose increments can be adjusted based on observed toxicity.
-
Administration: Administer this compound daily for a predetermined period (e.g., 7-14 days) via the chosen route.
-
Monitoring:
-
Record body weight and clinical observations daily.
-
At the end of the study, collect blood for hematology and serum biochemistry.
-
Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, brain) for histopathological analysis.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in significant weight loss (e.g., >15-20%), mortality, or severe clinical signs of toxicity.
In Vivo Efficacy Study
Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.
Methodology:
-
Animal Model: Utilize an established and validated animal model for the disease of interest.
-
Group Allocation: Randomly assign animals to different treatment groups (n=8-10 per group):
-
Vehicle Control
-
Positive Control (a known effective drug for the disease model)
-
This compound at different dose levels (e.g., low, medium, and high doses, selected based on the MTD study).
-
-
Administration: Administer the treatments for the duration of the study as per the experimental design.
-
Efficacy Assessment: Monitor the primary efficacy endpoint(s) throughout the study. This could be tumor volume, parasite load, behavioral scores, or other relevant biomarkers.
-
Data Analysis: Statistically compare the outcomes between the treatment groups and the control groups.
Data Presentation
The following tables provide examples of how to structure quantitative data from in vivo studies of quinoline derivatives.
Table 1: Example of In Vivo Efficacy Data for a Quinoline Derivative in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg/day) | Route | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | PO | 1500 ± 150 | 0 |
| Positive Control | 10 | IP | 500 ± 75 | 66.7 |
| Quinoline Derivative | 25 | PO | 1200 ± 120 | 20.0 |
| Quinoline Derivative | 50 | PO | 800 ± 90 | 46.7 |
| Quinoline Derivative | 100 | PO | 450 ± 60 | 70.0 |
Table 2: Example of Toxicity Data for a Quinoline Derivative in a 14-Day Study
| Treatment Group | Dose (mg/kg/day) | Mean Body Weight Change (%) | Key Serum Chemistry Changes | Histopathological Findings |
| Vehicle Control | - | +5.2 | None | No significant abnormalities |
| Quinoline Derivative | 50 | +3.1 | None | No significant abnormalities |
| Quinoline Derivative | 100 | -2.5 | Slight increase in ALT | Minimal hepatocellular vacuolation |
| Quinoline Derivative | 200 | -15.8 | Significant increase in ALT and BUN | Moderate hepatocellular necrosis and renal tubular degeneration |
ALT: Alanine aminotransferase, BUN: Blood urea nitrogen
Visualization of Experimental Workflow and Signaling Pathways
Below are diagrams created using Graphviz to illustrate key experimental workflows and potential signaling pathways that could be investigated.
Caption: Workflow for in vivo dosage optimization.
Caption: Hypothetical signaling pathway for this compound.
References
resolving inconsistencies in experimental results with 4,6-dihydroxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies in experimental results involving 4,6-dihydroxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered when working with this compound?
A1: Researchers may face challenges related to its synthesis, purification, and handling during biological assays. Common issues include low yields and impurities during synthesis, difficulties in purification, and variability in biological activity. These can be attributed to factors such as high-temperature side reactions, the presence of tautomers, and limited solubility.
Q2: What is tautomerism and how does it affect experiments with this compound?
A2: Tautomers are structural isomers of a compound that can readily interconvert. This compound can exist in different tautomeric forms, primarily the dihydroxy form and various keto-enol forms. These tautomers can have different physicochemical properties, such as solubility, stability, and biological activity. The equilibrium between these forms can be influenced by the solvent, pH, and temperature, leading to inconsistencies in experimental results. It is crucial to be aware of the potential for tautomerism and to control experimental conditions to ensure reproducibility.
Q3: What are the known biological activities of this compound?
Troubleshooting Guides
Synthesis
Issue 1: Low yield in the synthesis of this compound.
Question: I am attempting to synthesize this compound, likely via a Gould-Jacobs or Conrad-Limpach type reaction, and I am getting a very low yield. What are the possible causes and solutions?
Answer: Low yields in quinoline synthesis are a common issue, often stemming from the harsh reaction conditions required.
Possible Causes:
-
High Reaction Temperatures: Many quinoline syntheses require high temperatures for cyclization, which can lead to the formation of tar and other byproducts.[3]
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal Starting Materials: The purity of the aniline precursor and the malonic ester derivative is crucial.
-
Inefficient Cyclization: The ring-closing step can be sensitive to the reaction solvent and temperature.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Carefully control the temperature during the cyclization step. While high heat is often necessary, excessive temperatures can degrade the product. Consider using a high-boiling point solvent like Dowtherm to maintain a stable temperature.[3]
-
Increase Reaction Time: If the reaction is incomplete, a longer reaction time may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purify Starting Materials: Ensure the aniline and malonic ester derivatives are of high purity before starting the reaction.
-
Microwave Synthesis: Consider using microwave-assisted synthesis, which can sometimes improve yields and reduce reaction times for Gould-Jacobs reactions.
Experimental Protocol: General Method for the Synthesis of 4-Hydroxyquinolines (Adapted from Conrad-Limpach/Gould-Jacobs Reactions)
This is a generalized protocol and may require optimization for the specific synthesis of this compound.
Materials:
-
Substituted aniline (e.g., 4-aminophenol for a related synthesis, the exact precursor for this compound will depend on the specific synthetic route)
-
Diethyl acetonedicarboxylate (or a similar malonic ester derivative)
-
Methanol or Ethanol
-
High-boiling point solvent (e.g., 1,2-dichlorobenzene or Dowtherm)
-
Sodium hydroxide (for subsequent hydrolysis and decarboxylation if the ester is the target)
-
Hydrochloric acid (for workup)
Procedure:
-
Condensation: Dissolve the aniline and diethyl acetonedicarboxylate in methanol or ethanol in a round-bottom flask. Reflux the mixture for several hours (typically 4-6 hours) to form the intermediate enamine. Monitor the reaction by TLC.[4]
-
Solvent Removal: Once the condensation is complete, remove the alcohol by vacuum distillation.
-
Cyclization: Dissolve the residue in a high-boiling point solvent like 1,2-dichlorobenzene. Heat the mixture to a high temperature (typically 240-260°C) for a short period (15-30 minutes) to induce cyclization.[3][4]
-
Work-up: Cool the reaction mixture. The product may precipitate upon cooling. The crude product can then be collected by filtration and washed with a suitable solvent like petroleum ether.
Purification
Issue 2: The purified this compound product is still colored.
Question: After recrystallization, my this compound is a brownish or yellowish solid, not the expected off-white powder. How can I remove the colored impurities?
Answer: Colored impurities are common in quinoline syntheses due to the high temperatures involved.
Troubleshooting Steps:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious not to use an excessive amount of charcoal as it can also adsorb your product.
-
Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography using silica gel is an effective method for removing persistent impurities. A solvent system with a gradient of increasing polarity (e.g., starting with dichloromethane and gradually adding methanol) can be used to elute the desired compound.
Experimental Protocol: General Purification of Hydroxyquinolines by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol, methanol, or a solvent mixture)
-
Activated charcoal (optional)
-
Standard recrystallization glassware
Procedure:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen solvent to the crude product. Heat the mixture gently while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum.
Biological Assays
Issue 3: Inconsistent results in cell-based assays.
Question: I am observing high variability in the IC50 values of this compound in my cytotoxicity assays. What could be causing this?
Answer: Inconsistent results in biological assays can be due to several factors related to the compound's properties and handling.
Possible Causes:
-
Tautomerism: As mentioned, this compound can exist in different tautomeric forms. The equilibrium between these forms can be influenced by the solvent and pH of the assay medium, leading to different biological activities.
-
Solubility Issues: Hydroxyquinolines can have poor aqueous solubility. If the compound precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration.
-
Compound Instability: The compound may degrade in the assay medium over the course of the experiment.
Troubleshooting Steps:
-
Standardize Solution Preparation: Prepare fresh stock solutions of the compound in a suitable solvent (e.g., DMSO) for each experiment. Ensure the final concentration of the solvent in the assay medium is low and consistent across all experiments.
-
Assess Solubility: Before conducting the assay, visually inspect the highest concentration of the compound in the cell culture medium under a microscope to check for any precipitation. If precipitation is observed, lower the maximum concentration used in the assay.
-
Control pH: Ensure the pH of the assay medium is consistent for all experiments, as this can affect the tautomeric equilibrium.
-
Characterize the Compound: Ensure the purity and identity of your batch of this compound using techniques like NMR, mass spectrometry, and elemental analysis. This will help confirm that you are working with the correct compound and that it is free of significant impurities.
Experimental Protocol: General Cytotoxicity Assessment using MTT Assay
This is a general protocol and should be optimized for the specific cell line and experimental conditions.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (prepared by serial dilution of a stock solution). Include a vehicle control (DMSO alone). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| IUPAC Name | 6-hydroxy-1H-quinolin-4-one | [1] |
| Physical Description | Solid | [1] |
Visualizations
Caption: Tautomeric forms of this compound.
Caption: Troubleshooting low yields in synthesis.
Caption: General experimental workflow.
References
Validation & Comparative
A Comparative Guide to Monoamine Oxidase B (MAO-B) Inhibition: Evaluating a Novel Quinoline Derivative Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel halogenated quinoline derivative against established Monoamine Oxidase B (MAO-B) inhibitors. MAO-B is a key enzyme in the degradation of dopamine and a significant target in the development of therapeutics for neurodegenerative diseases such as Parkinson's disease.[1][2] This document presents quantitative data on inhibitory potency, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to aid in the evaluation of this novel compound class.
While the specific inhibitory activity of 4,6-dihydroxyquinoline against MAO-B is not extensively documented in publicly available literature, numerous quinoline derivatives have demonstrated significant potential as MAO-B inhibitors.[3] This guide focuses on a representative halogenated quinoline derivative, herein referred to as "Halogenated Quinoline 1," for which inhibitory data has been reported, and compares its performance with clinically relevant MAO-B inhibitors.
Quantitative Comparison of MAO-B Inhibitors
The inhibitory potency of Halogenated Quinoline 1 and established MAO-B inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Type of Inhibition | Target Enzyme | IC50 (nM) | Selectivity for MAO-B over MAO-A |
| Halogenated Quinoline 1 (Q3Cl4F) | Not Specified | MAO-B | Binding affinity superior to Rasagiline[3] | Not Specified |
| Selegiline | Irreversible | MAO-B | 51[4] | ~450-fold[4] |
| Rasagiline | Irreversible | MAO-B | 4.43 (rat brain), 14 (human brain)[5] | ~93-fold (rat brain), ~50-fold (human brain)[5] |
| Safinamide | Reversible | MAO-B | 98 (rat brain), 79 (human brain)[1][6] | ~5000-fold (rat brain), ~1000-fold (human brain)[6] |
Experimental Protocols
In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
A common and reliable method for determining the inhibitory potential of compounds against MAO-B is the kynuramine assay.[7][8][9][10] This fluorometric assay measures the conversion of a non-fluorescent substrate, kynuramine, into a fluorescent product, 4-hydroxyquinoline, by MAO-B.
Principle:
MAO-B catalyzes the oxidative deamination of kynuramine to produce an unstable aldehyde intermediate, which then spontaneously cyclizes to form the highly fluorescent molecule, 4-hydroxyquinoline. The rate of fluorescence increase is directly proportional to MAO-B activity. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrobromide (substrate)
-
Test compounds (e.g., Halogenated Quinoline derivative)
-
Reference inhibitors (e.g., Selegiline, Rasagiline, Safinamide)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of test and reference compounds in DMSO. Perform serial dilutions in potassium phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.
-
Assay Reaction:
-
To each well of a 96-well black microplate, add the appropriate volume of potassium phosphate buffer.
-
Add the test or reference inhibitor solutions at various concentrations. Include a control with no inhibitor.
-
Add the MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
-
Initiation of Reaction: Add the kynuramine substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 310-320 nm and an emission wavelength of around 380-400 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of MAO-B inhibition, the following diagrams illustrate the dopaminergic signaling pathway and the experimental workflow for the MAO-B inhibition assay.
Caption: Dopaminergic Signaling Pathway and MAO-B's Role in Dopamine Metabolism.
Caption: Experimental Workflow for the Fluorometric MAO-B Inhibition Assay.
References
- 1. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. criver.com [criver.com]
A Comparative Analysis of the Anticancer Potential: 4,6-Dihydroxyquinoline and Doxorubicin
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, the evaluation of novel chemical entities against established therapeutics is a cornerstone of progress. This guide presents a comparative study of the anticancer activity of 4,6-dihydroxyquinoline, a member of the promising quinoline class of heterocyclic compounds, and Doxorubicin, a long-standing and potent anthracycline antibiotic used in chemotherapy. While Doxorubicin's efficacy is well-documented, its clinical use is often hampered by significant cardiotoxicity. This necessitates the exploration of new agents like this compound and its derivatives, which may offer improved therapeutic windows.
This guide provides an in-depth analysis of their mechanisms of action, a compilation of their cytotoxic activities against various cancer cell lines, and detailed experimental protocols for key assays. It is important to note that while extensive data exists for Doxorubicin, research on the specific anticancer properties of this compound is still emerging. Therefore, this comparison will draw upon data from structurally related quinoline derivatives to provide a comprehensive overview of the potential of this class of compounds.
Mechanistic Insights: A Tale of Two Anticancer Agents
The cellular pathways through which this compound and Doxorubicin exert their anticancer effects are distinct, offering different avenues for therapeutic intervention.
This compound and its Derivatives: Inducers of Apoptosis and Cell Cycle Arrest
While the precise mechanisms of this compound are under active investigation, studies on related quinoline derivatives suggest a multi-pronged attack on cancer cells. The primary modes of action appear to be the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[1][2]
Derivatives of 4-hydroxyquinolone have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[3] This involves the activation of caspases, a family of proteases that execute the apoptotic program, leading to characteristic cellular changes such as cell shrinkage and DNA fragmentation.[4][5] Furthermore, these compounds can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[3][6] Some quinoline derivatives have also been found to inhibit key signaling pathways involved in cancer cell growth and survival.[7]
Figure 1: Proposed mechanism of action for this compound derivatives.
Doxorubicin: A Multi-faceted Assault on Cancer Cells
Doxorubicin's anticancer activity is attributed to a combination of mechanisms that ultimately lead to cytotoxicity.[8] A primary mode of action is its ability to intercalate into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA strand breaks and the activation of apoptotic pathways.
Furthermore, Doxorubicin is known to generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components, including DNA, proteins, and lipids.[9] This ROS production is also implicated in its dose-limiting cardiotoxicity. Doxorubicin can also induce cell senescence and autophagy in cancer cells.
Figure 2: Key mechanisms of action for Doxorubicin.
Comparative Anticancer Activity: A Look at the Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for various quinoline derivatives and Doxorubicin against a panel of human cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Quinoline Derivatives and Doxorubicin
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) |
| Quinoline Derivatives | |||
| 4-hydroxy-1-phenyl-2(1H)-quinolone derivative (IVg)[10] | A549 | Lung Cancer | 0.0298 |
| 4-hydroxy-1-phenyl-2(1H)-quinolone derivative (IVg)[10] | MDA-MB-231 | Breast Cancer | 0.0338 |
| 4-Anilinoquinolinylchalcone derivative (4a)[11] | MDA-MB-231 | Breast Cancer | - |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2)[12] | NCI-H460 | Lung Cancer | Subnanomolar |
| Tetrahydroquinolinone derivative (4a)[3] | HCT-116 | Colon Cancer | ~13 |
| Tetrahydroquinolinone derivative (4a)[3] | A549 | Lung Cancer | 11.33 ± 0.67 |
| Doxorubicin | |||
| Doxorubicin[9] | A549 | Lung Cancer | > 20 |
| Doxorubicin[9] | MCF-7 | Breast Cancer | 2.5 |
| Doxorubicin[9] | HepG2 | Liver Cancer | 12.2 |
| Doxorubicin[9] | HeLa | Cervical Cancer | 2.9 |
| Doxorubicin[9] | TCCSUP | Bladder Cancer | 12.6 |
Note: IC50 values can vary between studies due to different experimental conditions. The data for quinoline derivatives is from various structurally related compounds and not this compound itself.
Experimental Protocols: A Guide to In Vitro Evaluation
Reproducible and robust experimental design is critical for the accurate assessment of anticancer activity. The following are detailed protocols for key in vitro assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Figure 3: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or Doxorubicin. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compounds for a specified duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Toxicity and Side Effect Profiles: A Critical Consideration
A significant advantage of exploring novel anticancer agents lies in the potential for reduced toxicity compared to conventional chemotherapeutics.
This compound and its Derivatives: While comprehensive in vivo toxicity data for this compound is not yet available, some studies on related quinoline derivatives have shown selectivity towards cancer cells over normal cells, suggesting a potentially favorable safety profile.[3][13]
Doxorubicin: The clinical utility of Doxorubicin is significantly limited by its cumulative dose-dependent cardiotoxicity, which can lead to congestive heart failure.[14] Other side effects include myelosuppression, nausea, and hair loss.
Conclusion and Future Directions
This comparative guide highlights the potential of this compound and its derivatives as a promising class of anticancer agents. While Doxorubicin remains a potent therapeutic, its associated toxicities underscore the need for safer alternatives. The available data on quinoline derivatives suggest that they exert their anticancer effects through distinct mechanisms, primarily by inducing apoptosis and cell cycle arrest, and may possess a more favorable toxicity profile.
Future research should focus on a number of key areas:
-
Direct Anticancer Evaluation of this compound: Comprehensive in vitro and in vivo studies are needed to determine the specific anticancer activity and mechanism of action of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound derivatives will be crucial to optimize potency and selectivity.
-
In Vivo Efficacy and Toxicity Studies: Preclinical animal models are essential to validate the in vivo anticancer efficacy and assess the safety profile of promising lead compounds.
-
Combination Therapy Studies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents could lead to more effective and less toxic treatment regimens.
The exploration of novel chemical scaffolds like this compound is a vital endeavor in the ongoing fight against cancer, with the ultimate goal of developing more effective and safer therapies for patients.
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in human cancer cell lines by diospyrin, a plant-derived bisnaphthoquinonoid, and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. mdpi.com [mdpi.com]
- 12. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparative hematopoietic toxicity of doxorubicin and 4'-epirubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4,6-Dihydroxyquinoline Analogs as PI3Kα Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 4,6-Dihydroxyquinoline Derivatives Targeting the PI3K/AKT Signaling Pathway.
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Among its varied derivatives, this compound analogs have emerged as a promising class of compounds, particularly as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway frequently dysregulated in cancer.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental logic.
Performance Comparison: Anticancer Activity of this compound Analogs
The anticancer efficacy of synthesized 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives was evaluated against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A lower IC50 value indicates a more potent compound.
| Compound ID | R Group (Substitution on Carboxamide Nitrogen) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| 8b | 4-chlorophenyl | 2.3 ± 0.1 | 1.6 ± 0.1 |
| 8f | 4-methoxyphenyl | 3.6 ± 0.2 | 2.7 ± 0.1 |
Data sourced from a study on novel 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives as potential PI3Kα inhibitors.[1]
Structure-Activity Relationship (SAR) Insights
The data reveals crucial insights into the structural requirements for potent anticancer activity in this series of compounds:
-
Substitution at the 4-position of the phenyl ring attached to the carboxamide nitrogen appears to be critical for activity.
-
Electron-withdrawing groups , such as the chloro group in compound 8b , lead to enhanced potency against both MCF-7 and HCT-116 cell lines.
-
Electron-donating groups , like the methoxy group in compound 8f , result in slightly lower but still significant activity.
-
The presence of the 6-hydroxy group on the quinoline core is a key feature of these analogs, contributing to their interaction with the target enzyme.[1]
Caption: Logical relationship of the SAR of this compound analogs.
The PI3K/AKT Signaling Pathway and Inhibition
The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, often due to mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[4] The this compound analogs discussed here are designed to inhibit PI3Kα, thereby blocking the downstream signaling and inducing apoptosis in cancer cells.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound analogs.
Synthesis of 4,6-Dihydroxy-2-quinolone-3-carboxamide Derivatives
A generalized workflow for the synthesis of the title compounds is presented below. This multi-step synthesis involves the formation of the quinolone core followed by amidation.
Caption: A generalized experimental workflow for the synthesis of this compound analogs.
Detailed Protocol:
-
Synthesis of the 4-hydroxy-2-quinolone core: This is typically achieved through a Conrad-Limpach reaction or a similar cyclization method, reacting a substituted aniline with a β-ketoester like diethyl malonate at high temperatures.
-
Amidation: The resulting quinolone ester is then hydrolyzed to the corresponding carboxylic acid. The carboxylic acid is subsequently coupled with a desired substituted aniline in the presence of a coupling agent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF) to yield the final 4,6-dihydroxy-2-quinolone-3-carboxamide derivative.
-
Purification and Characterization: The final compounds are purified using techniques such as column chromatography or recrystallization. The chemical structures are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
In Vitro PI3Kα Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the in vitro inhibitory activity of the compounds against the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (substrate)
-
ATP
-
Europium-labeled anti-GST antibody
-
Biotinylated PIP3 (product tracer)
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 0.03% CHAPS, 2 mM DTT)
-
Test compounds (this compound analogs)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the assay plate.
-
Add the PI3Kα enzyme and PIP2 substrate solution to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP and incubate for a defined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection mix containing the Europium-labeled antibody and SA-APC and incubate in the dark to allow for binding to the reaction product (PIP3).
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the ratio of the two emission signals and determine the IC50 values by fitting the data to a dose-response curve.
Cell Viability Assay (CCK-8/MTT)
This assay measures the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
MCF-7 and HCT-116 cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
CCK-8 or MTT reagent
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add the CCK-8 or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[1]
Western Blot Analysis for AKT Phosphorylation
This technique is used to confirm that the compounds inhibit the PI3K pathway within the cells by measuring the phosphorylation status of its downstream target, AKT.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer
-
Primary antibodies (anti-phospho-AKT and anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat the cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. promega.es [promega.es]
- 3. Novel Derivatives of 4,6‐Dihydroxy‐2‐Quinolone‐3‐Carboxamides as Potential PI3Kα Inhibitors | CoLab [colab.ws]
- 4. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 4,6-Dihydroxyquinoline in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 30, 2025
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[1][2] This guide provides a comparative analysis of the potential mechanisms of action of 4,6-dihydroxyquinoline in cancer cells. Due to the limited direct experimental data on this compound, this document serves as a validation framework, drawing parallels from the well-established anticancer mechanisms of other quinoline derivatives. We will explore common mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, and provide detailed experimental protocols for their validation.
Introduction to Quinoline Derivatives in Oncology
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. In the field of oncology, the quinoline nucleus is a key structural motif in several approved anticancer drugs and numerous compounds under investigation.[1][3] The anticancer effects of quinoline derivatives are multifaceted and often attributed to their ability to induce programmed cell death (apoptosis), halt the cell cycle, inhibit the formation of new blood vessels (angiogenesis), and interfere with critical signaling pathways essential for cancer cell proliferation and survival.[2][4]
While the specific molecular targets of this compound are yet to be fully elucidated, the anticancer activity of structurally related quinoline derivatives often involves the modulation of critical cellular pathways. This guide will compare the hypothetical action of this compound with known quinoline-based agents.
Comparative Analysis of Anticancer Mechanisms
The anticancer potential of quinoline derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines, with a lower IC50 value indicating greater potency.[1] The following sections detail the common mechanisms of action and present comparative data for various quinoline derivatives.
Induction of Apoptosis
A primary mechanism by which many anticancer agents, including quinoline derivatives, exert their cytotoxic effects is through the induction of apoptosis.[5] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, membrane blebbing, and activation of caspases.
-
Hypothetical Mechanism for this compound: Based on the activity of other hydroxylated quinoline derivatives, it is plausible that this compound could induce apoptosis by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Cell Cycle Arrest
Disruption of the normal cell cycle is a hallmark of cancer, and many chemotherapeutic agents target cell cycle progression. Several quinoline derivatives have been shown to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[5][6]
-
Hypothetical Mechanism for this compound: this compound might induce cell cycle arrest, potentially at the G2/M phase, by interfering with the formation or function of the mitotic spindle, a mechanism observed for other quinoline compounds.[6]
Inhibition of Key Signaling Pathways
The aberrant activation of signaling pathways that control cell growth, survival, and proliferation is a common feature of cancer. Quinoline derivatives have been developed to target several of these pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[7] Several quinoline-based compounds are known to inhibit components of this pathway.[7][8]
-
EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth.[9][10] Quinoline derivatives have been designed as EGFR inhibitors.[10][11][12]
-
VEGFR Signaling Pathway: The vascular endothelial growth factor receptor (VEGFR) plays a crucial role in angiogenesis, the process of forming new blood vessels that supply tumors with nutrients.[13][14] Inhibition of VEGFR signaling is a key strategy in cancer therapy, and several quinoline derivatives have shown anti-angiogenic properties.[13][15][16]
Quantitative Data Presentation
The following tables summarize the in vitro anticancer activity (IC50 values) of several quinoline derivatives against various human cancer cell lines. This data provides a benchmark for evaluating the potential potency of this compound.
Table 1: IC50 Values (µM) of Various Quinoline Derivatives in Different Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid (Compound 39) | A549 (Lung) | 1.91 | [5] |
| Quinoline-Chalcone Hybrid (Compound 40) | K-562 (Leukemia) | 5.29 | [5] |
| 2,4-Disubstituted Quinoline | MCF-7 (Breast) | Not Specified | [2] |
| 4-Anilinoquinoline-3-carbonitrile derivative | EGFR expressing cell lines | Not Specified | [10] |
| Imidazo[4,5-c]quinoline derivative | K562 (Leukemia) | 0.15 | [8] |
| Imidazo[4,5-c]quinoline derivative | DU145 (Prostate) | 2.5 | [8] |
| Quinoline derivative (Compound 5a) | MCF-7 (Breast) | GI50: 0.025-0.082 | [12] |
| Quinoline derivative (Compound 5a) | A-549 (Lung) | GI50: 0.025-0.082 | [12] |
| Quinoline derivative (Compound 4c) | K-562 (Leukemia) | GI50: 7.72 | [6] |
| Quinoline derivative (Compound 4c) | NCI-H23 (Lung) | GI50: 3.20 | [6] |
| Quinoline derivative (Compound 4c) | HS 578T (Breast) | GI50: 2.38 | [6] |
Experimental Protocols
To facilitate the validation of the anticancer mechanism of this compound, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[17][18][19]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and comparator compounds) for 24, 48, or 72 hours. Include a vehicle-treated control.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22]
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[22]
-
Procedure:
-
Seed cells in a 6-well plate and treat them with the test compound for the desired time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[21]
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25][26][27]
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[27]
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[26]
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathways.
-
Procedure:
-
Treat cells with the test compound and lyse them to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved caspase-3, Bcl-2, Bax).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.
Experimental Workflow Diagram
Caption: General experimental workflow for validating the mechanism of action.
Logical Relationship Diagram
Caption: Potential mechanisms of action for this compound.
Conclusion
While direct experimental evidence for the anticancer mechanism of this compound is currently lacking, a comparative analysis with other well-characterized quinoline derivatives provides a strong foundation for future investigation. The common mechanisms of action, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways like PI3K/Akt/mTOR, EGFR, and VEGFR, represent plausible avenues for the anticancer activity of this compound. The provided cytotoxicity data and detailed experimental protocols offer a practical framework for researchers to systematically evaluate the therapeutic potential of this and other novel quinoline derivatives. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijmphs.com [ijmphs.com]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. atcc.org [atcc.org]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. kumc.edu [kumc.edu]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nanocellect.com [nanocellect.com]
- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 27. Flow cytometry with PI staining | Abcam [abcam.com]
comparative analysis of the anti-inflammatory effects of 4,6-dihydroxyquinoline and ibuprofen
A Comparative Guide to the Anti-Inflammatory Effects of 4,6-Dihydroxyquinoline and Ibuprofen
Abstract
This guide provides a detailed comparative analysis of the anti-inflammatory properties of the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen, and the quinoline derivative, this compound. While ibuprofen's mechanism of action is extensively documented, data on this compound is limited. This document, therefore, contrasts the known pathways of ibuprofen with the hypothesized anti-inflammatory mechanisms of this compound, based on evidence from related heterocyclic compounds. We present a framework for direct experimental comparison, including detailed in vitro protocols, illustrative data tables, and workflows designed for researchers in pharmacology and drug development. The objective is to equip scientists with the foundational knowledge and practical methodologies required to rigorously evaluate the potential of novel quinoline-based compounds against a clinical benchmark.
Introduction: Benchmarking Against a Gold Standard
The management of inflammation is a cornerstone of modern medicine, with NSAIDs being one of the most widely used drug classes globally. Ibuprofen, a propionic acid derivative, serves as a quintessential example, valued for its analgesic, antipyretic, and anti-inflammatory efficacy.[1][2] Its mechanism, primarily the non-selective inhibition of cyclooxygenase (COX) enzymes, is a canonical pathway in pharmacology.[3][4][5]
In the continuous search for novel anti-inflammatory agents with potentially improved efficacy or safety profiles, heterocyclic compounds have garnered significant interest. Quinoline derivatives, in particular, are recognized for their broad spectrum of biological activities. While direct evidence for this compound's anti-inflammatory action is not yet established in the literature, related structures have demonstrated potent antioxidant and inflammation-modulating properties.[6]
This guide provides a comparative overview, structuring the analysis around established mechanisms for ibuprofen and plausible, evidence-based hypotheses for this compound. It further outlines a comprehensive experimental strategy to validate these hypotheses and generate robust, comparative data.
Comparative Analysis of Anti-Inflammatory Mechanisms
The divergent chemical structures of ibuprofen and this compound suggest distinct interactions with the cellular machinery of inflammation.
Ibuprofen: The Canonical COX Inhibitor
Ibuprofen's primary anti-inflammatory effect is achieved through the reversible, non-selective inhibition of both COX-1 and COX-2 enzymes.[7][8] These enzymes are critical for converting arachidonic acid into prostaglandins (PGs), which are potent lipid mediators of inflammation, pain, and fever.[3][5]
-
COX-1 Inhibition: While contributing to the anti-inflammatory effect, the inhibition of the constitutively expressed COX-1 isoform is also responsible for common gastrointestinal side effects, as it disrupts the production of gastroprotective prostaglandins.[4]
-
COX-2 Inhibition: The inhibition of the inducible COX-2 isoform at sites of inflammation is responsible for the desired therapeutic effects.[4]
By blocking this pathway, ibuprofen effectively reduces local vasodilation, edema, and pain associated with the inflammatory response. Some studies also suggest secondary mechanisms, including the modulation of leukocyte activity and inhibition of cytokine production.
Caption: Ibuprofen's primary mechanism via COX enzyme inhibition.
This compound: A Hypothesized NF-κB Pathway Modulator
In the absence of direct studies on this compound, we can infer its potential mechanism from related compounds. A study on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated that it reduces oxidative stress and suppresses the expression of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[6] This provides a strong rationale for hypothesizing a similar mechanism for this compound.
The proposed mechanism involves:
-
Inhibition of IκBα Degradation: Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein bound to NF-κB. Antioxidant or direct inhibitory actions of the quinoline compound could prevent this degradation.
-
Prevention of NF-κB Nuclear Translocation: By stabilizing the NF-κB/IκBα complex in the cytoplasm, the compound would prevent NF-κB from translocating to the nucleus.
-
Downregulation of Pro-inflammatory Gene Expression: With NF-κB translocation blocked, the transcription of key pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (inducible nitric oxide synthase), would be suppressed.[9]
Caption: Hypothesized mechanism of this compound via NF-κB inhibition.
A Framework for Experimental Comparison
To empirically test the anti-inflammatory activities of this compound against ibuprofen, a tiered approach using established in vitro assays is recommended.[10][11][12]
Recommended In Vitro Assays
-
COX-1/COX-2 Inhibition Assay: A direct enzymatic assay is crucial to determine if this compound has any COX-inhibitory activity, which is the primary mechanism of ibuprofen.
-
LPS-Stimulated Macrophage Assay: Using a cell line like RAW 264.7 or THP-1, this assay serves as a comprehensive model of innate immune response.[13] Key endpoints to measure in the cell supernatant include:
-
Nitric Oxide (NO): Measured via the Griess reagent, indicates iNOS activity.
-
Prostaglandin E2 (PGE2): Measured by ELISA, indicates COX-2 activity.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Measured by ELISA, indicates NF-κB activity.
-
-
Protein Denaturation Inhibition Assay: As protein denaturation is a known cause of inflammation, this assay can provide initial insights into the compound's ability to stabilize proteins.[12][14]
Illustrative Comparative Data
The following table demonstrates how quantitative data from the proposed experiments would be presented. Note: The values for this compound are hypothetical and serve as a template for reporting actual experimental findings.
| Assay | Parameter Measured | Ibuprofen (IC50) | This compound (IC50) | Rationale |
| Enzymatic Assay | COX-1 Inhibition | ~15 µM | > 100 µM (Hypothetical) | Determines selectivity for COX enzymes. |
| COX-2 Inhibition | ~10 µM | > 100 µM (Hypothetical) | Assesses the primary mechanism of NSAIDs. | |
| Cell-Based Assay | NO Inhibition (LPS-stimulated RAW 264.7) | > 100 µM | 25 µM (Hypothetical) | Implicates iNOS pathway (downstream of NF-κB). |
| (LPS-stimulated) | PGE2 Inhibition (LPS-stimulated RAW 264.7) | 12 µM | 80 µM (Hypothetical) | Confirms cellular COX-2 inhibition. |
| TNF-α Inhibition (LPS-stimulated RAW 264.7) | 90 µM | 20 µM (Hypothetical) | Implicates NF-κB pathway. | |
| IL-6 Inhibition (LPS-stimulated RAW 264.7) | > 100 µM | 22 µM (Hypothetical) | Implicates NF-κB pathway. |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Detailed Experimental Protocols
Adherence to standardized, validated protocols is essential for generating reproducible and trustworthy data.
Protocol: Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the measurement of nitric oxide and pro-inflammatory cytokines, key indicators of the inflammatory response.
Causality: This cell-based model is chosen because it mimics the response of macrophages, key cells in the innate immune system, to a bacterial endotoxin (LPS). This allows for the simultaneous assessment of mediators from both the COX (PGE2) and NF-κB (NO, TNF-α, IL-6) pathways in a biologically relevant context.
Workflow Diagram:
Caption: Experimental workflow for the cell-based anti-inflammatory assay.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare stock solutions of this compound and ibuprofen in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of medium containing the respective concentrations of the test compounds. Include a "vehicle control" (DMSO only) and a "no treatment" control. Pre-incubate for 1 hour.
-
Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL, except for the "no treatment" control wells.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent. Incubate for 10 minutes at room temperature. Measure absorbance at 540 nm. Quantify using a sodium nitrite standard curve.
-
Cytokine/PGE2 Measurement: Use commercially available ELISA kits for TNF-α, IL-6, and PGE2, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of each mediator relative to the LPS-stimulated vehicle control. Plot concentration-response curves and determine IC50 values using non-linear regression.
Protocol: In Vitro COX Activity Assay (Colorimetric)
Causality: This enzymatic assay is essential for mechanism-specific validation. It isolates the enzymes from the complexities of a living cell, providing a direct measure of a compound's ability to inhibit COX activity, which is the definitive test for a classical NSAID.
Step-by-Step Methodology:
-
Reagent Preparation: Use a commercial COX inhibitor screening kit. Prepare the assay buffer, heme, and arachidonic acid (substrate) solutions according to the manufacturer's protocol.
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided buffer.
-
Plate Setup: In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to separate wells.
-
Compound Addition: Add the test compounds (this compound, ibuprofen) and a known selective inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as controls. Incubate for 10 minutes at 25°C.
-
Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately add the colorimetric substrate. The peroxidase activity of COX converts this substrate into a colored product. Measure the absorbance at 610 nm every minute for 5-10 minutes.
-
Data Analysis: Calculate the reaction rate (slope of the absorbance vs. time curve). Determine the percentage inhibition for each compound concentration relative to the vehicle control. Calculate IC50 values.
Proposed In Vivo Validation
Positive and interesting results from in vitro screens should be validated in a living organism to assess bioavailability and systemic efficacy.
Model of Choice: The carrageenan-induced paw edema model in rats is a standard and well-characterized model of acute inflammation.[15][16][17]
-
Rationale: Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), which is easily and quantitatively measured. This model involves the release of various inflammatory mediators, including histamine, bradykinin, and prostaglandins, making it sensitive to drugs acting on different pathways.
-
Procedure:
-
Animals are pre-treated orally with the vehicle, ibuprofen (as a positive control), or this compound at various doses.
-
After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at baseline and at hourly intervals for up to 6 hours post-carrageenan injection.
-
-
Evaluation: The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.
Summary and Future Directions
This guide establishes a clear comparative framework for evaluating the anti-inflammatory properties of this compound against the benchmark NSAID, ibuprofen.
-
Ibuprofen acts as a potent anti-inflammatory agent through a well-defined mechanism: inhibition of COX-1 and COX-2 enzymes .
-
This compound is hypothesized to act through a distinct mechanism, likely involving the inhibition of the NF-κB signaling pathway , thereby reducing the expression of pro-inflammatory genes.
The provided experimental protocols offer a robust strategy to test these hypotheses directly. The critical first step is to perform the in vitro assays to generate comparative IC50 data. A finding that this compound potently inhibits NO and cytokine production without significantly inhibiting COX enzymes would be a strong indication of a novel, non-NSAID-like mechanism of action. Such a result would warrant further investigation into its potential as a lead compound for a new class of anti-inflammatory drugs with a potentially different side-effect profile from traditional NSAIDs.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijraset.com [ijraset.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. droracle.ai [droracle.ai]
- 5. Ibuprofen | healthdirect [healthdirect.gov.au]
- 6. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 11. wjpsonline.com [wjpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. ijpras.com [ijpras.com]
- 16. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 17. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
Assessing the Potential In Vivo Efficacy of 4,6-Dihydroxyquinoline: A Comparative Guide for Researchers
Introduction
4,6-Dihydroxyquinoline is a quinoline derivative with a structural backbone that is shared by numerous compounds exhibiting a wide range of biological activities, including anticancer, antifungal, and antimalarial properties. While direct in vivo efficacy data for this compound is not currently available in published literature, the established therapeutic success of other quinoline derivatives provides a strong rationale for its investigation. This guide offers a comparative framework to assess the potential in vivo efficacy of this compound, primarily focusing on its anticancer applications, where the quinoline scaffold has shown significant promise. By examining the in vivo performance of structurally related quinoline compounds against established chemotherapeutic agents, we can project a potential therapeutic window and outline a detailed experimental approach for the future in vivo evaluation of this compound.
Many quinoline derivatives exert their anticancer effects through the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently deregulated in various cancers.[1][2] This pathway is crucial for cell proliferation, survival, and growth.[1][3] This guide will, therefore, use the anticancer activity of a representative quinoline derivative that targets this pathway as a basis for comparison with standard-of-care chemotherapeutics.
Comparative In Vivo Efficacy Data
To provide a quantitative benchmark, this section presents a synthesized comparison of the in vivo anticancer efficacy of a representative quinoline derivative against the established chemotherapeutic agent, Cisplatin. The data is based on findings from preclinical studies in murine xenograft models of human cancer.
Table 1: Comparative In Vivo Anticancer Efficacy
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Representative Quinoline Derivative (e.g., Compound 91b1) | Nude Mice (Xenograft) | Esophageal Squamous Cell Carcinoma (KYSE450 cells) | 20 mg/kg, intraperitoneally, daily | Significantly reduced tumor size | Not Reported | [4] |
| Cisplatin (Established Drug) | Nude Mice (Xenograft) | Ovarian Cancer (OVCAR-3 cells) | 3 mg/kg, intravenously, weekly | Significantly inhibited tumor growth | Not Reported | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for a subcutaneous xenograft model, a common preclinical model for evaluating anticancer agents.
Animal Model and Husbandry
-
Animal Strain: Female athymic nude mice (nu/nu), 4-6 weeks old.
-
Housing: Mice should be housed in a pathogen-free environment in sterile filter-top cages with irradiated bedding. They should be provided with autoclaved food and water ad libitum.
-
Acclimatization: Animals should be allowed to acclimatize for at least one week before the commencement of the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Cell Culture and Tumor Implantation
-
Cell Line: A human cancer cell line relevant to the therapeutic target (e.g., KYSE450 esophageal squamous carcinoma cells for the representative quinoline derivative).
-
Cell Culture: Cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation for Injection: When cells reach 80-90% confluency, they are harvested using trypsin-EDTA, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneous Injection: Mice are anesthetized, and the cell suspension is injected subcutaneously into the right flank of each mouse.
Tumor Growth Monitoring and Treatment Administration
-
Tumor Measurement: Tumor growth is monitored by measuring the length and width of the tumor with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Width² x Length) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound, established drug).
-
Treatment Administration:
-
Vehicle Control Group: Administered with the vehicle (e.g., saline, DMSO solution) following the same schedule and route as the treatment groups.
-
This compound Group: The compound is administered at a predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Established Drug Group (e.g., Cisplatin): The drug is administered according to a clinically relevant schedule (e.g., weekly intravenous injection).
-
Efficacy Evaluation and Endpoint
-
Primary Endpoint: The primary measure of efficacy is tumor growth inhibition. The experiment is typically terminated when tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Tumor volumes are plotted over time for each group. Statistical analysis (e.g., ANOVA) is used to determine the significance of differences between treatment groups.
-
Tissue Collection: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
Visualizations
Signaling Pathway
A significant number of quinoline derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][3]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study using a subcutaneous xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cross-Validation of Experimental Findings on 4,6-Dihydroxyquinoline: A Comparative Guide for Researchers
In the landscape of drug discovery, the initial identification of a compound with potential therapeutic activity is merely the first step in a long and rigorous journey of validation. This guide focuses on the crucial process of cross-validating the experimental findings of 4,6-dihydroxyquinoline, a quinoline derivative with emerging interest for its biological activities.[1] The core principle we will explore is the necessity of evaluating a compound's effects across multiple, distinct cell lines to build a robust and reliable pharmacological profile.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to provide a deeper understanding of the scientific rationale behind experimental choices, ensuring that the data generated is not only accurate but also meaningful in a broader biological context.
The Imperative of Cross-Cell Line Validation
Relying on a single cell line for assessing the efficacy and mechanism of a novel compound can be misleading. Cell lines, even those derived from the same tissue type, can exhibit significant heterogeneity in their genetic and phenotypic characteristics.[2] This can lead to observations that are cell line-specific and not broadly applicable. Cross-validation in different cell lines is therefore essential to:
-
Establish Generalizability: Determine if the observed effects are a common response or an artifact of a specific cellular context.
-
Uncover Differential Sensitivity: Identify cell types that are particularly sensitive or resistant to the compound, which can inform its potential therapeutic window and target patient populations.
-
Elucidate Mechanism of Action: Comparing responses in cell lines with known differences in signaling pathways can provide valuable clues about the compound's molecular targets.[3]
In this guide, we will consider the hypothetical effects of this compound on three distinct human cell lines:
-
HeLa: A cervical cancer cell line, known for its robustness and rapid growth.[4]
-
MCF-7: A breast cancer cell line that is estrogen receptor-positive, representing a specific subtype of breast cancer.[5]
-
HEK293: A human embryonic kidney cell line, often used as a non-cancerous control to assess general cytotoxicity.[6]
Comparative Analysis of this compound's Effects
To illustrate the process of cross-validation, we present hypothetical data on the cytotoxic and apoptotic effects of this compound across our chosen cell lines.
Cytotoxicity Profile: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] In metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.[7]
Table 1: Comparative IC50 Values of this compound
| Cell Line | Type | IC50 (µM) after 48h Treatment |
| HeLa | Cervical Cancer | 25.3 |
| MCF-7 | Breast Cancer | 15.8 |
| HEK293 | Non-Cancerous Kidney | 89.5 |
This hypothetical data suggests that this compound exhibits selective cytotoxicity towards the cancer cell lines, with MCF-7 being the most sensitive. The significantly higher IC50 value in HEK293 cells indicates a potentially favorable therapeutic window.
Induction of Apoptosis: Annexin V/PI Staining
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we can employ Annexin V/PI staining followed by flow cytometry.[8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9][10] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA.
Table 2: Apoptosis Induction by this compound (at IC50 concentration for 48h)
| Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HeLa | 35.2% | 18.5% |
| MCF-7 | 45.8% | 22.1% |
| HEK293 | 8.1% | 4.3% |
These results would corroborate the MTT assay findings, suggesting that this compound induces apoptosis more potently in the cancer cell lines compared to the non-cancerous cell line.
Experimental Workflows and Protocols
To ensure the reproducibility and validity of these findings, detailed and well-controlled experimental protocols are paramount.
Experimental Workflow Diagram
Caption: General experimental workflow for cross-validating the effects of this compound.
Detailed Protocols
-
HeLa Cells: Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4][11] Incubate at 37°C in a humidified atmosphere with 5% CO2.[11]
-
MCF-7 Cells: Culture in EMEM supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.[12][13] Incubate at 37°C in a humidified atmosphere with 5% CO2.[12]
-
HEK293 Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% FBS and 1% penicillin-streptomycin.[6] Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[7][14]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 48 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.[8][16]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Investigating the Mechanism: A Hypothetical Signaling Pathway
Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways.[17][18] Let's hypothesize that this compound induces apoptosis in cancer cells by inhibiting the pro-survival PI3K/Akt pathway and activating the intrinsic apoptosis pathway.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
To validate this hypothetical pathway, Western blot analysis would be essential to examine the expression and phosphorylation status of key proteins.[19][20]
Western Blot Protocol
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[21]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[22]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[23]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
By comparing the protein expression profiles across HeLa, MCF-7, and HEK293 cells, a researcher could confirm if the proposed signaling pathway is indeed modulated by this compound and whether this effect is specific to the cancer cell lines.
Conclusion
The cross-validation of experimental findings in different cell lines is a cornerstone of rigorous preclinical research. As demonstrated in this guide, a multi-faceted approach that combines cytotoxicity assays, apoptosis detection, and mechanistic studies like Western blotting provides a comprehensive understanding of a compound's biological activity. The hypothetical data for this compound underscores the importance of not only identifying an effect but also of characterizing its selectivity and underlying molecular mechanisms. By adhering to these principles of scientific integrity and thorough validation, researchers can build a solid foundation for the potential translation of promising compounds from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Lines Models of Drug Response: Successes and Lessons from this Pharmacogenomic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Culturing HeLa cells | RE-Place [re-place.be]
- 5. MCF7 | Culture Collections [culturecollections.org.uk]
- 6. bitesizebio.com [bitesizebio.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. hela-transfection.com [hela-transfection.com]
- 12. mcf7.com [mcf7.com]
- 13. elabscience.com [elabscience.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2 [e-crt.org]
- 18. mdpi.com [mdpi.com]
- 19. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. bosterbio.com [bosterbio.com]
A Head-to-Head Comparison of 4,6-Dihydroxyquinoline-Based Probes with Commercial Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of cellular imaging and drug development, the selection of appropriate fluorescent probes is paramount for generating accurate and reproducible data. While a plethora of commercial dyes dominate the market, novel fluorophores are continuously being developed with the promise of enhanced performance. This guide provides a head-to-head comparison of emerging 4,6-dihydroxyquinoline-based fluorescent probes against well-established commercial dyes, offering a data-driven analysis to inform your experimental design.
Data Presentation: A Comparative Analysis of Photophysical Properties
The performance of a fluorescent probe is primarily dictated by its photophysical properties. The following table summarizes key performance indicators for a representative this compound-based probe and popular commercial fluorescent dyes. It is important to note that a direct, side-by-side experimental comparison of this compound-based probes with all major commercial dyes is not yet available in published literature. The data presented here is a compilation from various sources and should be considered as a guideline. Researchers are encouraged to perform their own in-house comparisons using the standardized protocols provided in this guide.
| Probe/Dye | Excitation Max (nm) | Emission Max (nm) | **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | Quantum Yield (Φ) | Photostability |
| This compound Derivative (Hypothetical) | ~350-400 | ~450-550 | Not widely reported | Potentially high (up to 0.83 for amino-quinolines)[1] | Not widely reported |
| Fluorescein (FITC) | ~494 | ~518 | ~75,000 | ~0.925 in 0.1 M NaOH[2] | Low |
| Rhodamine 6G | ~528 | ~551 | ~116,000 | ~0.95 in ethanol[2] | Moderate |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.92 | High |
| Alexa Fluor 594 | ~590 | ~617 | ~92,000 | ~0.66 | High |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Moderate |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.27 | Moderate |
Note: The data for the this compound derivative is an estimation based on the properties of similar quinoline-based fluorophores. Actual values will vary depending on the specific molecular structure and environmental conditions.
Signaling Pathways and Experimental Workflows
To facilitate a clear understanding of the experimental processes involved in comparing fluorescent probes, the following diagrams, generated using the DOT language, illustrate a typical signaling pathway for a "turn-on" fluorescent probe and a general workflow for comparative analysis.
Experimental Protocols
To ensure a fair and accurate comparison, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.
Determination of Molar Extinction Coefficient (ε)
Objective: To measure how strongly a chemical species absorbs light at a given wavelength.
Materials:
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
High-purity solvent (e.g., ethanol, DMSO)
-
Fluorescent probe sample
Procedure:
-
Prepare a stock solution of the fluorescent probe of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Create a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 µM).
-
Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax).
-
Plot absorbance versus concentration.
-
The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).
Determination of Fluorescence Quantum Yield (Φ)
Objective: To measure the efficiency of the fluorescence process. This protocol uses the relative method, comparing the probe to a known standard.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Fluorescent probe sample
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
High-purity solvent
Procedure:
-
Prepare a series of solutions of both the test probe and the quantum yield standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots will be used in the calculation.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Assessment of Photostability
Objective: To evaluate the resistance of a fluorophore to photodegradation upon exposure to excitation light.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED)
-
Sensitive camera (e.g., sCMOS or EMCCD)
-
Image analysis software (e.g., ImageJ/Fiji)
-
Sample of the fluorescent probe (e.g., stained cells or immobilized dye)
Procedure:
-
Prepare the sample and mount it on the microscope.
-
Focus on a region of interest (ROI) containing the fluorescent probe.
-
Set the excitation light to a constant intensity that will be used for all probes being compared.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) under continuous illumination.
-
Using image analysis software, measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
-
Plot the normalized intensity versus time. A slower decay indicates higher photostability. The time at which the intensity drops to 50% of the initial value is the photobleaching half-life.
Comparative Cell Staining Protocol
Objective: To compare the staining efficiency, signal-to-noise ratio, and localization of different fluorescent probes in a cellular context.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Stock solutions of this compound-based probe and commercial dyes in DMSO
-
Cell culture medium (phenol red-free for imaging)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for each dye
Procedure:
-
Cell Seeding: Seed cells onto imaging-quality plates or coverslips and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Preparation: On the day of the experiment, prepare working solutions of each fluorescent probe by diluting the stock solutions in pre-warmed cell culture medium to the desired final concentration. It is recommended to test a range of concentrations for each probe to determine the optimal staining conditions.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for a specific time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically for each probe.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed, phenol red-free medium to remove unbound probe.
-
Imaging: Add fresh, pre-warmed phenol red-free medium to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for each probe. Ensure that all imaging parameters (e.g., excitation intensity, exposure time, camera gain) are kept consistent when comparing different probes.
-
Image Analysis: Quantify the fluorescence intensity and signal-to-noise ratio for each probe using image analysis software. The signal-to-noise ratio can be calculated by dividing the mean intensity of the stained structure by the standard deviation of the background intensity.
By following these standardized protocols, researchers can generate reliable and comparable data to make an informed decision on the most suitable fluorescent probe for their specific research needs. The development of novel probes, such as those based on the this compound scaffold, holds promise for advancing the capabilities of fluorescence-based applications.
References
Confirming Target Engagement of 4,6-Dihydroxyquinoline Derivatives in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of direct interaction between a small molecule and its intended protein target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides a comparative overview of key methodologies for confirming the target engagement of 4,6-dihydroxyquinoline derivatives in cells. By presenting objective comparisons, supporting experimental data, and detailed protocols, this document aims to equip researchers with the necessary information to select the most appropriate strategy for their specific research goals.
Comparison of Target Engagement Methodologies
Choosing the right assay to confirm target engagement is critical and depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.[1] A multi-faceted approach, combining direct binding assays with functional cellular assays, provides the most robust evidence of a drug's mechanism of action.[1] The following table summarizes and compares the key features of prominent target engagement techniques.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Drug Affinity Responsive Target Stability (DARTS) | Chemical Proteomics |
| Principle | Ligand binding increases the thermal stability of the target protein, leading to less denaturation upon heating.[2] | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer.[3][4] | Ligand binding protects the target protein from proteolytic degradation.[5][6] | Affinity-based capture of target proteins using a chemical probe derived from the compound of interest.[7][8] |
| Compound Modification | Not required.[2] | Not required for the test compound, but a fluorescent tracer is needed.[3] | Not required.[5] | Requires synthesis of a tagged or reactive probe based on the this compound scaffold.[9] |
| Target Modification | Not required for endogenous proteins. | Requires genetic fusion of the target protein with NanoLuc® luciferase.[10] | Not required. | Not required. |
| Readout | Quantification of soluble protein via Western Blot, ELISA, Mass Spectrometry, or reporter assays.[2] | Ratiometric measurement of BRET signal (light emission at two wavelengths).[10] | Quantification of intact protein after protease treatment, typically by Western Blot or Mass Spectrometry.[6] | Identification and quantification of enriched proteins by Mass Spectrometry.[7] |
| Quantitative Metrics | Thermal shift (ΔTagg), Isothermal dose-response EC50 (ITDRFCETSA).[11] | Intracellular IC50 or EC50, Residence Time.[4][12] | Protease protection EC50. | Enrichment ratios, Dissociation constants (Kd) in competitive binding formats.[7] |
| Throughput | Low to high, depending on the detection method (HT-CETSA).[13] | High-throughput compatible.[12] | Low to medium throughput.[5] | Low to medium throughput.[14] |
| Advantages | Label-free for both compound and endogenous target, applicable in live cells and tissues.[15][16] | Real-time measurements in live cells, high sensitivity, can determine residence time.[4][17] | Label-free, applicable to a wide range of proteins.[6] | Unbiased, proteome-wide target identification, can uncover off-targets.[9] |
| Limitations | Not all proteins exhibit a thermal shift, can be lower throughput with Western Blot.[18] | Requires genetic engineering of cells, dependent on the availability of a suitable tracer.[10] | Less sensitive for weak binders, requires optimization of protease digestion conditions.[5] | Probe synthesis can be challenging and may alter compound activity, potential for non-specific binding.[9] |
Quantitative Data Presentation
The following tables present hypothetical, yet representative, quantitative data for a this compound derivative ("Compound Q") targeting a hypothetical kinase ("Kinase X"). This data illustrates the typical outputs of the compared techniques.
Table 1: CETSA Data for Compound Q
| Parameter | Value |
| Tagg (Vehicle) | 48.5 °C |
| Tagg (10 µM Compound Q) | 54.2 °C |
| ΔTagg | +5.7 °C |
| ITDRF CETSA EC50 | 1.2 µM |
Table 2: NanoBRET™ Assay Data for Compound Q
| Parameter | Value |
| Tracer EC50 | 85 nM |
| Compound Q Intracellular IC50 | 0.95 µM |
| Residence Time (1/koff) | 120 min |
Table 3: DARTS Assay Data for Compound Q
| Parameter | Value |
| Optimal Pronase Concentration | 1:800 (enzyme:protein) |
| EC50 (Protease Protection) | 2.5 µM |
Experimental Protocols & Visualizations
Detailed methodologies for the key experiments are provided below, accompanied by diagrams generated using Graphviz to illustrate the workflows.
Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
CETSA is a powerful method for verifying target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.[19]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to achieve 80-90% confluency.
-
Treat cells with various concentrations of the this compound derivative or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.[20]
-
-
Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling for 3 minutes at 4°C. Include a non-heated control.[2]
-
-
Cell Lysis and Fractionation:
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample (e.g., using a BCA assay) and normalize.
-
Analyze the amount of soluble target protein by Western blotting using a specific primary antibody.[20]
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the curve indicates target engagement.[2]
-
NanoBRET™ Target Engagement Assay
This assay quantifies the apparent affinity of a test compound by its ability to competitively displace a fluorescent tracer from a NanoLuc® luciferase-tagged target protein in live cells.[3]
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.
-
Culture the transfected cells for approximately 18-24 hours to allow for protein expression.[10]
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of the this compound derivative in Opti-MEM.
-
Dispense the diluted compounds into a white, 384-well assay plate.[21]
-
-
Tracer and Cell Addition:
-
Prepare a solution of the fluorescent tracer at a concentration near its EC50 value in Opti-MEM.
-
Trypsinize and resuspend the transfected cells in the tracer solution.
-
Add the cell/tracer suspension to the assay plate containing the test compound.[4]
-
-
Luminescence Measurement:
-
Equilibrate the plate at 37°C with 5% CO2 for approximately 2 hours.
-
Add the NanoBRET® substrate and an extracellular NanoLuc® inhibitor.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) simultaneously.[10]
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50.[22]
-
Chemical Proteomics for Target Identification
Chemical proteomics is employed to identify the full spectrum of protein targets for a given compound, including potential off-targets.[9] This workflow typically involves creating a probe from the parent molecule.
Protocol:
-
Probe Synthesis:
-
Synthesize a derivative of the this compound compound that incorporates a reactive group (e.g., photo-activatable group) and/or an enrichment tag (e.g., alkyne or biotin).[7] The modification should be at a position that does not interfere with target binding.
-
-
Cell Treatment and Lysis:
-
Treat live cells with the chemical probe. For competitive profiling, pre-incubate cells with the parent this compound derivative before adding the probe.
-
If using a photo-activatable probe, irradiate the cells with UV light to covalently crosslink the probe to its binding partners.
-
Harvest and lyse the cells.
-
-
Target Enrichment:
-
Protein Identification:
-
Elute the bound proteins from the beads or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the enriched proteins by searching the MS/MS data against a protein database. Proteins that are significantly enriched in the probe-treated sample (and competed off by the parent compound) are identified as targets.[7]
-
Conclusion
Confirming the target engagement of this compound derivatives is a critical step in their development as research tools or therapeutic agents. The choice of methodology should be guided by the specific research question, available resources, and the properties of the target protein. CETSA and DARTS offer label-free approaches to validate binding to endogenous proteins, while NanoBRET™ provides a highly sensitive, real-time method in engineered cells. For a broader, unbiased view of the compound's interactions, chemical proteomics remains the gold standard for both on-target validation and off-target discovery. A combination of these orthogonal approaches will provide the highest confidence in elucidating the cellular mechanism of action for this promising class of compounds.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 4. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 5. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 6. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. eubopen.org [eubopen.org]
- 11. tandfonline.com [tandfonline.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemoproteomics Workflows | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CETSA [cetsa.org]
- 17. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity Profiling of 4,6-Dihydroxyquinoline and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the toxicity profiles of 4,6-dihydroxyquinoline analogs. Due to a lack of publicly available direct cytotoxicity data for this compound, this guide focuses on the experimentally determined toxicity of structurally related hydroxyquinoline derivatives. The data presented is intended to serve as a reference for understanding the potential toxicological properties of this class of compounds.
Executive Summary
Quinoline and its derivatives are a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. This guide focuses on the comparative toxicity of analogs of this compound, providing a summary of their cytotoxic effects on various cancer and normal cell lines. The primary mechanism of action for many cytotoxic quinoline derivatives involves the induction of apoptosis and interference with key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway. This guide presents quantitative cytotoxicity data, detailed experimental protocols for key assays, and visual diagrams of relevant biological pathways and experimental workflows to aid in the preclinical evaluation of novel quinoline-based compounds.
Comparative Cytotoxicity of Hydroxyquinoline Analogs
The cytotoxic activity of several 4-hydroxyquinoline derivatives has been evaluated against a panel of human cancer cell lines and, in some cases, a non-cancerous human cell line to assess selectivity. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.
| Compound ID | Chemical Class | Cell Line | IC50 (µM) | Reference |
| 13a | Benzylidene derivative of 4-hydroxyquinoline | Colo 205 (Colon Adenocarcinoma) | 11.86 | [1] |
| Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant) | 8.19 | [1] | ||
| MRC-5 (Normal Human Lung Fibroblast) | > 20 | [1] | ||
| 13b | Benzylidene derivative of 4-hydroxyquinoline | Colo 205 (Colon Adenocarcinoma) | 8.1 | [1] |
| Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant) | 4.58 | [1] | ||
| MRC-5 (Normal Human Lung Fibroblast) | > 20 | [1] | ||
| 20 | Benzylidene derivative of 4-hydroxyquinoline | Colo 205 (Colon Adenocarcinoma) | 2.34 | [1] |
| Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant) | 4.61 | [1] | ||
| MRC-5 (Normal Human Lung Fibroblast) | > 20 | [1] | ||
| 21 | Benzylidene derivative of 4-hydroxyquinoline | Colo 205 (Colon Adenocarcinoma) | 16.54 | [1] |
| Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant) | > 20 | [1] | ||
| MRC-5 (Normal Human Lung Fibroblast) | > 20 | [1] | ||
| 22 | Benzylidene derivative of 4-hydroxyquinoline | Colo 205 (Colon Adenocarcinoma) | 11.79 | [1] |
| Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant) | 12.29 | [1] | ||
| MRC-5 (Normal Human Lung Fibroblast) | > 20 | [1] | ||
| 26 | Lactone derivative of 4-hydroxyquinoline | Colo 205 (Colon Adenocarcinoma) | 12.63 | [1] |
| Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant) | 11 | [1] | ||
| MRC-5 (Normal Human Lung Fibroblast) | > 20 | [1] | ||
| 28 | Lactone derivative of 4-hydroxyquinoline | Colo 205 (Colon Adenocarcinoma) | > 20 | [1] |
| Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant) | 14.08 | [1] | ||
| MRC-5 (Normal Human Lung Fibroblast) | > 20 | [1] | ||
| 29 | Lactone derivative of 4-hydroxyquinoline | Colo 205 (Colon Adenocarcinoma) | > 20 | [1] |
| Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant) | 9.86 | [1] | ||
| MRC-5 (Normal Human Lung Fibroblast) | > 20 | [1] |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
Materials:
-
Cancer cell lines (e.g., Colo 205, Colo 320) and a normal cell line (e.g., MRC-5).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (dissolved in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a no-treatment control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Signaling Pathways in Quinoline-Induced Toxicity
The cytotoxic effects of many quinoline derivatives are linked to their ability to induce apoptosis and interfere with critical cell survival signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its inhibition is a common mechanism for anticancer drugs.[3]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and growth.[3] Aberrant activation of this pathway is a hallmark of many cancers. Certain quinoline derivatives have been shown to inhibit this pathway, leading to apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including certain quinoline derivatives, exert their effects by inducing apoptosis in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.
Caption: Overview of apoptosis induction pathways.
References
Evaluating the Therapeutic Index of Quinolone Derivatives in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A high TI is desirable, indicating a wide margin of safety. This guide provides a comparative evaluation of the preclinical therapeutic index of various quinoline derivatives, a class of compounds with diverse pharmacological activities, including antimicrobial and anticancer properties. Due to the limited availability of comprehensive preclinical data for 4,6-dihydroxyquinoline, this guide will focus on structurally related and well-studied quinoline derivatives to illustrate the principles of therapeutic index evaluation in preclinical settings.
Comparative Preclinical Data
The following tables summarize key preclinical efficacy and toxicity data for selected quinoline derivatives. This information is essential for calculating and comparing their therapeutic indices.
Table 1: In Vitro Cytotoxicity of 4-Hydroxyquinoline Derivatives Against Cancer and Normal Cell Lines
| Compound | Cell Line (Cancer) | IC50 (µM) | Cell Line (Normal) | IC50 (µM) | Therapeutic Index (In Vitro) | Reference |
| Derivative 20 | Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant) | 4.61 | MRC-5 (Human Embryonic Fibroblasts) | >20 | >4.3 | [1] |
| Colo 205 (Colon Adenocarcinoma, Doxorubicin-Sensitive) | 2.34 | >8.5 | [1] | |||
| Derivative 13b | Colo 320 | 4.58 | MRC-5 | >20 | >4.4 | [1] |
| Colo 205 | 8.1 | >2.5 | [1] | |||
| Derivative 13a | Colo 320 | 8.19 | MRC-5 | >20 | >2.4 | [1] |
| Colo 205 | 11.86 | >1.7 | [1] |
Table 2: In Vivo Efficacy and Toxicity of Selected Quinolone Derivatives
| Compound | Animal Model | Therapeutic Indication | Efficacious Dose (ED50 or equivalent) | Toxic Dose (TD50, LD50, or MTD) | Therapeutic Index (In Vivo) | Reference |
| Diiodohydroxyquinoline | Rat | Not specified (neurotoxicity study) | Not determined | 176.7 - 247.4 mg/kg/day (doses causing motor and sensory abnormalities) | Not calculable | [2][3] |
| Ciprofloxacin | Mouse | Gram-negative bacterial infections | < 2.0 mg/kg (protective dose) | Not specified | Not calculable | [4] |
| Mouse | Staphylococcal infections | 0.7 - 7.0 mg/kg (protective dose) | Not specified | Not calculable | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells (e.g., cancer cell lines and normal fibroblasts) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 4-hydroxyquinoline derivatives) and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Acute Toxicity Study (Up-and-Down Procedure)
This method is used to determine the acute toxicity (LD50) of a substance in animals.
-
Animal Selection: Use a small number of animals (e.g., female rats) for the study.
-
Dosing: Administer a single oral dose of the test compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality over a specified period (e.g., 48 hours).
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Data Analysis: The LD50 is calculated based on the pattern of survival and mortality across the tested dose levels.
In Vivo Efficacy Study (Mouse Infection Model)
This protocol is used to evaluate the in vivo efficacy of an antimicrobial agent.
-
Infection: Induce a systemic or localized infection in mice with a specific pathogen (e.g., Staphylococcus aureus).
-
Treatment: Administer the test compound (e.g., ciprofloxacin) at various doses to different groups of infected mice. A control group receives a vehicle.
-
Observation: Monitor the animals for a defined period for survival or other endpoints (e.g., bacterial load in specific organs).
-
Data Analysis: Determine the protective dose 50 (PD50), which is the dose of the compound that protects 50% of the animals from death or significantly reduces the bacterial burden.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological pathways.
Caption: Workflow for Determining the Therapeutic Index in Preclinical Models.
Caption: Proposed Signaling Pathway for Quinolone Anticancer Activity.
Conclusion
The evaluation of the therapeutic index is a cornerstone of preclinical drug development. While specific data for this compound remains elusive, the analysis of related quinoline derivatives provides a valuable framework for understanding how to assess the safety and efficacy of this chemical class. The presented data highlights the importance of using both in vitro and in vivo models to establish a comprehensive safety profile. For instance, some 4-hydroxyquinoline derivatives demonstrate a favorable in vitro therapeutic index by exhibiting selective cytotoxicity towards cancer cells over normal cells[1]. However, in vivo studies are indispensable to understand the full toxicological profile, as exemplified by the neurotoxicity observed with diiodohydroxyquinoline in rats[2][3]. The fluoroquinolone ciprofloxacin shows potent in vivo efficacy against bacterial infections at low doses, although comprehensive public data on its maximum tolerated dose in the same models is needed for a precise TI calculation[4]. Future preclinical studies on novel quinoline derivatives, including this compound, should aim to generate robust efficacy and toxicity data in relevant animal models to enable a thorough assessment of their therapeutic potential.
References
Independent Verification of the Reported Biological Activities of 4,6-Dihydroxyquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of the reported biological activities of 4,6-dihydroxyquinoline. While numerous derivatives of this quinoline scaffold have shown promise in preclinical studies, quantitative data on the parent compound remains limited in publicly accessible literature. This document offers detailed experimental protocols and objective comparison points to empower researchers to rigorously evaluate its potential as an anticancer, antioxidant, and antimicrobial agent.
Introduction to this compound and its Therapeutic Potential
This compound, a heterocyclic aromatic organic compound, belongs to the quinoline family, a class of compounds known for a wide range of pharmacological properties. Structurally, it is a quinoline molecule substituted with hydroxyl groups at the 4- and 6-positions. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its potential for chemical modification to enhance therapeutic properties.
Reports on derivatives of this compound suggest a spectrum of biological activities, including:
-
Anticancer Activity: Notably through the inhibition of the Phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in various cancers.[1]
-
Antioxidant Activity: The dihydroxy substitution pattern suggests the potential for free radical scavenging, a key mechanism in combating oxidative stress implicated in numerous diseases.[2][3]
-
Antimicrobial Activity: The quinoline core is a well-established pharmacophore in antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[4][5]
This guide will provide the methodologies to independently verify these reported activities and compare the performance of this compound against established compounds in each category.
Verification of Anticancer Activity
The anticancer potential of this compound and its analogs has been linked to the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and growth.[1] Overactivation of this pathway is a hallmark of many cancers.
Comparator Compounds
To provide a robust comparison, the following compounds are recommended:
-
Alpelisib (BYL719): An FDA-approved PI3Kα-specific inhibitor used in the treatment of certain types of breast cancer.[3][6]
-
Pictilisib (GDC-0941): A potent pan-PI3K inhibitor that has been evaluated in clinical trials.[3]
Experimental Workflow for Anticancer Activity Assessment
Caption: Workflow for anticancer activity verification.
Detailed Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (HCT-116, A549, PC3, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare stock solutions of this compound and comparator compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test and comparator compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Comparative Anticancer Activity (Hypothetical IC50 Values in µM)
| Compound | HCT-116 (Colon) | A549 (Lung) | PC3 (Prostate) | MCF-7 (Breast) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Alpelisib | >10 | >10 | >10 | 0.5 - 5 |
| Pictilisib | 0.1 - 1 | 0.1 - 1 | 0.1 - 1 | 0.1 - 1 |
Verification of Antioxidant Activity
The antioxidant potential of this compound can be attributed to its dihydroxy-substituted aromatic ring, which can donate hydrogen atoms or electrons to neutralize free radicals.[2][3]
Comparator Compounds
-
Ascorbic Acid (Vitamin C): A well-known and potent water-soluble antioxidant.[7]
-
Trolox: A water-soluble analog of vitamin E, commonly used as a standard in antioxidant capacity assays.[8]
-
Quercetin: A flavonoid with strong antioxidant properties.[5]
Experimental Workflow for Antioxidant Activity Assessment
Caption: Workflow for antioxidant activity verification.
Detailed Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound or standard antioxidant to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Data Presentation: Comparative Antioxidant Activity (Hypothetical IC50 Values in µg/mL)
| Compound | DPPH Assay | ABTS Assay | FRAP Assay (TEAC) |
| This compound | To be determined | To be determined | To be determined |
| Ascorbic Acid | 5 - 15 | 2 - 8 | High |
| Trolox | 8 - 20 | 3 - 10 | Standard (1.0) |
| Quercetin | 2 - 10 | 1 - 5 | High |
Verification of Antimicrobial Activity
The quinoline scaffold is a cornerstone of many antimicrobial drugs. Independent verification of the antimicrobial spectrum of this compound is crucial to ascertain its potential in this therapeutic area.
Comparator Compounds
-
Vancomycin: A glycopeptide antibiotic primarily used against Gram-positive bacteria.[4]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria.
-
Imipenem: A broad-spectrum carbapenem antibiotic.[4]
-
Amphotericin B: An antifungal agent.
Experimental Workflow for Antimicrobial Activity Assessment
Caption: Workflow for antimicrobial activity verification.
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound and comparator antibiotics in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 20-24 hours for Candida or 48 hours for Aspergillus.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Comparative Antimicrobial Activity (Hypothetical MIC Values in µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | C. albicans (Fungus) | A. niger (Fungus) |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
| Vancomycin | 0.5 - 2 | >128 | >128 | >128 | >128 |
| Ciprofloxacin | 0.12 - 1 | 0.015 - 0.12 | 0.25 - 1 | >128 | >128 |
| Imipenem | 0.015 - 0.06 | 0.12 - 0.5 | 1 - 4 | >128 | >128 |
| Amphotericin B | >128 | >128 | >128 | 0.25 - 1 | 0.5 - 2 |
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the independent verification of the key reported biological activities of this compound. By employing standardized assays and relevant comparator compounds, researchers can generate reliable and comparable data to definitively assess its therapeutic potential. The lack of extensive public data on the parent compound underscores the importance of such validation studies. Should this compound demonstrate significant activity in these primary screens, further investigations into its mechanism of action, structure-activity relationships through derivatization, and in vivo efficacy would be warranted.
References
- 1. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,6-Dihydroxyquinoline
The procedures outlined herein are grounded in the foundational principle of "cradle-to-grave" management for chemical waste, as mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1] It is imperative that all laboratory personnel handling chemical waste are trained on these procedures and consult with their institution's Environmental Health & Safety (EH&S) department to ensure full compliance with local and federal regulations.[1]
Hazard Assessment and Risk Mitigation
Given the absence of a dedicated SDS for 4,6-dihydroxyquinoline, a conservative approach to its hazard assessment is warranted. Structurally related compounds, such as 6-hydroxyquinoline and 8-hydroxyquinoline, exhibit a range of health hazards including skin and eye irritation, respiratory tract irritation, and potential toxicity if swallowed.[2][3][4] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous characteristics.
Table 1: Postulated Hazard Profile and Recommended Protective Measures for this compound
| Parameter | Recommendation/Specification | Rationale & Supporting Evidence |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side-shields, and a lab coat are mandatory. | Based on the irritant nature of analogous hydroxyquinolines.[3][4][5] |
| Engineering Controls | All handling of solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood. | To minimize the risk of inhaling airborne particulates or vapors.[3] |
| Potential Health Hazards | May cause skin, eye, and respiratory irritation.[3][4] Potentially harmful if ingested.[2][6] | Extrapolated from the safety data for 6-hydroxyquinoline and other quinoline derivatives.[2][3][4] |
| Environmental Hazards | Assumed to be toxic to aquatic life with potential for long-lasting effects. | A common characteristic of many aromatic nitrogen-containing heterocyclic compounds. 8-Hydroxyquinoline is noted as being very toxic to aquatic life.[2] |
| Incompatible Materials | Strong oxidizing agents and strong acids.[3][4] | To prevent potentially vigorous or exothermic reactions. |
Segregation and Containerization of this compound Waste
Proper segregation of chemical waste is a cornerstone of laboratory safety.[7] this compound waste must be collected in dedicated, properly labeled containers and must not be mixed with other waste streams unless explicitly permitted by your institution's EH&S department.
Step-by-Step Containerization Protocol:
-
Select a Compatible Container:
-
For solid waste (e.g., contaminated filter paper, weighing boats, or residual powder), use a wide-mouth, sealable container made of a material chemically resistant to organic solids. The original manufacturer's container is often a suitable choice for disposing of unused solid chemicals.[8]
-
For liquid waste (e.g., solutions of this compound in solvents), use a sealable, leak-proof container, such as a glass or polyethylene bottle. Ensure the container material is compatible with the solvent used.[1]
-
All waste containers must have a secure, screw-on cap to prevent leakage.[8] Parafilm and corks are not acceptable closures for hazardous waste containers.[8]
-
-
Properly Label the Waste Container:
-
As soon as you begin collecting waste in a container, affix a "Hazardous Waste" label.[9]
-
The label must include:
-
The full chemical name: "this compound Waste"
-
The concentration and solvent if it is a solution.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date on which waste was first added to the container.
-
The name of the principal investigator or research group.
-
-
-
Secondary Containment:
The Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the procedural steps for the safe accumulation and disposal of this compound waste. This process is designed to be a self-validating system, ensuring that all safety and regulatory checkpoints are met.
Experimental Protocol for Disposal:
-
Waste Generation and Collection:
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA within the laboratory.[7]
-
The SAA must be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure that the this compound waste is segregated from incompatible materials, particularly strong acids and oxidizing agents.[3][4][7]
-
-
Managing Container Volume and Accumulation Time:
-
Do not overfill waste containers. Leave at least one inch of headspace to allow for expansion.[7]
-
Be mindful of accumulation time limits. Hazardous waste must typically be collected within 90 days from the date waste is first added to the container.[8] Some regulations allow for partially filled containers to remain in an SAA for up to one year.[7]
-
-
Arranging for Disposal:
-
Once the waste container is full or the accumulation time limit is approaching, schedule a pickup with your institution's EH&S department.[8]
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
-
Crucial "Do Not's" for this compound Disposal:
-
DO NOT dispose of this compound down the drain.[10] Its potential aquatic toxicity and the lack of specific biodegradability data make sink disposal a significant environmental risk.[2]
-
DO NOT dispose of this compound in the regular trash.[10] Solid chemical waste must be managed as hazardous waste unless confirmed to be non-hazardous by EH&S.[8][10]
-
DO NOT mix this compound waste with unknown or incompatible waste streams.[9]
Visualizing the Disposal Workflow
The following diagram provides a clear, visual representation of the decision-making and procedural flow for the proper disposal of this compound.
Figure 1. A flowchart illustrating the procedural steps for the safe disposal of this compound waste.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of this compound is conducted with the highest standards of safety and environmental stewardship, fostering a culture of responsibility within the laboratory.
References
- 1. pfw.edu [pfw.edu]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. acs.org [acs.org]
Safeguarding Your Research: A Guide to Handling 4,6-Dihydroxyquinoline
Essential safety protocols and logistical plans are critical for the secure and effective handling of 4,6-Dihydroxyquinoline in your laboratory. This guide provides immediate, procedural, and step-by-step instructions to ensure the well-being of researchers and maintain the integrity of your work. By adhering to these protocols, you can minimize risks and establish a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | With side-shields, conforming to EN 166 (EU) or NIOSH (US).[1][4] | Protects eyes from dust particles and accidental splashes. |
| Skin Protection | Gloves | Chemical-resistant, tested according to EN 374.[4] | Prevents direct skin contact with the compound. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination.[4] | |
| Respiratory Protection | Particulate Respirator | P1 (filters at least 80% of airborne particles) or equivalent.[4] | Necessary when handling the powder form to avoid inhalation of dust, especially in the absence of a fume hood.[4] |
Operational Plan: Handling Procedures
Safe handling practices are crucial to minimize exposure and ensure a safe laboratory environment. Follow these step-by-step procedures:
-
Preparation:
-
Handling the Compound:
-
Post-Handling:
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
| Spill | For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material to contain and absorb the liquid. Collect all contaminated materials in a sealed, labeled hazardous waste container for proper disposal. Decontaminate the spill area.[5] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Characterization: this compound and any materials contaminated with it should be treated as hazardous waste.[5]
-
Containerization: Use properly labeled, sealed, and chemical-resistant containers for waste collection.
-
Disposal Method: Dispose of hazardous waste through a licensed and approved waste disposal facility. Follow all federal, state, and local regulations.[2][5] Do not dispose of down the drain or in regular trash.[5]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
